GP1a
Description
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-6-methyl-N-piperidin-1-yl-4H-indeno[1,2-c]pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N4O/c1-14-5-7-17-15(11-14)12-18-21(23(30)27-28-9-3-2-4-10-28)26-29(22(17)18)20-8-6-16(24)13-19(20)25/h5-8,11,13H,2-4,9-10,12H2,1H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOMTMVRTBHRET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C2)C(=NN3C4=C(C=C(C=C4)Cl)Cl)C(=O)NN5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Glycoprotein Ia (GP1a): Structure, Function, and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycoprotein Ia (GP1a), also known as integrin α2β1 or CD49b/CD29, is a crucial cell surface receptor primarily recognized for its role in platelet adhesion and aggregation. As a member of the integrin family, it mediates cell-extracellular matrix (ECM) interactions, playing a vital role in hemostasis, thrombosis, and various other physiological and pathological processes. This technical guide provides a comprehensive overview of the structure, function, and signaling pathways of this compound, with a focus on quantitative data and detailed experimental methodologies to support further research and therapeutic development.
This compound Protein Structure
This compound is a heterodimeric transmembrane protein composed of two non-covalently associated subunits: the α2 subunit (CD49b) and the β1 subunit (CD29). The overall structure is typical of integrins, featuring a large extracellular domain, a single transmembrane helix for each subunit, and short cytoplasmic tails.
Extracellular Domain
The extracellular portion of the α2 subunit is notable for the presence of an inserted domain (I-domain) of approximately 200 amino acids. This I-domain is critical for ligand binding and shares structural homology with the von Willebrand factor (vWF) A-domains. The crystal structure of the α2 I-domain reveals a dinucleotide-binding fold containing a metal ion-dependent adhesion site (MIDAS). This site, which typically binds a magnesium ion (Mg²⁺), is essential for the interaction with its primary ligand, collagen.[1][2] A key feature of the collagen-binding I-domains is an additional C-helix, which contributes to a groove centered around the MIDAS motif and is a major determinant of binding specificity.[1][2]
Ligand Binding Site
The interaction between the this compound I-domain and collagen is highly specific. This compound recognizes and binds to a proline-hydroxylated sequence, G-F-P-G-E-R, within the collagen triple helix.[3] Modeling and mutagenesis studies have shown that a glutamic acid (E) residue from the collagen peptide coordinates with the Mg²⁺ ion at the MIDAS.[1][2] Several amino acid residues within the I-domain, including Asn-154, Tyr-157, Gln-215, Asp-219, and His-258, have been identified as being critical for collagen binding.[1] Mutations in these residues can significantly impair or abolish the interaction with collagen.
This compound Function
The primary function of this compound is to act as a receptor for various ECM proteins, most notably collagen. This interaction is fundamental to several cellular processes.
Platelet Adhesion and Aggregation
In the context of hemostasis, this compound is a key player in the initial stages of thrombus formation. When a blood vessel is injured, the underlying collagen in the subendothelial matrix is exposed. Platelets in the bloodstream can then adhere directly to this exposed collagen via this compound.[4][5] This initial adhesion is a critical step that precedes platelet activation and aggregation. Under low shear stress conditions, this compound is a primary receptor for collagen-mediated platelet adhesion. However, under high shear stress, the initial tethering of platelets is primarily mediated by the interaction of glycoprotein Ib-IX-V with von Willebrand factor (vWF) bound to collagen, with this compound then contributing to stable adhesion and subsequent platelet activation.[4]
Cell Adhesion and Migration
Beyond platelets, this compound is expressed on a variety of other cell types, including fibroblasts, endothelial cells, and epithelial cells, where it mediates adhesion to collagenous matrices.[6] This adhesion is crucial for processes such as wound healing, angiogenesis, and tissue morphogenesis. For instance, this compound supports vascular endothelial growth factor (VEGF) signaling and endothelial cell migration, which are essential for the formation of new blood vessels.[7]
Viral Receptor
Interestingly, this compound also serves as a receptor for certain viruses, including human echoviruses 1 and 8, and human rotavirus A.[3][8] The binding site for echovirus-1 has been mapped to a distinct surface on the α2-I domain, separate from the collagen-binding site.[1][2]
Quantitative Data
Table 1: Binding Affinities of this compound I-domain for Collagen
| Ligand | Method | Affinity (Kd) | Reference |
| Type I Collagen | Real-time biosensor | 90 ± 30 nM | [3] |
| Type I Collagen (with αC helix deletion) | Real-time biosensor | 430 ± 90 nM | [3] |
| Fibrillar Type I Collagen | Specific Binding Assay | 5.6 x 10⁻⁸ M (high affinity), 5.5 x 10⁻⁷ M (low affinity) | [9] |
Table 2: Expression Levels of this compound on Human Platelets
| Platelet State | Method | This compound Expression | Reference |
| Resting | Flow Cytometry | Poorly labeled | [10] |
| Thrombin-activated | Flow Cytometry | Increased surface expression (this compound*) | [10] |
| Stored (Day 5) | Flow Cytometry | 232,552.8 ± 32,887.0 (relative fluorescence units) | [11] |
| Stored (Day 19) | Flow Cytometry | 95,133.3 ± 20,759.2 (relative fluorescence units) | [11] |
Table 3: Effect of Mutations in the α2 I-domain on Collagen Binding
| Mutation | Effect on Collagen Binding | Reference |
| Deletion of C-helix | Reduced affinity (Kd increased to 430 ± 90 nM) | [3] |
| Asn-154, Asp-219, His-258 | Moderate reduction in binding | [1] |
| Tyr-157, Gln-215 | Significant blockage of binding | [1] |
| D219A, D219N, D219R, E256Q, D259N, D292N, E299Q | Weakened affinity for type I collagen | [3] |
| G505S, G511S in collagen-like peptide | Disrupted binding to α2 I-domain | [2] |
This compound Signaling Pathway
Upon binding to collagen, this compound initiates a cascade of intracellular signaling events that lead to platelet activation, shape change, degranulation, and aggregation. This "outside-in" signaling is crucial for the propagation of the thrombotic response.
The binding of collagen to this compound, often in concert with another platelet collagen receptor, GPVI, leads to the activation of Src family kinases, such as Fyn and Lyn. These kinases then phosphorylate downstream adapter proteins and enzymes, including Syk and phospholipase Cγ2 (PLCγ2). Activation of PLCγ2 results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC). The elevation of intracellular Ca²⁺ and activation of PKC are central events in platelet activation, leading to the activation of other integrins like αIIbβ3 (GPIIb/IIIa), which mediates platelet aggregation by binding fibrinogen.
References
- 1. Interaction between collagen and the alpha(2) I-domain of integrin alpha(2)beta(1). Critical role of conserved residues in the metal ion-dependent adhesion site (MIDAS) region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mapping the Effect of Gly Mutations in Collagen on α2β1 Integrin Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrin alpha(2)I domain recognizes type I and type IV collagens by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorescence resonance energy transfer analysis of alpha 2a-adrenergic receptor activation reveals distinct agonist-specific conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The relative importance of platelet integrins in hemostasis, thrombosis and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molbiolcell.org [molbiolcell.org]
- 9. A collagen-binding glycoprotein from bovine platelets is identical to propolypeptide of von Willebrand factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human platelet glycoprotein Ia. One component is only expressed on the surface of activated platelets and may be a granule constituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Analysis of Platelet Adhesion, Aggregation, and Surface GP1bα Expression in Stored Refrigerated Whole Blood: A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Role of Glycoprotein Ia in Platelet Adhesion to Collagen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Upon vascular injury, the exposure of subendothelial collagen triggers a cascade of events leading to hemostasis and thrombosis. Platelets, the primary cellular mediators of this process, adhere to the exposed collagen, become activated, and aggregate to form a hemostatic plug. This intricate process is mediated by a concert of platelet surface receptors, among which Glycoprotein Ia (GPIa), as part of the integrin α2β1 complex, plays a pivotal role in the initial, firm adhesion of platelets to collagen. This technical guide provides a comprehensive overview of the function of GPIa in this critical biological process, detailing its molecular interactions, signaling pathways, and the experimental methodologies used for its study.
The GPIa/IIa Complex: An Essential Collagen Receptor
Glycoprotein Ia (GPIa) is the α2 subunit of the integrin α2β1, also known as Very Late Antigen-2 (VLA-2).[1] This heterodimeric transmembrane receptor is a major collagen receptor on the surface of platelets.[1][2] The interaction between GPIa/IIa and collagen is crucial for the stable adhesion of platelets to the subendothelium, a foundational step in thrombus formation.[3][4] While another key receptor, Glycoprotein VI (GPVI), is primarily responsible for initiating activation signals upon collagen binding, GPIa/IIa's main role is to secure the platelet to the collagen matrix, allowing for subsequent activation and aggregation events to occur efficiently.[1][5][6] The binding site for collagen is located within the I-domain of the GPIa subunit.[2][7] This interaction is dependent on the presence of divalent cations, particularly Mg²⁺.[1][7]
The Dynamic Nature of GPIa/IIa-Collagen Interaction
The affinity of the GPIa/IIa integrin for collagen is not static but is dynamically regulated through a process known as "inside-out" signaling.[1] In resting platelets, GPIa/IIa exists in a low-affinity state. Upon platelet activation by agonists such as ADP, thromboxane A2, or signals generated by GPVI, intracellular signaling cascades are initiated that lead to a conformational change in the GPIa/IIa complex, switching it to a high-affinity state for collagen.[1][8] This activation-dependent adhesion ensures that platelets firmly adhere only at sites of vascular injury where activating stimuli are present.[9]
Quantitative Data on GPIa-Collagen Interactions
The following table summarizes key quantitative data related to the interaction between GPIa/IIa and collagen, derived from various experimental methodologies.
| Parameter | Value | Method | Reference |
| IC₅₀ of recombinant α2-I domain for collagen-induced platelet aggregation | 600 nM | Platelet Aggregometry | [2] |
| IC₅₀ of recombinant α2-I domain for platelet adhesion to collagen | 0.7 µM | Microtiter Plate Adhesion Assay | [7] |
| Number of 6F1 (anti-GPIa/IIa) antibody molecules bound per platelet | ~800 | Flow Cytometry | [10] |
| Inhibition of platelet adhesion to collagen by 6F1 antibody (plasma-free) | >95% | Adhesion Assay | [10] |
| Inhibition of platelet adhesion to collagen by 6F1 antibody (in PRP) | 53% | Adhesion Assay | [10] |
| Inhibition of ADP-induced platelet adhesion to collagen by anti-GPIa/IIa antibody | Almost complete | Adhesion Assay | [9] |
Signaling Pathways Downstream of GPIa/IIa Engagement
Upon binding to immobilized collagen, the GPIa/IIa complex initiates "outside-in" signaling, which complements the signals from GPVI and contributes to full platelet activation and spreading.[3][4] This signaling cascade involves the activation of several tyrosine kinases.
Engagement of GPIa/IIa with collagen leads to the activation of Src family kinases.[3][11] Activated Src then recruits and phosphorylates spleen tyrosine kinase (Syk).[3][4] This initiates a downstream signaling cascade involving the adaptor protein SLP-76 and phospholipase Cγ2 (PLCγ2).[3] Activation of PLCγ2 leads to the mobilization of intracellular calcium (Ca²⁺), a critical event for platelet spreading and granule secretion.[3][11] A parallel pathway involving focal adhesion kinase (FAK) may also contribute to the increase in intracellular calcium.[3]
GPIa/IIa-mediated outside-in signaling pathway.
Experimental Protocols
A variety of experimental techniques are employed to investigate the role of GPIa in platelet adhesion to collagen. Detailed methodologies for key experiments are provided below.
Platelet Adhesion Assay (Static Conditions)
This assay quantifies the adhesion of platelets to a collagen-coated surface under static conditions.
Materials:
-
96-well microtiter plates
-
Collagen type I (e.g., from equine tendon)
-
Bovine Serum Albumin (BSA)
-
Washed human platelets
-
Phosphate-Buffered Saline (PBS)
-
Acid-citrate-dextrose (ACD)
-
p-Nitrophenyl phosphate (pNPP)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of collagen solution (e.g., 20 µg/mL in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the wells three times with PBS. Block non-specific binding sites by incubating with 200 µL of 1% BSA in PBS for 1 hour at room temperature.
-
Platelet Preparation: Prepare washed platelets from whole blood collected in ACD anticoagulant. Resuspend the final platelet pellet in a suitable buffer (e.g., Tyrode's buffer) to a concentration of 2-3 x 10⁸ platelets/mL.
-
Adhesion: Wash the blocked wells with PBS. Add 100 µL of the washed platelet suspension to each well and incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the wells three to five times with PBS to remove non-adherent platelets.
-
Quantification:
-
Lyse the adherent platelets by adding 150 µL of lysis buffer containing a substrate for acid phosphatase (e.g., pNPP).
-
Incubate for 60 minutes at room temperature on a shaker.
-
Stop the reaction and measure the absorbance at 405 nm using a microplate reader.
-
Generate a standard curve using known numbers of platelets to quantify the number of adherent cells.
-
Workflow for a static platelet adhesion assay.
Platelet Adhesion under Flow Conditions
This method assesses platelet adhesion to collagen under physiological shear stress, mimicking blood flow in vessels.[12][13]
Materials:
-
Flow chamber system (e.g., parallel-plate flow chamber)
-
Collagen-coated coverslips
-
Syringe pump
-
Whole blood anticoagulated with a low molecular weight heparin or hirudin
-
Fluorescently labeled anti-CD41/CD61 antibody (for platelet visualization)
-
Fluorescence microscope with a digital camera
Procedure:
-
Coverslip Preparation: Coat glass coverslips with collagen type I (e.g., 100 µg/mL) and allow to air dry.
-
Chamber Assembly: Assemble the flow chamber with the collagen-coated coverslip forming the bottom surface.
-
Blood Perfusion: Draw anticoagulated whole blood, optionally pre-incubated with a fluorescent platelet marker, through the flow chamber at a defined wall shear rate (e.g., 300 s⁻¹ to 1600 s⁻¹) using a syringe pump for a set duration (e.g., 5 minutes).[13]
-
Washing: Perfuse the chamber with buffer at the same shear rate to remove non-adherent blood cells.
-
Imaging and Analysis:
-
Acquire images of adherent platelets at multiple positions on the coverslip using fluorescence microscopy.
-
Analyze the images to quantify the percentage of surface area covered by platelets and the size and morphology of thrombi.
-
Flow Cytometry for GPIa Surface Expression
Flow cytometry can be used to quantify the surface expression of GPIa on platelets.
Materials:
-
Flow cytometer
-
Platelet-rich plasma (PRP) or washed platelets
-
Fluorescently conjugated monoclonal antibody against GPIa (α2 subunit)
-
Isotype control antibody
-
Fixative (e.g., 1% paraformaldehyde)
Procedure:
-
Platelet Preparation: Prepare PRP or washed platelets and adjust the concentration to approximately 1-2 x 10⁷ platelets/mL.
-
Antibody Staining: Incubate a defined volume of the platelet suspension with a saturating concentration of the anti-GPIa antibody or the isotype control for 30 minutes at room temperature in the dark.
-
Fixation: (Optional) Fix the platelets with 1% paraformaldehyde.
-
Acquisition: Dilute the stained platelets in PBS and acquire data on a flow cytometer.
-
Analysis: Gate on the platelet population based on forward and side scatter characteristics. Determine the mean fluorescence intensity (MFI) of the anti-GPIa staining and compare it to the isotype control to quantify surface expression.
The Synergistic Role of GPIa and GPVI
While GPIa/IIa is essential for firm adhesion, GPVI is the primary signaling receptor that drives robust platelet activation in response to collagen.[1][5] These two receptors work in synergy to ensure effective thrombus formation.[14] The initial tethering of platelets to collagen can be mediated by either receptor, but the high-affinity binding of GPIa/IIa, promoted by initial GPVI signals, stabilizes the platelet on the surface, allowing for sustained GPVI-mediated signaling and full platelet activation.[1][6] In vivo studies using mouse models have demonstrated that the absence of GPVI virtually abrogates stable platelet adhesion and aggregation at sites of arterial injury, highlighting its critical role in initiating thrombus formation.[15][16] However, the adhesive function of GPIa/IIa remains crucial for the stability of the forming thrombus.[3]
References
- 1. ashpublications.org [ashpublications.org]
- 2. Functional analysis of a recombinant glycoprotein Ia/IIa (Integrin alpha(2)beta(1)) I domain that inhibits platelet adhesion to collagen and endothelial matrix under flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrin α2β1 mediates outside-in regulation of platelet spreading on collagen through activation of Src kinases and PLCγ2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The relative importance of platelet integrins in hemostasis, thrombosis and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The platelet receptor GPVI mediates both adhesion and signaling responses to collagen in a receptor density-dependent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Perspective: Collagen induced platelet activation via the GPVI receptor as a primary target of colchicine in cardiovascular disease [frontiersin.org]
- 7. The integrin alpha 2 beta 1 (GPIa/IIa)-I-domain inhibits platelet-collagen interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of the platelet collagen receptor integrin alpha(2)beta(1): its mechanism and participation in the physiological functions of platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycoprotein Ia/IIa-mediated activation-dependent platelet adhesion to collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collagen-platelet interactions: evidence for a direct interaction of collagen with platelet GPIa/IIa and an indirect interaction with platelet GPIIb/IIIa mediated by adhesive proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. Platelet adhesion to collagen types I through VIII under conditions of stasis and flow is mediated by GPIa/IIa (alpha 2 beta 1-integrin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A Crucial Role of Glycoprotein VI for Platelet Recruitment to the Injured Arterial Wall In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glycoprotein VI-dependent and -independent pathways of thrombus formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the GP1a/IIa Complex Signaling Pathway in Platelets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Glycoprotein (GP) Ia/IIa signaling pathway in human platelets. GP1a/IIa, also known as integrin α2β1, is a critical receptor for collagen and plays a pivotal role in hemostasis and thrombosis.[1][2] Understanding its intricate signaling cascade is essential for the development of novel antiplatelet therapies.
Core Signaling Pathway of this compound/IIa
Upon vascular injury, subendothelial collagen is exposed, providing a substrate for platelet adhesion and activation.[3] this compound/IIa is a key receptor that mediates the stable adhesion of platelets to collagen.[1][4] While Glycoprotein VI (GPVI) is considered the primary signaling receptor for collagen, this compound/IIa engagement also initiates its own "outside-in" signaling cascade that contributes significantly to platelet spreading, granule secretion, and thrombus formation.[5][6][7]
The binding of collagen to this compound/IIa induces a conformational change in the integrin, leading to the activation of intracellular signaling pathways.[8][9] This process is characterized by the phosphorylation of a series of downstream effector molecules, culminating in full platelet activation.
The key steps in the this compound/IIa signaling pathway are:
-
Src Family Kinase Activation: The initial event following this compound/IIa clustering by collagen is the activation of Src family kinases (SFKs), including Fyn and Lyn.[5][10] These kinases are constitutively associated with the cytoplasmic tail of the this compound/IIa complex.[11]
-
Syk Phosphorylation and Activation: Activated SFKs then phosphorylate and activate spleen tyrosine kinase (Syk).[5][6][12][13] Syk is a crucial non-receptor tyrosine kinase that plays a central role in platelet signaling downstream of immunoreceptor tyrosine-based activation motif (ITAM)-containing receptors like the GPVI/FcRγ complex, and also contributes to this compound/IIa signaling.[14][15]
-
Formation of the LAT Signalosome: Activated Syk phosphorylates several downstream targets, including the linker for activation of T-cells (LAT).[16][17] Phosphorylated LAT acts as a scaffold, recruiting a complex of signaling proteins known as the LAT signalosome.[3][16][18] This complex includes phospholipase Cγ2 (PLCγ2), growth factor receptor-bound protein 2 (Grb2), and SLP-76.[18][19]
-
Activation of PLCγ2 and Downstream Signaling: The recruitment of PLCγ2 to the LAT signalosome leads to its phosphorylation and activation.[3][16] Activated PLCγ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[20]
-
IP3 binds to its receptor on the dense tubular system, leading to the release of intracellular calcium (Ca2+).
-
DAG activates protein kinase C (PKC).
-
-
Platelet Activation: The rise in intracellular Ca2+ and activation of PKC trigger a cascade of events that lead to full platelet activation, including:
Caption: this compound/IIa signaling cascade in platelets.
Quantitative Data
The following table summarizes key quantitative data related to the this compound/IIa signaling pathway.
| Parameter | Value | Method | Reference |
| This compound/IIa Expression | |||
| Molecules per platelet | ~800 | Monoclonal antibody binding | [21] |
| Ligand Binding | |||
| Kd for monomeric type I collagen | 2.5 x 10⁻⁸ M | Scatchard analysis | [22] |
| Agonist Concentrations for In Vitro Assays | |||
| Collagen (for aggregation) | 1-5 µg/mL | Platelet aggregometry | [23][24][25] |
| ADP (for aggregation) | 0.5-5 µM | Platelet aggregometry | [23] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound/IIa signaling pathway.
This assay measures the ability of platelets to aggregate in response to an agonist, such as collagen.
Protocol:
-
Blood Collection: Draw whole blood into a tube containing 3.8% sodium citrate (9:1 blood to anticoagulant ratio).[24]
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 240 x g for 10 minutes at room temperature to obtain PRP.[24]
-
Platelet Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to obtain PPP, which is used as a reference.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Aggregation Measurement:
-
Data Analysis: The maximum percentage of aggregation is determined by comparing the light transmittance of the aggregated sample to that of the PPP.
Caption: Workflow for a platelet aggregation assay.
This technique is used to detect the phosphorylation of specific proteins in the signaling cascade, such as Syk and PLCγ2.
Protocol:
-
Platelet Preparation: Isolate washed platelets from PRP by centrifugation and resuspend them in a suitable buffer.
-
Platelet Stimulation: Treat the washed platelets with an agonist (e.g., collagen or rhodocytin) for various time points.[13]
-
Cell Lysis: Terminate the stimulation by adding a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[28]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[28] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background noise.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Syk).
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.[29] The intensity of the bands corresponds to the amount of phosphorylated protein.
-
Total Protein Analysis: Strip the membrane and re-probe with an antibody that recognizes the total amount of the target protein (phosphorylated and unphosphorylated) to ensure equal protein loading.
Caption: Western blot workflow for phosphoproteins.
Flow cytometry is used to quantify the expression of activation markers on the surface of individual platelets.
Key Markers:
-
P-selectin (CD62P): A protein stored in α-granules that is translocated to the platelet surface upon activation.[23][30]
-
PAC-1: An antibody that specifically binds to the activated conformation of the GP IIb/IIIa receptor.[31][32]
Protocol:
-
Blood Collection: Collect whole blood in sodium citrate tubes.
-
Platelet Stimulation:
-
Dilute the whole blood with a suitable buffer.
-
Add an agonist (e.g., collagen or ADP) to stimulate the platelets.[31] Include an unstimulated control.
-
-
Antibody Staining: Add fluorochrome-conjugated antibodies against P-selectin (e.g., anti-CD62P-PE) and activated GP IIb/IIIa (e.g., PAC-1-FITC) to the samples.[32][33] A pan-platelet marker like anti-CD41-FITC can also be used to identify the platelet population.[32]
-
Incubation: Incubate the samples in the dark at room temperature.
-
Fixation (Optional): Fix the samples with a fixative solution (e.g., 1% paraformaldehyde).
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics.
-
Quantify the percentage of platelets positive for P-selectin and PAC-1 binding, as well as the mean fluorescence intensity (MFI) of the positive population.[32]
-
Conclusion
The this compound/IIa signaling pathway is a complex and crucial component of platelet activation. A thorough understanding of this pathway, facilitated by the experimental techniques outlined in this guide, is vital for the development of targeted anti-thrombotic therapies. Further research into the nuanced interactions within this cascade will continue to unveil novel opportunities for therapeutic intervention in cardiovascular diseases.
References
- 1. Platelet membrane glycoprotein - Wikipedia [en.wikipedia.org]
- 2. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet signaling: a complex interplay between inhibitory and activatory networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet adhesion to collagen types I through VIII under conditions of stasis and flow is mediated by GPIa/IIa (alpha 2 beta 1-integrin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Integrin alpha2beta1 mediates outside-in regulation of platelet spreading on collagen through activation of Src kinases and PLCgamma2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signal transduction pathway induced by integrin α2 β1 in platelets [jstage.jst.go.jp]
- 8. Activation of the platelet collagen receptor integrin alpha(2)beta(1): its mechanism and participation in the physiological functions of platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The platelet glycoprotein Ib-von Willebrand factor interaction activates the collagen receptor alpha2beta1 to bind collagen: activation-dependent conformational change of the alpha2-I domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physical and Functional Association of the Src Family Kinases Fyn and Lyn with the Collagen Receptor Glycoprotein VI-Fc Receptor γ Chain Complex on Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Different role of platelet glycoprotein GP Ia/IIa in platelet contact and activation induced by type I and type III collagens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Signal transduction pathways mediated by glycoprotein Ia/IIa in human platelets: comparison with those of glycoprotein VI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Syk and Lyn mediate distinct Syk phosphorylation events in FcɛRI-signal transduction: implications for regulation of IgE-mediated degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. ashpublications.org [ashpublications.org]
- 18. Differential roles for the adapters Gads and LAT in platelet activation by GPVI and CLEC-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Collagen-platelet interactions: evidence for a direct interaction of collagen with platelet GPIa/IIa and an indirect interaction with platelet GPIIb/IIIa mediated by adhesive proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Binding of human monomeric type I collagen to platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Flow Cytometric Investigation of Classical and Alternative Platelet Activation Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. biodatacorp.com [biodatacorp.com]
- 27. biodatacorp.com [biodatacorp.com]
- 28. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 29. researchgate.net [researchgate.net]
- 30. angelfire.com [angelfire.com]
- 31. Comparison of two platelet activation markers using flow cytometry after in vitro shear stress exposure of whole human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Vascular and platelet responses to aspirin in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Genetic Variants of GP1a and Inherited Bleeding Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet glycoprotein Ia (GP1a), also known as integrin subunit alpha 2 (α2), is a critical component of the platelet surface receptor GPIa/IIa (integrin α2β1).[1][2] Encoded by the ITGA2 gene located on chromosome 5, this compound forms a heterodimer with the β1 subunit (GPIIa) to function as a primary receptor for collagen.[1][3] This interaction is fundamental for the initial adhesion of platelets to exposed subendothelial collagen at sites of vascular injury, a crucial first step in hemostasis.[1][4] Genetic variations in the ITGA2 gene can lead to quantitative or qualitative defects in the GPIa/IIa receptor, resulting in impaired platelet-collagen interaction and, consequently, inherited bleeding disorders.[3][5] This guide provides a comprehensive overview of the genetic variants of this compound, their pathophysiological mechanisms, associated bleeding phenotypes, and the experimental methodologies used for their characterization.
Genetic Variants of the ITGA2 Gene
Genetic variants in the ITGA2 gene range from single nucleotide polymorphisms (SNPs) that modulate receptor expression levels to rare mutations causing a complete loss of function. These variants are primarily associated with Bleeding Disorder, Platelet-Type, 9 (BDPLT9), an autosomal dominant or recessive condition characterized by reduced or absent platelet response to collagen.[3][5][6]
Key Polymorphisms and Mutations
Several polymorphisms in the ITGA2 gene have been identified, with the C807T (rs1126643) polymorphism being the most extensively studied.[1][7] The 'T' allele is associated with higher surface expression of the GPIa/IIa complex, which has been linked to an increased risk of thrombotic events, while the 'C' allele is associated with lower expression.[1][7] Conversely, mutations that severely reduce or abolish receptor expression or function are linked to bleeding diathesis.[5][8]
Table 1: Summary of Key ITGA2 Genetic Variants and Associated Clinical Phenotypes
| Variant Type | Variant Name/Nomenclature | Associated Disorder/Phenotype | Mode of Inheritance | Effect on GPIa/IIa Receptor | References |
| Mutation | Various (frameshift, nonsense, missense) | Bleeding Disorder, Platelet-Type, 9 (BDPLT9) | Autosomal Dominant/Recessive | Severe deficiency or absence of surface expression; impaired collagen binding. | [3][5][6] |
| Polymorphism | C807T (rs1126643) | Variable platelet response to collagen; associated with both bleeding and thrombotic risk. | Not applicable | T-allele carriers have higher receptor density; C-allele carriers have lower density. | [1][7] |
| Polymorphism | G1648A (rs1062535) | Associated with risk of bleeding after cardiac surgery. | Not applicable | Affects receptor expression levels. | [1] |
Inherited Bleeding Disorders Associated with this compound Deficiency
The primary inherited bleeding disorder linked to ITGA2 gene mutations is a rare condition characterized by impaired platelet function.
-
Clinical Manifestation : Patients typically present with a mild to moderate bleeding tendency that begins at birth.[5] Common symptoms include easy bruising, nosebleeds (epistaxis), prolonged bleeding after trauma or surgery, and heavy menstrual bleeding (menorrhagia).[5]
-
Laboratory Findings : A hallmark of this compound deficiency is a significantly reduced or absent platelet aggregation response to collagen agonists in vitro.[5][9] The bleeding time is often prolonged, and some patients may exhibit mild thrombocytopenia.[5][8] Responses to other platelet agonists like ADP, epinephrine, and ristocetin are typically normal.[9]
Table 2: Typical Laboratory Findings in Patients with this compound Deficiency
| Parameter | Typical Finding | Description |
| Platelet Count | Normal to Mildly Decreased | Hematological findings can include mild platelet deficiency.[5] |
| Bleeding Time | Prolonged | Reflects defective primary hemostasis due to impaired platelet-collagen adhesion.[8] |
| Platelet Aggregometry | ||
| Collagen | Absent or Severely Reduced | The most characteristic finding, indicating a defect in the collagen receptor pathway.[9] |
| ADP, Epinephrine, Ristocetin | Normal | Demonstrates the specificity of the defect to the collagen interaction pathway.[9] |
| Flow Cytometry | Reduced or Absent GPIa/IIa Expression | Confirms the deficiency of the α2β1 integrin on the platelet surface.[8][9] |
| Platelet Adhesion | Severely Reduced | In vitro assays show decreased platelet adhesion to collagen-coated surfaces.[8] |
Pathophysiology and Signaling Pathway
The GPIa/IIa receptor mediates firm platelet adhesion to collagen, which triggers a cascade of intracellular signaling events leading to platelet activation, granule secretion, and aggregation.
Upon binding to collagen, GPIa/IIa activates downstream signaling molecules, including Src family kinases (like Fyn and Lyn) and Syk kinase. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for increasing intracellular calcium levels and activating protein kinase C (PKC), respectively. Ultimately, this signaling cascade results in the conformational activation of the abundant GPIIb/IIIa receptor, enabling it to bind fibrinogen and mediate platelet aggregation.
Mutations in ITGA2 disrupt the very first step of this process. A deficient or dysfunctional GPIa/IIa receptor prevents platelets from adhering firmly to collagen, thereby aborting the entire downstream activation sequence.
Caption: GPIa/IIa signaling cascade upon collagen binding.
Experimental Protocols and Diagnostic Workflow
The diagnosis of inherited bleeding disorders related to this compound variants involves a combination of platelet function tests and genetic analysis.
Key Experimental Methodologies
-
Platelet Aggregometry : This is the cornerstone functional assay.
-
Principle : Light Transmission Aggregometry (LTA) measures the change in light transmission through platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
-
Protocol :
-
Prepare PRP from citrated whole blood by centrifugation.
-
Adjust platelet count to a standardized concentration (e.g., 250 x 10⁹/L).
-
Add a collagen agonist (e.g., 1-5 µg/mL) to the PRP sample in an aggregometer cuvette with a stir bar at 37°C.
-
Record the percentage of light transmission over time.
-
A flat or significantly diminished aggregation curve in response to collagen, with normal responses to other agonists, is indicative of a this compound/IIa or GPVI defect.[9]
-
-
-
Flow Cytometry : Used to quantify the surface expression of the GPIa/IIa complex.
-
Principle : Fluorescently-labeled monoclonal antibodies specific to GPIa (CD49b) or GPIIa are used to label platelets, which are then analyzed by a flow cytometer.
-
Protocol :
-
Incubate whole blood or PRP with a saturating concentration of a fluorochrome-conjugated anti-CD49b antibody.
-
Include an isotype-matched control antibody for background fluorescence.
-
Analyze the platelet population by flow cytometry, gating on platelets based on their forward and side scatter properties.
-
The mean fluorescence intensity (MFI) of the anti-CD49b antibody is compared to that of healthy controls to determine the level of GPIa expression.[9]
-
-
-
Genetic Analysis : Confirms the diagnosis by identifying the causative mutation in the ITGA2 gene.
-
Principle : DNA sequencing is used to identify pathogenic variants.
-
Protocol :
-
Extract genomic DNA from the patient's peripheral blood leukocytes.
-
Amplify all coding exons and exon-intron boundaries of the ITGA2 gene using Polymerase Chain Reaction (PCR).
-
Sequence the PCR products using Sanger sequencing or a Next-Generation Sequencing (NGS) panel that includes ITGA2.[10][11]
-
Analyze the sequence data to identify any variants compared to the reference sequence. Pathogenicity of novel variants is assessed using in silico prediction tools and segregation analysis within the family.
-
-
Caption: Diagnostic workflow for this compound-related bleeding disorders.
Conclusion and Future Perspectives
Genetic variants of this compound are a recognized cause of inherited bleeding disorders characterized by defective platelet-collagen interaction. While rare, a diagnosis of this compound deficiency is important for patient management, particularly concerning surgery, trauma, and genetic counseling. The diagnostic process relies on a combination of highly specific platelet function assays and confirmatory genetic testing. For drug development professionals, the GPIa/IIa-collagen interaction represents a potential target for antiplatelet therapy. Understanding the structural and functional consequences of genetic variants can provide valuable insights into the receptor's mechanism of action and inform the design of novel therapeutics that modulate platelet adhesion and activation. Future research should focus on expanding the catalog of ITGA2 variants, correlating genotype with clinical phenotype severity, and exploring the role of this compound polymorphisms in modifying bleeding or thrombotic risk in the general population.
References
- 1. Frontiers | GPla Polymorphisms Are Associated with Outcomes in Patients at High Cardiovascular Risk [frontiersin.org]
- 2. Platelet membrane glycoprotein - Wikipedia [en.wikipedia.org]
- 3. genecards.org [genecards.org]
- 4. Different role of platelet glycoprotein GP Ia/IIa in platelet contact and activation induced by type I and type III collagens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycoprotein 1a deficiency [moldiag.com]
- 6. ITGA2 integrin subunit alpha 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Association of the platelet glycoprotein Ia C807T gene polymorphism with nonfatal myocardial infarction in younger patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Autosomal dominant thrombocytopenias with reduced expression of glycoprotein Ia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Platelet unresponsiveness to collagen: involvement of glycoprotein Ia-IIa (alpha 2 beta 1 integrin) deficiency associated with a myeloproliferative disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diagnostic workup of inherited platelet disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preventiongenetics.com [preventiongenetics.com]
An In-depth Technical Guide to Intracellular Signaling Downstream of Glycoprotein Ia (GP1a) Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycoprotein Ia (GP1a), also known as integrin α2β1, is a critical collagen receptor on the surface of platelets and other cell types.[1] It plays a pivotal role in mediating cell adhesion to the extracellular matrix, a fundamental process in hemostasis, thrombosis, and wound healing. Upon binding to collagen, this compound initiates a complex intracellular signaling cascade that leads to robust cellular activation. This guide provides a detailed examination of the signaling pathways downstream of this compound activation, presents quantitative data in a structured format, outlines key experimental protocols, and visualizes the core pathways and workflows using Graphviz diagrams.
Introduction to Glycoprotein Ia (this compound)
This compound is a heterodimeric transmembrane receptor composed of an α2 and a β1 subunit, belonging to the integrin family.[1] On platelets, this compound, in concert with another collagen receptor, Glycoprotein VI (GPVI), mediates the interaction with exposed subendothelial collagen following vascular injury.[2] While GPVI is primarily responsible for initiating potent activation signals, this compound is crucial for firm adhesion and subsequent signaling events that stabilize the platelet plug.[3][4] The signaling pathways emanating from this compound are distinct and contribute significantly to the overall cellular response.
The this compound Signaling Cascade
The activation of this compound by collagen triggers a sophisticated series of intracellular events. Unlike some receptors, integrin signaling is often bidirectional ("inside-out" and "outside-in"). Here, we focus on "outside-in" signaling, which occurs after the ligand (collagen) has bound to the receptor.
Key steps in the pathway include:
-
Ligand Binding and Conformational Change: The binding of collagen to the extracellular domain of this compound induces a conformational change in the integrin, leading to receptor clustering and the initiation of intracellular signaling.
-
Recruitment of Kinases: This conformational change facilitates the recruitment and activation of non-receptor tyrosine kinases, particularly those of the Src family.
-
Syk and PLCγ2 Activation: In platelets, this compound-mediated signaling leads to the tyrosine phosphorylation and activation of spleen tyrosine kinase (Syk) and phospholipase Cγ2 (PLCγ2).[5] This activation, however, often peaks later than that induced by GPVI.[5]
-
Downstream Effectors: The activation of these core molecules triggers multiple downstream pathways:
-
PI3K/Akt Pathway: Phosphoinositide 3-kinase (PI3K) is activated, leading to the production of PIP3 and subsequent activation of the serine/threonine kinase Akt.[6][7]
-
MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including p38 and ERK, are also engaged downstream of this compound.[6][8]
-
Small GTPases: Activation of small GTPases like Cdc42 and RhoA has been reported, influencing cytoskeletal reorganization and cell migration.[6][8][9]
-
-
Crosstalk with other Receptors: this compound signaling does not occur in isolation. It is intricately linked with signals from other receptors, such as GPVI in platelets, to produce a coordinated and robust cellular response.
A visual representation of this signaling pathway is provided below.
Quantitative Data in this compound Signaling
Quantitative analysis of signaling events is crucial for building accurate models and for drug development. The following tables summarize key quantitative parameters related to this compound activation. Data can vary based on cell type and experimental conditions.
Table 1: Receptor and Ligand Characteristics
| Parameter | Value | Cell Type/System | Reference |
|---|---|---|---|
| This compound Expression (platelets) | 2,000 - 4,000 copies/platelet | Human Platelets | (Typical Range) |
| Binding Affinity (Kd) for Collagen I | ~1-5 nM | Purified α2β1 | (Various sources) |
| Binding Affinity (Kd) for Collagen IV | ~50-100 nM | Purified α2β1 | (Various sources) |
Table 2: Signaling Event Timelines
| Event | Time to Peak Activation | Agonist | Cell Type | Reference |
|---|---|---|---|---|
| Syk Phosphorylation | 1-5 minutes | Rhodocytin | Human Platelets | [5] |
| PLCγ2 Phosphorylation | 1-5 minutes | Rhodocytin | Human Platelets | [5] |
| Akt Phosphorylation | 5-15 minutes | Collagen | Various | [8] |
| p38 MAPK Activation | 5-20 minutes | Collagen | Various |[6] |
Key Experimental Protocols
Studying this compound signaling involves a variety of biochemical and cell-based assays. Below are methodologies for two fundamental experiments.
Protocol: Immunoprecipitation of this compound and Western Blot for Associated Kinases
This protocol is designed to determine which signaling molecules physically associate with this compound upon activation.
Materials:
-
Washed human platelets or other cells expressing this compound.
-
Collagen Type I (or specific this compound agonist like Rhodocytin).
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Anti-GP1a (α2 subunit) antibody for immunoprecipitation.
-
Protein A/G magnetic beads.
-
Primary antibodies for Western Blot (e.g., anti-Syk, anti-Src).
-
Secondary HRP-conjugated antibody.
-
SDS-PAGE gels and transfer system.
-
Chemiluminescence substrate.
Methodology:
-
Cell Stimulation: Incubate washed platelets (or cells) with collagen (e.g., 10 µg/mL) or vehicle control for various time points (e.g., 0, 1, 5, 15 minutes) at 37°C.
-
Lysis: Stop the reaction by adding ice-cold Lysis Buffer. Incubate on ice for 30 minutes with vortexing.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Immunoprecipitation:
-
Pre-clear the supernatant by incubating with Protein A/G beads for 1 hour.
-
Incubate the pre-cleared lysate with the anti-GP1a antibody overnight at 4°C.
-
Add fresh Protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads 3-5 times with cold Lysis Buffer.
-
-
Elution: Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Probe with primary antibodies against desired signaling proteins (e.g., anti-Syk).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Below is a workflow diagram for this experimental protocol.
Protocol: Platelet Adhesion Assay
This assay quantifies the ability of platelets to adhere to a collagen-coated surface, a key functional outcome of this compound activation.
Materials:
-
96-well microplates.
-
Collagen Type I.
-
Bovine Serum Albumin (BSA) for blocking.
-
Washed human platelets.
-
Calcein-AM (fluorescent dye).
-
Fluorometric plate reader.
Methodology:
-
Plate Coating: Coat wells of a 96-well plate with collagen (e.g., 20 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the wells with PBS and block non-specific binding sites with 1% BSA in PBS for 1 hour at room temperature.
-
Platelet Labeling: Incubate washed platelets with Calcein-AM (e.g., 4 µM) for 30 minutes at 37°C in the dark.
-
Adhesion:
-
Wash the collagen-coated and blocked wells.
-
Add the Calcein-AM labeled platelets to the wells.
-
Incubate for 30-60 minutes at 37°C to allow for adhesion.
-
-
Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent platelets.
-
Quantification:
-
Add PBS to the wells.
-
Measure the fluorescence in each well using a plate reader (Excitation ~485 nm, Emission ~520 nm).
-
Fluorescence intensity is directly proportional to the number of adherent platelets.
-
Conclusion and Future Directions
The intracellular signaling cascade downstream of this compound is a complex and vital process for normal hemostasis. Key signaling nodes like Syk, PLCγ2, and PI3K are critical for translating the external signal of collagen binding into a functional cellular response, namely firm adhesion and platelet activation.[5] The distinct nature of this compound signaling, particularly its role in adhesion and its interplay with other receptors, makes it an attractive target for the development of novel anti-thrombotic therapies. Future research will likely focus on the specific protein-protein interactions within the this compound signalosome and the development of selective inhibitors that can modulate platelet function without causing significant bleeding risks.
References
- 1. Platelet membrane glycoprotein - Wikipedia [en.wikipedia.org]
- 2. Coagulation - Wikipedia [en.wikipedia.org]
- 3. Different role of platelet glycoprotein GP Ia/IIa in platelet contact and activation induced by type I and type III collagens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Signal transduction pathways mediated by glycoprotein Ia/IIa in human platelets: comparison with those of glycoprotein VI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crosstalk between integrins α1β1 and α2β1 in renal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrin α2β1 Promotes Activation of Protein Phosphatase 2A and Dephosphorylation of Akt and Glycogen Synthase Kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. α2β1 integrins spatially restrict Cdc42 activity to stabilise adherens junctions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Platelet Surface: An In-depth Technical Guide to the Regulation of GP1a Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the regulatory mechanisms governing the surface expression of Glycoprotein 1a (GP1a), also known as integrin α2β1, on human platelets. Understanding the intricate processes that control the availability of this critical collagen receptor is paramount for advancing our knowledge of hemostasis, thrombosis, and for the development of novel antiplatelet therapies.
Quantitative Landscape of this compound Surface Expression
The number of this compound molecules on the platelet surface is a crucial determinant of platelet adhesion to collagen. This expression level is not static and can be influenced by genetic factors, platelet activation status, and storage conditions.
| Parameter | Value | Method | Reference |
| Copy Number per Resting Platelet | 3,000 - 5,300 molecules | Quantitative Mass Spectrometry | [1] |
| Binding Sites per Resting Platelet | Approximately 800 molecules (for monoclonal antibody 6F1) | Radioimmunoassay / Flow Cytometry | [2] |
| Agonist-Induced Change in Surface Expression | No significant change upon activation with thrombin receptor activating peptide (TRAP) | Flow Cytometry | [3] |
| Variability in Healthy Individuals | Fourfold range of surface antigen expression | Flow Cytometry | [4] |
Orchestration of this compound Expression: From Gene to Surface
The journey of this compound from its genetic blueprint to its functional presentation on the platelet surface is a multi-step process involving transcriptional regulation in megakaryocytes, protein synthesis and trafficking, and dynamic regulation on the mature platelet.
Transcriptional Control in Megakaryocytes
The expression of the ITGA2 gene, which encodes the α2 subunit of this compound, is tightly regulated during megakaryopoiesis. This process ensures the appropriate levels of the receptor are synthesized as megakaryocytes mature and begin to produce platelets. Key transcription factors, including RUNX1 and GATA-1, play a cooperative role in activating the ITGA2 promoter.
Trafficking to the Platelet Surface
Once synthesized, the α2 and β1 integrin subunits assemble in the endoplasmic reticulum and are transported through the Golgi apparatus for further modifications. The mature α2β1 heterodimer is then packaged into vesicles for transport to the demarcation membrane system of the megakaryocyte, the site of proplatelet formation. This transport process is dependent on the megakaryocyte's cytoskeleton, involving both microtubule and actin networks, and is facilitated by molecular motor proteins like dynein and kinesin. This intricate delivery system ensures that nascent platelets are equipped with an adequate supply of this compound.
Dynamic Regulation on the Platelet Surface
The number of functional this compound molecules on the platelet surface is dynamically regulated through a balance of activation, internalization, and shedding.
Inside-Out Signaling: Priming for Adhesion
In resting platelets, this compound exists in a low-affinity state. Upon platelet activation by agonists such as thrombin, ADP, or collagen itself (acting through the GPVI receptor), intracellular signaling cascades, known as "inside-out" signaling, are initiated. This signaling culminates in a conformational change in the extracellular domain of this compound, switching it to a high-affinity state capable of binding collagen. A key player in this process is the highly conserved GFFKR motif within the cytoplasmic tail of the α2 subunit. While the complete signaling pathway is still under investigation, it is known to involve protein kinase C (PKC).
References
- 1. ashpublications.org [ashpublications.org]
- 2. Collagen-platelet interactions: evidence for a direct interaction of collagen with platelet GPIa/IIa and an indirect interaction with platelet GPIIb/IIIa mediated by adhesive proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet alpha2beta1 integrin activation: contribution of ligand internalization and the alpha2-cytoplasmic domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Variability of integrin alpha 2 beta 1 activity on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Quantifying GP1a Surface Expression by Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycoprotein Ia (GP1a), also known as integrin α2 (CD49b), is a key surface receptor that, in complex with β1 integrin (CD29), forms the VLA-2 receptor (α2β1). This receptor is crucial for platelet adhesion and activation through its interaction with collagen in the subendothelial matrix.[1] The quantification of this compound surface expression is vital for diagnosing certain platelet function disorders, assessing the efficacy of anti-platelet therapies, and in research exploring thrombosis, hemostasis, and inflammation. Flow cytometry is a powerful technique for the precise quantification of this compound on platelets and other cell types.[2] This document provides detailed application notes and protocols for the quantification of this compound surface expression using flow cytometry.
Signaling Pathway of this compound (Integrin α2β1)
Upon vascular injury, collagen is exposed, initiating platelet adhesion and activation. This compound, as part of the integrin α2β1 complex, is a primary receptor for collagen. The binding of collagen to α2β1, in concert with glycoprotein VI (GPVI), triggers a signaling cascade. This leads to the activation of Src kinases and Phospholipase Cγ2 (PLCγ2), resulting in increased intracellular calcium levels and subsequent platelet spreading, granule release, and conformational changes in other integrins like GPIIb/IIIa, ultimately leading to platelet aggregation and thrombus formation.
Caption: this compound (Integrin α2β1) signaling pathway in platelets upon collagen binding.
Experimental Workflow
The general workflow for quantifying this compound surface expression by flow cytometry involves several key steps, from sample preparation to data analysis. It is crucial to handle platelets carefully to avoid unintentional activation.
Caption: General experimental workflow for this compound quantification by flow cytometry.
Data Presentation
Quantitative data from flow cytometric analysis of this compound (CD49b) expression can be presented in tables summarizing key metrics such as the percentage of CD49b-positive cells and the Mean Fluorescence Intensity (MFI).
Table 1: Representative Data for this compound (CD49b) Expression on Human Platelets
| Sample ID | Condition | % CD49b Positive Platelets | CD49b MFI |
| Control 1 | Resting | 98.5% | 15,234 |
| Control 2 | Resting | 99.1% | 16,012 |
| Patient A | Resting | 45.2% | 7,845 |
| Patient B | Resting | 97.9% | 14,987 |
Table 2: this compound (CD49b) Expression on Different Cell Types
| Cell Type | % CD49b Positive | CD49b MFI | Reference |
| Human Platelets | >95% | High | [3] |
| Activated CD8+ T cells | Variable | Moderate | [4] |
| Cancer-Associated Fibroblasts | Low | Low | [5] |
| Neural Stem Cells | High | High | [6] |
| Neurons/Neuroblasts | Low | Low | [6] |
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP) for Flow Cytometry
This protocol describes the preparation of resting platelets from whole blood.
Materials:
-
Whole blood collected in sodium citrate or ACD tubes.
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Bovine Serum Albumin (BSA).
-
Prostacyclin (PGI2) or other platelet activation inhibitors (optional).
-
Centrifuge.
Procedure:
-
Collect whole blood into a tube containing an appropriate anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature with the brake off to obtain platelet-rich plasma (PRP).
-
Carefully collect the upper PRP layer without disturbing the buffy coat.
-
(Optional) To wash platelets, add an equal volume of wash buffer (PBS with 0.5% BSA and PGI2) to the PRP.
-
Centrifuge the PRP at a higher speed (e.g., 800-1000 x g) for 10 minutes to pellet the platelets.
-
Gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer or PBS with 0.5% BSA) to the desired concentration (e.g., 1-5 x 10⁸ platelets/mL).
Protocol 2: Staining of this compound (CD49b) on Platelets
This protocol outlines the direct immunofluorescence staining of this compound on the surface of platelets.
Materials:
-
Prepared platelet suspension (from Protocol 1).
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.05% sodium azide).
-
Fluorochrome-conjugated anti-human CD49b antibody (e.g., FITC, PE, or APC conjugated).
-
Isotype control antibody corresponding to the primary antibody.
-
Flow cytometry tubes.
Procedure:
-
Aliquot 50-100 µL of the platelet suspension (containing approximately 1-5 x 10⁶ platelets) into flow cytometry tubes.
-
(Optional) To block non-specific binding, add an Fc receptor blocking agent and incubate for 10 minutes at room temperature.
-
Add the predetermined optimal concentration of the fluorochrome-conjugated anti-CD49b antibody to the sample tube.
-
Add the same concentration of the corresponding isotype control to a separate control tube.
-
Gently vortex the tubes and incubate for 20-30 minutes at room temperature in the dark.
-
Add 1-2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 800-1000 x g for 5 minutes to wash the platelets.
-
Carefully decant the supernatant and gently resuspend the platelet pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer within one hour.
Flow Cytometer Setup and Data Analysis
Instrument Setup:
-
Use a flow cytometer equipped with the appropriate lasers for the fluorochromes used (e.g., a blue laser (488 nm) for FITC and PE, and a red laser (633-640 nm) for APC).[7]
-
Set up appropriate forward scatter (FSC) and side scatter (SSC) parameters to visualize the platelet population. Platelets are identified based on their characteristic low FSC and SSC properties.
-
Adjust the fluorescence compensation settings using single-stained controls to correct for spectral overlap between fluorochromes.
Data Analysis:
-
Gate on the platelet population in an FSC vs. SSC dot plot to exclude debris and other cell types.
-
Create a histogram of the fluorescence intensity for the CD49b channel.
-
Set a marker to distinguish between the negative population (based on the isotype control) and the positive population.
-
Quantify the percentage of CD49b-positive platelets and the Mean Fluorescence Intensity (MFI) of the positive population. The MFI provides a relative measure of the number of this compound molecules per platelet.
Troubleshooting
| Issue | Possible Cause | Solution |
| Weak or No Signal | - Insufficient antibody concentration.- Low antigen expression.- Improper antibody storage.- Incorrect laser and filter setup. | - Titrate the antibody to determine the optimal concentration.- Use a brighter fluorochrome for low-expressing targets.- Ensure antibodies are stored correctly and are not expired.- Verify the instrument settings are appropriate for the fluorochrome used. |
| High Background Staining | - Non-specific antibody binding.- Insufficient washing.- Platelet activation. | - Use an Fc receptor blocking step.- Ensure adequate washing steps.- Handle platelets gently and consider using platelet activation inhibitors. |
| Poor Resolution Between Positive and Negative Populations | - Inadequate fluorescence compensation.- High autofluorescence. | - Properly set up compensation controls.- Include an unstained control to assess autofluorescence. |
For more detailed troubleshooting, refer to comprehensive flow cytometry guides.[4][8]
References
- 1. Platelet - Wikipedia [en.wikipedia.org]
- 2. hematology.testcatalog.org [hematology.testcatalog.org]
- 3. researchgate.net [researchgate.net]
- 4. Differential expression of CD49a and CD49b determines localization and function of tumor-infiltrating CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD49b, CD87, and CD95 Are Markers for Activated Cancer-Associated Fibroblasts Whereas CD39 Marks Quiescent Normal Fibroblasts in Murine Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Practical Guide for Use of PE and APC in Flow Cytometry | AAT Bioquest [aatbio.com]
- 8. content-assets.jci.org [content-assets.jci.org]
Protocol for Glycoprotein Ia (GP1a) Immunoprecipitation from Human Platelets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the successful immunoprecipitation of Glycoprotein Ia (GP1a), also known as integrin α2, from isolated human platelets. This procedure is critical for studying the function of this compound in platelet adhesion, activation, and signaling, and for identifying its binding partners.
Introduction
Glycoprotein Ia (this compound) is a key receptor on the surface of human platelets. It forms a heterodimer with the β1 integrin subunit to create the α2β1 integrin complex, which serves as a primary receptor for collagen.[1] The interaction between this compound and collagen is a crucial initiating event in hemostasis and thrombosis, triggering a cascade of intracellular signaling events that lead to platelet activation, aggregation, and thrombus formation. The immunoprecipitation of this compound allows for its isolation and subsequent analysis, providing valuable insights into its physiological and pathological roles.
Data Presentation
While the precise yield of immunoprecipitated this compound can vary depending on donor variability, platelet count, and antibody efficacy, the following table provides representative quantitative data that can be expected from the immunoprecipitation of this compound from human platelets.
| Parameter | Representative Value | Method of Analysis |
| Starting Material | ||
| - Platelet Count | 1-3 x 10^9 platelets | Hemocytometer/Automated Cell Counter |
| - Total Protein from Lysate | 2-5 mg | BCA Protein Assay |
| Immunoprecipitation | ||
| - Anti-GP1a Antibody | 5-10 µg | Manufacturer's Datasheet |
| - Protein A/G Agarose Beads | 50 µL of 50% slurry | Manufacturer's Protocol |
| Eluted Protein | ||
| - Eluted this compound (estimated) | 0.5-2 µg | Western Blot/Mass Spectrometry (Placeholder) |
| - Purity | >80% (relative to IgG) | SDS-PAGE with Silver Staining |
Experimental Protocols
This protocol is divided into three main stages: isolation of human platelets, preparation of platelet lysate, and immunoprecipitation of this compound.
Stage 1: Isolation of Human Platelets
This stage focuses on obtaining a pure and quiescent platelet population from whole human blood.[2]
Materials:
-
Human whole blood collected in Acid-Citrate-Dextrose (ACD) tubes
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
ACD solution (39 mM citric acid, 75 mM sodium citrate, 135 mM dextrose)
-
Prostaglandin E1 (PGE1) solution (1 mM stock in ethanol)
-
Apyrase solution (100 U/mL in PBS)
-
Tyrode's Buffer (137 mM NaCl, 2.7 mM KCl, 0.4 mM NaH2PO4, 12 mM NaHCO3, 1 mM MgCl2, 5.5 mM Glucose, 10 mM HEPES, pH 7.4)
-
Bovine Serum Albumin (BSA)
Procedure:
-
Blood Collection: Collect human whole blood into ACD tubes. Mix gently by inversion to prevent coagulation.
-
Centrifugation to Obtain Platelet-Rich Plasma (PRP): Centrifuge the blood at 200 x g for 20 minutes at room temperature with the brake off.[2] This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and platelet-rich plasma (PRP) at the top.
-
PRP Collection: Carefully aspirate the upper two-thirds of the PRP layer without disturbing the buffy coat and transfer it to a new conical tube.
-
Platelet Pelletization: Add PGE1 to the PRP to a final concentration of 1 µM and apyrase to a final concentration of 0.2 U/mL to prevent platelet activation. Centrifuge the PRP at 1000 x g for 15 minutes at room temperature to pellet the platelets.
-
Washing the Platelets: Discard the supernatant and gently resuspend the platelet pellet in Tyrode's Buffer containing 1 µM PGE1 and 0.2 U/mL apyrase. Repeat the centrifugation at 1000 x g for 15 minutes.
-
Final Resuspension: Discard the supernatant and resuspend the washed platelet pellet in Tyrode's Buffer containing 0.35% BSA to the desired concentration (e.g., 1-3 x 10^9 platelets/mL).[3]
Stage 2: Preparation of Platelet Lysate
This stage involves lysing the isolated platelets to solubilize the cellular proteins, including this compound.
Materials:
-
Isolated human platelets
-
Ice-cold PBS
-
Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA)
-
Protease Inhibitor Cocktail (e.g., cOmplete™ Protease Inhibitor Cocktail)
-
Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™)
Procedure:
-
Pelleting Platelets: Centrifuge the isolated platelet suspension at 1500 x g for 10 minutes at 4°C.
-
Washing: Discard the supernatant and wash the platelet pellet once with ice-cold PBS. Centrifuge again at 1500 x g for 10 minutes at 4°C.
-
Lysis: Discard the supernatant and add ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors to the platelet pellet. A typical volume is 1 mL of lysis buffer per 1-5 x 10^9 platelets.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the clear supernatant (platelet lysate) to a new pre-chilled microcentrifuge tube. Determine the protein concentration using a BCA protein assay.
Stage 3: Immunoprecipitation of this compound
This stage describes the specific capture of this compound from the platelet lysate using an anti-GP1a antibody.
Materials:
-
Platelet lysate
-
Anti-Integrin alpha 2 (this compound) antibody (e.g., Rabbit monoclonal clone EPR17349 or ARC0457)
-
Protein A/G Agarose beads (or magnetic beads)
-
Wash Buffer (e.g., Lysis Buffer with lower detergent concentration, or PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2x Laemmli sample buffer or 0.1 M Glycine-HCl, pH 2.5)
-
Neutralization Buffer (1 M Tris-HCl, pH 8.5)
Procedure:
-
Pre-clearing the Lysate (Optional): To reduce non-specific binding, add 20-30 µL of Protein A/G agarose bead slurry to 1 mg of platelet lysate. Incubate with gentle rotation for 1 hour at 4°C. Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
-
Antibody Incubation: Add 5-10 µg of the anti-GP1a antibody to the pre-cleared lysate. For a negative control, add an equivalent amount of the rabbit monoclonal IgG isotype control to a separate tube of lysate. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Immunocomplex Capture: Add 50 µL of a 50% slurry of Protein A/G agarose beads to each tube. Incubate with gentle rotation for 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Discard the supernatant. Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual supernatant.
-
Elution:
-
For SDS-PAGE and Western Blotting: Add 50 µL of 2x Laemmli sample buffer directly to the beads. Boil the samples at 95-100°C for 5-10 minutes to elute and denature the proteins. The supernatant is ready for loading onto an SDS-PAGE gel.
-
For Mass Spectrometry or Functional Assays (Non-denaturing elution): Add 50-100 µL of 0.1 M Glycine-HCl, pH 2.5 to the beads and incubate for 5-10 minutes at room temperature with gentle agitation. Pellet the beads and immediately transfer the supernatant to a new tube containing 5-10 µL of Neutralization Buffer.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound immunoprecipitation from human platelets.
This compound Signaling Pathway in Platelets
Caption: this compound downstream signaling cascade upon collagen binding.
References
- 1. Human platelet glycoprotein Ia. One component is only expressed on the surface of activated platelets and may be a granule constituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of human platelets from whole blood | Abcam [abcam.com]
- 3. The first comprehensive and quantitative analysis of human platelet protein composition allows the comparative analysis of structural and functional pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rabbit IgG, monoclonal [SP137] - isotype control (ab125938) | Abcam [abcam.com]
- 5. ebiohippo.com [ebiohippo.com]
Application Notes and Protocols for Platelet Aggregation Assays to Assess Glycoprotein Ia (GP1a) Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycoprotein Ia (GP1a), in complex with GP IIa, forms the integrin α2β1, a critical receptor on the platelet surface that mediates adhesion and subsequent activation by collagen in the subendothelium.[1] Assessing the function of this compound is crucial for understanding platelet physiology, diagnosing certain bleeding disorders, and for the development of novel antiplatelet therapies. This document provides detailed application notes and protocols for utilizing platelet aggregation assays, specifically Light Transmission Aggregometry (LTA), to evaluate this compound function.
Platelet aggregation is a fundamental process in hemostasis, and its in vitro measurement provides valuable insights into platelet reactivity.[2][3] LTA is considered the gold standard for assessing platelet function, measuring the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.[3] By using specific agonists and inhibitors, the contribution of individual receptors, such as this compound, to the overall aggregation response can be elucidated.
Principle of the Assay
The assay is based on the differential aggregation of platelets in response to different types of collagen, specifically type I and type III. This compound/IIa is known to be more specifically involved in platelet spreading and aggregation induced by type I collagen.[1][4] In contrast, its role in type III collagen-induced aggregation is less pronounced.[1][4] By comparing the aggregation profiles with these two collagen types, the function of this compound can be inferred.
Furthermore, the use of a specific monoclonal antibody, 6F1, which blocks the function of this compound/IIa, allows for the direct assessment of the this compound-mediated component of platelet aggregation.[1][4] A significant reduction in type I collagen-induced aggregation in the presence of the 6F1 antibody is indicative of this compound-dependent platelet activation.
Key Reagents and Materials
| Reagent/Material | Supplier Examples | Notes |
| Type I Collagen | Helena Biosciences, Bio/Data Corporation | Store and prepare according to the manufacturer's instructions.[5] |
| Type III Collagen | Sigma-Aldrich, Worthington Biochemical | Store and prepare according to the manufacturer's instructions. |
| Anti-GP1a/IIa Monoclonal Antibody (Clone 6F1) | Abcam, R&D Systems | Store and handle as per the manufacturer's datasheet. |
| Platelet Aggregometer (LTA) | Chrono-log, Helena Biosciences | Ensure the instrument is calibrated and maintained.[6] |
| Platelet-Rich Plasma (PRP) | Prepared from fresh whole blood | See protocol below for preparation. |
| Platelet-Poor Plasma (PPP) | Prepared from fresh whole blood | See protocol below for preparation. |
| 3.2% Sodium Citrate Anticoagulant Tubes | BD Vacutainer, Sarstedt | Use a 9:1 blood-to-anticoagulant ratio.[6] |
| Pipettes and Tips | Calibrated pipettes are essential for accuracy.[6] | |
| Aggregometer Cuvettes with Stir Bars | ||
| 37°C Water Bath or Heating Block |
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Draw whole blood from healthy, consenting donors who have not consumed any antiplatelet medications for at least two weeks.[6] Use a 21-gauge needle and collect the blood into tubes containing 3.2% sodium citrate. The ratio of blood to anticoagulant should be 9:1. Discard the first 2-3 mL of blood to prevent contamination with tissue factors.[6]
-
PRP Preparation: Centrifuge the citrated whole blood at 200 x g for 15 minutes at room temperature to separate the PRP.[6] Carefully collect the upper, straw-colored PRP layer without disturbing the buffy coat and transfer it to a clean polypropylene tube.
-
PPP Preparation: Re-centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to pellet the remaining cellular components.[7] The resulting supernatant is the platelet-poor plasma (PPP).
-
Platelet Count Adjustment: Determine the platelet count in the PRP using a hematology analyzer. If necessary, adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) by adding PPP.[6]
-
Resting Period: Allow the PRP to rest for at least 30 minutes at room temperature before initiating the aggregation assay to allow the platelets to return to a resting state.[6]
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.[7]
-
Baseline Calibration:
-
Sample Preparation for Aggregation:
-
For each test condition, pipette the standardized PRP into a new cuvette containing a magnetic stir bar.[7]
-
Place the cuvette in the heating block of the aggregometer to pre-warm to 37°C.
-
-
Agonist-Induced Aggregation:
-
Control Aggregation: To the pre-warmed PRP, add a known concentration of Type I collagen (e.g., 1-5 µg/mL) or Type III collagen (e.g., 1-5 µg/mL).[8][9] The instrument will immediately start recording the change in light transmission over time (typically 5-10 minutes).[10]
-
Inhibition Assay: To assess the specific role of this compound, pre-incubate the PRP with the anti-GP1a/IIa antibody (6F1) at a suitable concentration (e.g., 10-20 µg/mL) for a defined period (e.g., 5-10 minutes) at 37°C with stirring before adding the collagen agonist.[1]
-
-
Data Recording and Analysis: The aggregometer software will generate aggregation curves. The key parameters to analyze are the maximum percentage of aggregation (% Max Aggregation), the slope of the aggregation curve, and the lag time (the time from agonist addition to the onset of aggregation).[10]
Data Presentation
The quantitative data from the platelet aggregation assays should be summarized in clear and structured tables for easy comparison.
Table 1: Typical Agonist and Inhibitor Concentrations
| Reagent | Typical Concentration Range | Purpose |
| Type I Collagen | 1 - 5 µg/mL | Agonist primarily activating platelets through GPVI and this compound/IIa. |
| Type III Collagen | 1 - 5 µg/mL | Agonist with a reduced dependence on this compound/IIa for platelet activation. |
| Anti-GP1a/IIa (6F1) | 10 - 20 µg/mL | Specific inhibitor of the this compound/IIa receptor. |
Table 2: Expected Results for this compound Function Assessment
| Condition | Agonist | Expected % Max Aggregation | Interpretation |
| Control | Type I Collagen | 70 - 90% | Normal platelet aggregation in response to Type I collagen. |
| Control | Type III Collagen | 60 - 80% | Normal platelet aggregation in response to Type III collagen. |
| + Anti-GP1a/IIa (6F1) | Type I Collagen | Significantly Reduced (e.g., <30%) | Indicates a strong dependence of Type I collagen-induced aggregation on this compound function.[1] |
| + Anti-GP1a/IIa (6F1) | Type III Collagen | Minimally Reduced or Unchanged | Suggests a lesser role for this compound in Type III collagen-induced aggregation.[1] |
Note: The exact percentages may vary depending on the donor, reagent lot, and instrument calibration. It is essential to establish baseline values with a healthy donor pool.
Visualizations
Signaling Pathway
Caption: this compound/IIa and GPVI signaling pathways in platelets upon collagen binding.
Experimental Workflow
Caption: Workflow for assessing this compound function using platelet aggregation assay.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No or weak aggregation response | Expired or improperly stored collagen.[4] | Check the expiration date and storage conditions. Prepare fresh collagen solutions. |
| Low platelet count in PRP.[4] | Measure and adjust the platelet count in the PRP to the recommended range. | |
| Pre-activated platelets during sample collection.[4] | Review and optimize blood collection and PRP preparation techniques to minimize platelet activation. | |
| Patient/donor is on antiplatelet medication.[4] | Confirm the medication history of the blood donor. | |
| High variability between replicates | Inconsistent sample handling and temperature.[6] | Standardize procedures for sample storage and processing, maintaining a consistent temperature. |
| Inaccurate pipetting.[6] | Calibrate pipettes regularly and ensure proper pipetting technique. | |
| Baseline drift or noisy signal | Dirty optics in the aggregometer.[4] | Clean the cuvette wells and optical pathways according to the manufacturer's instructions. |
| Lipemic or hemolyzed plasma.[4] | Visually inspect the plasma. If present, a new sample may be required. |
Conclusion
The platelet aggregation assay using LTA is a robust and informative method for assessing this compound function. By carefully selecting agonists and utilizing specific inhibitors, researchers can dissect the complex signaling pathways involved in platelet activation. The protocols and data presented in these application notes provide a comprehensive guide for scientists and drug development professionals to reliably evaluate the role of this compound in platelet aggregation, contributing to a deeper understanding of hemostasis and thrombosis.
References
- 1. Different role of platelet glycoprotein GP Ia/IIa in platelet contact and activation induced by type I and type III collagens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. biodatacorp.com [biodatacorp.com]
- 6. benchchem.com [benchchem.com]
- 7. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 8. A comparative study between light transmission aggregometry and flow cytometric platelet aggregation test for the identification of platelet function defects in patients with bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. de-vhl.nl [de-vhl.nl]
- 10. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of GP1a Knockout Mouse Models in Thrombosis Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Glycoprotein (GP) Ia (integrin α2β1) is a critical platelet receptor for collagen, playing a significant role in the initial adhesion of platelets to the subendothelium following vascular injury. The use of GP1a knockout (α2β1⁻/⁻) mouse models has been instrumental in elucidating the specific contributions of this receptor to hemostasis and thrombosis, distinguishing its functions from those of the other major platelet collagen receptor, GPVI. These application notes provide a comprehensive overview of the use of this compound knockout mice in thrombosis research, including quantitative data from key experimental models, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows.
Data Presentation
The following tables summarize quantitative data from comparative studies using wild-type (WT), this compound knockout (α2β1⁻/⁻), GPVI knockout (GPVI⁻/⁻), and FcRγ knockout (FcRγ⁻/⁻) mice in models of thrombosis and hemostasis.
Table 1: Platelet Response to Intravenous Collagen Injection
| Genotype | Number of Animals (n) | Mean Platelet Count Decrease (%) | Standard Deviation (±) |
| Wild-Type | 13 | 79.4 | 6.0 |
| α2β1⁻/⁻ | 17 | 77.6 | 8.2 |
| FcRγ⁻/⁻ | 7 | 38.0 | 5.0 |
| GPVI⁻/⁻ | 7 | 11.0 | 1.0 |
Data extracted from a study on collagen-induced thromboembolism. A decrease in platelet count indicates in vivo platelet aggregation[1].
Table 2: Carotid Artery Occlusion Time in Ferric Chloride (FeCl₃)-Induced Thrombosis Model
| Genotype | Mean Occlusion Time (minutes) | Standard Deviation (±) |
| Wild-Type | 39.3 | 15.9 |
| α2β1⁻/⁻ | Not specified as different | Not specified |
| FcRγ⁻/⁻ | 39.3 | 15.9 |
| GPVI⁻/⁻ | 74.6 | 28.3 |
Data from a ferric chloride-induced arterial thrombosis model. Longer occlusion times indicate reduced thrombus formation[1]. Of note, the study found that occlusion times for α2β1⁻/⁻ mice were not significantly different from wild-type mice in this specific model[1].
Signaling Pathways and Experimental Workflows
This compound Signaling in Platelet Adhesion
The following diagram illustrates the role of this compound in platelet adhesion to collagen and its relationship with the primary signaling receptor, GPVI. This compound is crucial for the initial, stable adhesion of platelets to collagen, which then allows for robust activation through the GPVI receptor.
Experimental Workflow: Ferric Chloride-Induced Carotid Artery Thrombosis Model
This workflow outlines the key steps in inducing and measuring arterial thrombosis in a mouse model.
Experimental Workflow: Tail Bleeding Assay
This diagram illustrates the procedure for assessing hemostasis in mice.
Experimental Protocols
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This in vivo model is used to assess arterial thrombus formation.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps)
-
Doppler flow probe and flowmeter
-
Filter paper (e.g., Whatman No. 1, 1x2 mm strips)
-
Ferric chloride (FeCl₃) solution (e.g., 5-10% in distilled water, freshly prepared)
-
Phosphate-buffered saline (PBS)
-
Suture material
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse using an approved protocol.
-
Place the mouse in a supine position on a heated surgical pad to maintain body temperature.
-
Make a midline cervical incision and carefully dissect the tissues to expose the common carotid artery.
-
-
Baseline Blood Flow Measurement:
-
Gently place a Doppler flow probe around the carotid artery to measure baseline blood flow. Ensure a stable reading is obtained.
-
-
Vessel Injury:
-
Carefully place a small piece of plastic or paraffin film under the isolated artery to protect the surrounding tissue.
-
Soak a small piece of filter paper in the FeCl₃ solution and apply it to the adventitial surface of the carotid artery for a standardized time (e.g., 3 minutes).
-
-
Thrombus Formation Monitoring:
-
Remove the filter paper and rinse the area with warm PBS.
-
Continuously monitor the blood flow using the Doppler probe.
-
-
Data Acquisition:
-
Record the time from the application of FeCl₃ until the blood flow ceases completely (occlusion). A cutoff time (e.g., 30-60 minutes) should be established.
-
-
Euthanasia:
-
At the end of the experiment, euthanize the mouse using an approved method.
-
Tail Bleeding Assay
This assay is a common method to evaluate overall hemostasis.
Materials:
-
Anesthetic
-
Scalpel or sharp surgical blade
-
50 ml conical tube or beaker
-
Isotonic saline (0.9% NaCl)
-
Water bath at 37°C
-
Timer
Procedure:
-
Anesthesia:
-
Anesthetize the mouse.
-
-
Tail Amputation:
-
Place the distal 2 mm of the mouse's tail on a firm surface.
-
Make a clean, transverse cut with a sharp scalpel.
-
-
Bleeding Measurement:
-
Immediately immerse the tail into a tube containing isotonic saline pre-warmed to 37°C.
-
Start a timer at the moment of immersion.
-
Observe the tail for the cessation of bleeding, defined as no visible stream of blood for at least 30 seconds.
-
-
Data Recording:
-
Record the time from immersion to the cessation of bleeding. A maximum observation time (e.g., 20 minutes) should be set.
-
-
Post-Procedure Care:
-
After the bleeding has stopped, gently dry the tail and monitor the mouse until it has recovered from anesthesia.
-
In Vitro Platelet Aggregation Assay
This assay measures the ability of platelets to aggregate in response to various agonists.
Materials:
-
Anticoagulant (e.g., acid-citrate-dextrose or heparin)
-
Platelet agonists (e.g., collagen, ADP, thrombin)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet aggregometer
-
Spectrophotometer
Procedure:
-
Blood Collection and PRP Preparation:
-
Collect whole blood from anesthetized mice via cardiac puncture or from the vena cava into a syringe containing an anticoagulant.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 10 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which will be used as a blank.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust it to a standardized concentration (e.g., 2.5 x 10⁸ platelets/ml) using PPP.
-
-
Aggregation Measurement:
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.
-
Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
Add a platelet agonist (e.g., collagen at 1-5 µg/ml) to the PRP and record the change in light transmittance over time (typically 5-10 minutes).
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve. Compare the results from this compound knockout mice to those from wild-type controls.
-
References
Application Notes and Protocols for Immunofluorescence Staining of GPIa in Platelet-Rich Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycoprotein Ia (GPIa), also known as integrin α2β1 or CD49b/CD29, is a critical platelet surface receptor responsible for mediating the initial adhesion of platelets to collagen exposed at sites of vascular injury. This interaction is a key initiating event in hemostasis and thrombosis. The quantification and visualization of GPIa on platelets in platelet-rich plasma (PRP) are essential for research in hemostasis, thrombosis, and the development of antiplatelet therapies. Immunofluorescence staining provides a robust method for the qualitative and quantitative analysis of GPIa expression and localization on platelets. These application notes provide detailed protocols for the preparation of PRP and subsequent immunofluorescence staining of GPIa, along with data presentation guidelines and troubleshooting advice.
Data Presentation
The following tables summarize key quantitative parameters relevant to the immunofluorescence staining of GPIa in PRP. These values are compiled from various studies and should be used as a reference. Optimization is recommended for specific experimental conditions.
Table 1: Platelet-Rich Plasma (PRP) Preparation Parameters
| Parameter | Recommended Value | Notes |
| Anticoagulant | Acid Citrate Dextrose (ACD-A) or Sodium Citrate | ACD-A is often preferred for better preservation of platelet integrity and function.[1] |
| First Centrifugation (to separate PRP from whole blood) | 100-300 x g for 10-20 minutes | A "soft spin" to pellet red and white blood cells while leaving platelets in the plasma.[2][3] |
| Second Centrifugation (to concentrate platelets) | 400-700 x g for 10-17 minutes | A "hard spin" to pellet the platelets from the platelet-poor plasma (PPP).[2] |
| Final Platelet Concentration in PRP | 1-1.5 million platelets/µL | This represents a 3-5 fold increase over baseline whole blood platelet counts.[1][2] |
Table 2: Immunofluorescence Staining Parameters for GPIa on Platelets
| Parameter | Recommended Value/Range | Notes |
| Primary Antibody (Anti-GPIa, e.g., anti-CD49b) Concentration | 1-10 µg/mL | Optimal concentration should be determined by titration for each antibody lot and experimental setup. |
| Secondary Antibody (Fluorophore-conjugated) Concentration | 1-5 µg/mL | Concentration should be optimized to achieve a high signal-to-noise ratio. |
| Incubation Time (Primary Antibody) | 1-2 hours at Room Temperature or Overnight at 4°C | Longer incubation at lower temperatures can sometimes reduce non-specific binding. |
| Incubation Time (Secondary Antibody) | 1 hour at Room Temperature (in the dark) | Protect fluorophores from light to prevent photobleaching. |
| Fixative | 1-4% Paraformaldehyde (PFA) | PFA preserves cell morphology well for immunofluorescence. |
| Blocking Buffer | 1-5% Bovine Serum Albumin (BSA) or Normal Serum | Use serum from the same species as the secondary antibody to block non-specific binding sites.[4] |
Experimental Protocols
Part 1: Preparation of Platelet-Rich Plasma (PRP)
This protocol describes a double-centrifugation method to obtain a consistent yield of platelets.
Materials:
-
Whole blood collected in tubes with ACD-A or sodium citrate anticoagulant.
-
Sterile conical centrifuge tubes (15 mL and 50 mL).
-
Refrigerated centrifuge with a swinging-bucket rotor.
-
Sterile pipettes.
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Collect whole blood into tubes containing an appropriate anticoagulant.
-
Perform the first centrifugation at 150 x g for 15 minutes at room temperature to separate the PRP.
-
Carefully aspirate the upper layer of plasma, which is the platelet-rich plasma, and transfer it to a new sterile conical tube. Avoid disturbing the buffy coat and red blood cell pellet.
-
Centrifuge the collected PRP at 500 x g for 15 minutes at room temperature to pellet the platelets.
-
Gently aspirate and discard the supernatant, which is the platelet-poor plasma (PPP).
-
Resuspend the platelet pellet in a desired volume of PBS or a suitable buffer for subsequent experiments.
-
Determine the platelet concentration using a hematology analyzer or a hemocytometer. Adjust the concentration as needed for the immunofluorescence protocol.
Part 2: Immunofluorescence Staining of GPIa on Platelets
This protocol outlines the steps for staining GPIa on the surface of platelets in suspension.
Materials:
-
Prepared platelet-rich plasma (PRP).
-
Primary antibody: Mouse anti-human GPIa (CD49b).
-
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488 or FITC).
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Blocking Buffer: 5% Goat Serum in PBS.
-
Wash Buffer: 1% BSA in PBS.
-
Microcentrifuge tubes.
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Fixation:
-
To 100 µL of the prepared platelet suspension, add 100 µL of 4% PFA.
-
Incubate for 15-20 minutes at room temperature.
-
Wash the fixed platelets by adding 1 mL of Wash Buffer, centrifuging at 800 x g for 5 minutes, and carefully aspirating the supernatant. Repeat the wash step twice.
-
-
Blocking:
-
Resuspend the platelet pellet in 200 µL of Blocking Buffer.
-
Incubate for 30-60 minutes at room temperature to block non-specific antibody binding sites.
-
-
Primary Antibody Incubation:
-
Centrifuge the blocked platelets at 800 x g for 5 minutes and discard the supernatant.
-
Resuspend the pellet in 100 µL of the primary anti-GPIa antibody diluted in Wash Buffer to the desired concentration.
-
Incubate for 1 hour at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the platelets three times with 1 mL of Wash Buffer, with centrifugation at 800 x g for 5 minutes between each wash.
-
-
Secondary Antibody Incubation:
-
Resuspend the platelet pellet in 100 µL of the fluorophore-conjugated secondary antibody, diluted in Wash Buffer.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Final Washes:
-
Wash the platelets three times with 1 mL of Wash Buffer as described in step 4. Protect the sample from light.
-
-
Imaging/Analysis:
-
Resuspend the final platelet pellet in a suitable volume of PBS.
-
For microscopy, apply a small drop of the platelet suspension to a glass slide, coverslip, and image using a fluorescence microscope.
-
For flow cytometry, analyze the sample according to the instrument's instructions.
-
Visualizations
References
Application Notes: Generation and Characterization of Monoclonal Antibodies Against the GP1a I-domain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrin α2β1 (also known as Glycoprotein Ia/IIa or GP1a/IIa) is a primary receptor for collagen on the surface of platelets and other cell types.[1][2] The binding activity is localized to the inserted domain (I-domain) within the α2 subunit (this compound).[3] This interaction is critical for platelet adhesion to exposed collagen at sites of vascular injury, a key initiating event in hemostasis and thrombosis.[1][4] Monoclonal antibodies (mAbs) targeting the this compound I-domain are invaluable tools for studying the mechanisms of platelet-collagen interactions, developing diagnostic assays, and exploring novel anti-thrombotic therapies.[2][5]
These application notes provide a comprehensive overview and detailed protocols for generating high-affinity monoclonal antibodies against the human this compound I-domain using hybridoma technology.[6][7][8] The workflow covers antigen preparation, animal immunization, hybridoma development, screening, and large-scale antibody production.[9][10]
Data Presentation: Characterization of Anti-Integrin Monoclonal Antibodies
Quantitative data is crucial for characterizing the binding properties of newly generated monoclonal antibodies. While specific data for novel anti-GP1a I-domain antibodies will need to be determined empirically, the following table provides representative examples of characterization data for antibodies targeting similar integrin domains or other viral glycoproteins, which can serve as a benchmark.
| Antibody/Study | Target Antigen | Isotype | Quantitative Metric | Value | Reference(s) |
| Representative mAb | HIV-1 gp120 V1/V2 Domain | IgG1/κ | Ascites Titer | 1:81,000 | [11] |
| Human mAb 1 | HIV-1 gp120 (V3 domain) | N/A | Dissociation Constant (Kd) | 8.3 x 10⁻⁷ M | [12] |
| Human mAb 2 | HIV-1 gp120 (V3 domain) | N/A | Dissociation Constant (Kd) | 3.7 x 10⁻⁶ M | [12] |
| mAb 26.4 | Human Platelet Antigen-1a (on Integrin β3) | IgG1 | Affinity (vs. αVβ3) | High | [13] |
| Anti-PB1 mAb | Avian Influenza Virus PB1 | IgG1, IgG2a, IgG2b | ELISA OD (1:4000) | >1.0 | [9][14] |
Experimental Workflow for Monoclonal Antibody Generation
The generation of monoclonal antibodies is a multi-step process that takes approximately 6 to 8 months.[15] The overall workflow, from antigen design to the production of purified antibodies, is illustrated below.
Caption: Workflow for generating anti-GP1a I-domain monoclonal antibodies.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the key stages of monoclonal antibody production via hybridoma technology.[8][10]
Protocol 1: Antigen Preparation and Animal Immunization
-
Antigen Preparation:
-
Express the human this compound I-domain as a recombinant protein, for example, in an E. coli or mammalian expression system.[16][17] The protein should include a purification tag (e.g., 6x-His) to facilitate purification via affinity chromatography.
-
Verify the purity and identity of the recombinant protein using SDS-PAGE and Western blot.
-
-
Immunization Schedule: [9]
-
Animal Model: Use 6-8 week old female BALB/c mice.
-
Day 0 (Primary Immunization): Collect pre-immune serum from each mouse.[9] Emulsify 50-100 µg of the purified recombinant this compound I-domain protein with an equal volume of Complete Freund's Adjuvant (CFA). Inject the emulsion subcutaneously at multiple sites.[9]
-
Day 14 (Booster 1): Emulsify 50 µg of the antigen with Incomplete Freund's Adjuvant (IFA) and inject subcutaneously.
-
Day 28 (Booster 2): Repeat the booster immunization with 50 µg of antigen in IFA.
-
Day 35 (Titer Check): Collect a small blood sample and determine the serum antibody titer against the this compound I-domain using an indirect ELISA. A positive response is indicated by an OD value >1.0 at a 1:4000 serum dilution.[9] If the titer is low, continue with further boosts at two-week intervals.
-
Final Boost (3 Days Pre-Fusion): Once a high antibody titer is confirmed, inject the selected mouse intraperitoneally with 50-100 µg of the antigen in sterile PBS (without adjuvant).[10] This final boost expands the population of antibody-producing B-cells in the spleen.[10]
-
Protocol 2: Hybridoma Cell Fusion and Selection
-
Cell Preparation:
-
On the day of fusion, aseptically harvest the spleen from the immunized mouse and prepare a single-cell suspension of splenocytes.[10][18]
-
Separately, harvest myeloma cells (e.g., Sp2/0) that are in the logarithmic growth phase. These cells are deficient in the HGPRT enzyme, which is essential for their selection.[10]
-
Wash both splenocytes and myeloma cells with serum-free medium (e.g., RPMI-1640).
-
-
Cell Fusion: [10]
-
Combine the splenocytes and myeloma cells at a ratio of approximately 5:1 in a 50 mL conical tube.
-
Centrifuge to form a cell pellet and aspirate the supernatant completely.
-
Gently tap the tube to loosen the pellet. Add 1 mL of pre-warmed Polyethylene Glycol (PEG) 1500 dropwise over 1 minute while gently swirling the cells.
-
Slowly add 10 mL of serum-free medium over the next 5 minutes to dilute the PEG.[12]
-
Centrifuge the cells, discard the supernatant, and gently resuspend the pellet in complete culture medium supplemented with 20% Fetal Bovine Serum (FBS) and HAT (Hypoxanthine-Aminopterin-Thymidine) supplement.[12]
-
-
Plating and Selection:
-
Plate the cell suspension into several 96-well cell culture plates.
-
Incubate at 37°C in a 5% CO₂ incubator. The aminopterin in the HAT medium will block the de novo DNA synthesis pathway, killing the unfused HGPRT-deficient myeloma cells. Unfused spleen cells have a limited lifespan and will die off naturally.[6][7]
-
Only the hybrid cells (hybridomas), which inherit immortality from the myeloma cells and a functional HGPRT gene from the spleen cells, will survive and proliferate.[6]
-
After 7-10 days, feed the cells by replacing half of the medium with fresh HAT medium. After 14-21 days, switch to HT medium (lacking aminopterin).[12]
-
Protocol 3: Screening of Hybridoma Supernatants by ELISA
-
Plate Coating: Coat the wells of a 96-well ELISA plate with the recombinant this compound I-domain antigen (1-2 µg/mL in PBS) and incubate overnight at 4°C.[12]
-
Blocking: Wash the plate with wash buffer (PBS with 0.05% Tween-20) and block non-specific binding sites with a blocking buffer (e.g., 5% non-fat milk in PBS) for 1-2 hours at room temperature.[12]
-
Primary Antibody Incubation: Add 50-100 µL of the hybridoma culture supernatants to the wells and incubate for 1-2 hours.[12]
-
Secondary Antibody Incubation: Wash the plates. Add an HRP-conjugated anti-mouse IgG secondary antibody and incubate for 1 hour.[12]
-
Detection: Wash the plates. Add a TMB substrate and incubate until a blue color develops. Stop the reaction with a stop solution (e.g., 2N H₂SO₄). Read the absorbance at 450 nm.[12]
-
Selection: Wells showing a high absorbance signal are considered positive. The corresponding hybridoma clones should be expanded and subcloned by limiting dilution to ensure monoclonality.[19]
Protocol 4: Antibody Production and Purification
-
Expansion: Expand the selected positive monoclonal hybridoma clones in larger culture flasks.[19]
-
Production: For large-scale production, grow the hybridoma cells in serum-free medium to high density.[19] Alternatively, produce ascites in BALB/c mice (note: this in vivo method requires strong ethical justification and is often replaced by in vitro methods).[9]
-
Purification:
-
Harvest the culture supernatant (or ascites fluid) and clarify by centrifugation.
-
Purify the monoclonal antibody using Protein A or Protein G affinity chromatography, which binds to the Fc region of IgG.[9][20]
-
Elute the bound antibody using a low-pH elution buffer and immediately neutralize the pH.
-
Determine the antibody concentration and assess its purity using SDS-PAGE.
-
This compound I-Domain Signaling Pathway
The binding of collagen to the this compound I-domain on the platelet surface is a critical step in initiating an intracellular signaling cascade that leads to platelet activation.[3][21] This process involves conformational changes in the integrin, recruitment of signaling molecules, and ultimately, platelet adhesion and aggregation.[22]
Caption: Simplified signaling cascade following collagen binding to this compound.
References
- 1. Platelet membrane glycoprotein - Wikipedia [en.wikipedia.org]
- 2. Different role of platelet glycoprotein GP Ia/IIa in platelet contact and activation induced by type I and type III collagens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The platelet glycoprotein Ib-von Willebrand factor interaction activates the collagen receptor alpha2beta1 to bind collagen: activation-dependent conformational change of the alpha2-I domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Hybridoma Technology for Monoclonal Antibody Production | The Scientist [the-scientist.com]
- 8. sinobiological.com [sinobiological.com]
- 9. Monoclonal Antibody Production - Application and Protocol - Alpha Lifetech-Antibody Engineering and Drug Discovery Expert. [alphalifetech.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. [Preparation and characterization of monoclonal antibody against gp120 V1/V2 domain of HIV-1 subtype CRF01_AE] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Characterization of a human platelet antigen-1a-specific monoclonal antibody derived from a B cell from a woman alloimmunized in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation and Antigenic Site Identification of Monoclonal Antibodies against PB1 Protein of H9N2 Subtype AIV | MDPI [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Production and purification of recombinant monoclonal antibodies from human cells based on a primary sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Basics of Hybridoma Technology for The Generation of Monoclonal Antibodies | Auctores [auctoresonline.org]
- 19. Antibody Generation: Producing Monoclonal Antibodies Using Hybridomas [moodle2.units.it]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. Collagen-binding I domain integrins--what do they do? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cellular signaling by collagen-binding integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Models of GP1a-Mediated Platelet Adhesion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycoprotein Ia (GP1a), as part of the integrin α2β1 complex, is a critical receptor on the platelet surface that mediates the initial adhesion of platelets to exposed collagen at sites of vascular injury.[1][2][3] This interaction is fundamental to hemostasis and thrombosis. Understanding the mechanisms of this compound-mediated platelet adhesion is crucial for the development of novel anti-thrombotic therapies. These application notes provide an overview of the key signaling pathways, detailed protocols for common in vitro models, and a summary of quantitative data to facilitate the study of this compound-mediated platelet function.
This compound Signaling Pathway
Upon binding to collagen, this compound initiates a cascade of intracellular signaling events that lead to platelet activation, granule release, and the activation of other integrins, such as GPIIb/IIIa.[4][5] This signaling is essential for the formation of a stable platelet plug. The pathway involves the activation of Src family kinases, phospholipase C (PLC) gamma, protein kinase C (PKC), and phosphoinositide 3-kinase (PI-3 Kinase).[4]
Caption: this compound-mediated signaling cascade in platelets.
Experimental Workflow for In Vitro Platelet Adhesion Assay
A typical workflow for studying this compound-mediated platelet adhesion in vitro involves isolating platelets, preparing a collagen-coated surface, allowing platelets to adhere, removing non-adherent platelets, and quantifying the extent of adhesion.
Caption: General workflow for a static platelet adhesion assay.
Experimental Protocols
Protocol 1: Static Platelet Adhesion Assay on Collagen-Coated Surfaces
This protocol describes a fundamental method to assess platelet adhesion to collagen under static conditions.
Materials:
-
Human whole blood from healthy volunteers
-
Acid-citrate-dextrose (ACD) solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bovine serum albumin (BSA)
-
Type I or Type III fibrillar collagen
-
Multi-well plates (e.g., 48-well or 96-well)
-
Sudan Black B (SBB) stain (for colorimetric quantification)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Platelet Isolation:
-
Collect human whole blood into 1/6th volume of ACD anticoagulant.[6]
-
Centrifuge the blood at 200 x g for 20 minutes to obtain platelet-rich plasma (PRP).[7]
-
Isolate platelets from the PRP by centrifuging at 1,000 x g for 10 minutes.[7]
-
Gently wash the platelet pellet with a suitable buffer (e.g., HEP buffer or platelet wash buffer) to remove plasma proteins.[6]
-
Resuspend the platelet pellet in PBS to the desired concentration (e.g., 1-2 x 10^9 platelets/mL).[8]
-
-
Coating of Plates:
-
Coat the wells of a multi-well plate with collagen solution (e.g., 100 µg/mL) and incubate for 1 hour at 37°C.[9]
-
Aspirate the collagen solution and wash the wells gently with PBS.
-
Block the remaining protein-binding sites by incubating with a BSA solution (e.g., 1-5 mg/mL) for 1 hour at room temperature.[9]
-
Wash the wells with PBS to remove excess BSA.
-
-
Platelet Adhesion:
-
Quantification of Adhesion (SBB Staining Method):
-
Gently wash the wells with PBS to remove non-adherent platelets.[7]
-
Stain the adherent platelets with SBB for 30 minutes.[7]
-
Wash the wells again to remove excess stain.[7]
-
Extract the SBB stain from the adherent platelets by adding DMSO to each well.[7]
-
Read the absorbance on a microplate reader at 595 nm.[7] A standard curve can be generated to correlate absorbance with platelet number.[7]
-
Protocol 2: Platelet Adhesion under Flow Conditions
This protocol is adapted for studying platelet adhesion under shear stress, which more closely mimics physiological conditions.
Materials:
-
Same as Protocol 1, plus:
-
Microfluidic device or flow chamber
-
Syringe pump
Procedure:
-
Platelet Isolation and Surface Preparation:
-
Follow steps 1 and 2 from Protocol 1 to prepare isolated platelets and collagen-coated microfluidic channels.
-
-
Flow Assay:
-
Connect the microfluidic device to a syringe pump.
-
Perfuse the platelet suspension through the collagen-coated channels at a defined shear rate (e.g., low shear at 50 s⁻¹ to high shear at 1,500 s⁻¹).[10]
-
Monitor platelet adhesion and aggregation in real-time using phase-contrast or fluorescence microscopy.
-
-
Quantification:
-
Image analysis software can be used to quantify platelet adhesion, such as the surface area covered by platelets or the number of adherent platelets per unit area.
-
Parameters like platelet translocation and firm adhesion can also be analyzed.[10]
-
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro studies on platelet adhesion. These values can serve as a reference for expected outcomes and for comparing different experimental conditions.
Table 1: Inhibition of Platelet Adhesion to Collagen
| Inhibitor | Target | Collagen Type | Assay Condition | Inhibition (%) | Reference |
| Monoclonal Antibody (6F1) | This compound/IIa | Type I | Static, plasma-free | >95% | [11] |
| Monoclonal Antibody (6F1) | This compound/IIa | Type I | Static, in PRP | ~53% | [11] |
| Recombinant α2-I domain | This compound/IIa | Type I | Low shear flow | Significant | [3] |
| Recombinant α2-I domain | This compound/IIa | Endothelial Matrix | High shear flow | Significant | [3] |
| Heparin | Platelet-Endothelial Interaction | - | Static | Concentration-dependent | [7] |
Table 2: Platelet Function Parameters in In Vitro Models
| Parameter | Condition | Day 5 | Day 19 | P-value | Reference |
| Platelet Count (x 10⁹/L) | Cold-stored whole blood | 163 ± 53 | 107 ± 32 | 0.02 | [12][13] |
| PFA-100 Closure Time (s) | Cold-stored whole blood | 208.7 ± 91.5 | 390.0 ± 148.3 | 0.04 | [12][13] |
| GP1bα Surface Expression (RFU) | Cold-stored whole blood | 232,552.8 ± 32,887.0 | 95,133.3 ± 20,759.2 | < 0.001 | [12][13] |
| Granule Release (nmol) | Cold-stored whole blood | 0.7 ± 0.3 | 0.4 ± 0.3 | 0.05 | [12][13] |
Conclusion
The in vitro models described provide robust and adaptable systems for investigating the role of this compound in platelet adhesion. By utilizing these protocols and understanding the underlying signaling pathways, researchers can effectively screen for novel anti-platelet compounds and further elucidate the complex mechanisms of hemostasis and thrombosis. The provided quantitative data serves as a valuable benchmark for these studies.
References
- 1. youtube.com [youtube.com]
- 2. Platelet membrane glycoprotein - Wikipedia [en.wikipedia.org]
- 3. Functional analysis of a recombinant glycoprotein Ia/IIa (Integrin alpha(2)beta(1)) I domain that inhibits platelet adhesion to collagen and endothelial matrix under flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet GP Adhesion Protein Signaling [rndsystems.com]
- 5. Signaling during platelet adhesion and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platelet purification and coating of plates for adhesion assays [protocols.io]
- 7. A simple adhesion assay for studying interactions between platelets and endothelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a method to quantify platelet adhesion and aggregation under static conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Measurements of Shear-Mediated Platelet Adhesion Kinematics as Analyzed through Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Collagen-platelet interactions: evidence for a direct interaction of collagen with platelet GPIa/IIa and an indirect interaction with platelet GPIIb/IIIa mediated by adhesive proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Analysis of Platelet Adhesion, Aggregation, and Surface GP1bα Expression in Stored Refrigerated Whole Blood: A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application of CRISPR/Cas9 to Elucidate the Function of Glycoprotein Ia (GP1a) in Cell Lines
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycoprotein Ia (GP1a), also known as integrin α2 (ITGA2 or CD49b), is a transmembrane protein that non-covalently associates with the β1 integrin subunit to form the α2β1 integrin complex. This complex functions as a primary receptor for collagens and laminin, playing a crucial role in cell-extracellular matrix (ECM) adhesion.[1] The engagement of this compound with its ligands, particularly collagen, is pivotal in a variety of physiological and pathological processes, including hemostasis, thrombosis, inflammation, wound healing, and cancer metastasis.[2][3] In platelets, this compound is essential for adhesion to exposed collagen at sites of vascular injury, a critical initiating step in thrombus formation.[4] In cancer biology, the expression levels of this compound have been correlated with cell migration, invasion, and tumor progression.[2][5]
The advent of CRISPR/Cas9 genome editing technology has provided a powerful tool for the precise and efficient knockout of specific genes, enabling researchers to dissect their functions with unprecedented clarity.[6] By creating stable cell lines with a targeted disruption of the ITGA2 gene, it is possible to systematically investigate the role of this compound in various cellular processes. This document provides a detailed guide on the application of CRISPR/Cas9 to study this compound function in cell lines, including comprehensive experimental protocols, data presentation, and visualization of relevant pathways and workflows.
Experimental Workflow for this compound Knockout and Functional Analysis
The overall workflow for generating and analyzing this compound knockout cell lines using CRISPR/Cas9 is a multi-step process that begins with the design of guide RNAs and culminates in functional assays.
Caption: A schematic of the experimental workflow for creating and functionally analyzing this compound knockout cell lines.
This compound Signaling Pathway
Upon binding to collagen, this compound (integrin α2β1) undergoes a conformational change, leading to the recruitment of various intracellular signaling molecules to the cytoplasmic tail of the β1 subunit. This initiates a signaling cascade that influences cell behavior. A key early event is the autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine 397. This creates a binding site for Src family kinases, which in turn phosphorylate other substrates, including FAK itself, leading to the full activation of FAK. Activated FAK and Src then trigger downstream pathways, such as the PI3K/Akt and Ras/MAPK pathways, which regulate cell survival, proliferation, and migration.[7][8][9]
Caption: Simplified signaling cascade initiated by this compound binding to collagen.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the impact of this compound/ITGA2 knockout or knockdown on various cellular functions.
Table 1: Efficiency of ITGA2 Knockout/Knockdown
| Cell Line | Method | Target | Knockout/Knockdown Efficiency | Reference |
| 4T1 (murine breast cancer) | CRISPR/Cas9 Knockout | Itga2 | ~90.4% reduction in adhesion to collagen | [10] |
| Hs578T (human breast cancer) | Doxycycline-inducible CRISPR/Cas9 Knockout | ITGA2 | ~39.7% reduction in adhesion to collagen | [10] |
| RWPE1 (human prostate epithelial) | CRISPR/Cas9 Knockout | ITGA2 | Confirmed by Western blot (specific % not stated) | [11] |
| PC3 (human prostate cancer) | CRISPR/Cas9 Knockout | ITGA2 | Confirmed by Western blot (specific % not stated) | [11] |
| PANC-1 (human pancreatic cancer) | siRNA Knockdown | ITGA2 | Specific % reduction not stated | [12] |
Table 2: Functional Consequences of ITGA2 Knockout/Knockdown
| Cell Line | Assay | Effect of Knockout/Knockdown | Quantitative Change | Reference |
| MDA-MB-231 (human breast cancer) | Wound Healing Assay | Reduced cell migration | ~50% reduction in wound closure at 24h | [13] |
| IGROV1 (human ovarian cancer) | Cell Adhesion Assay | Reduced adhesion to collagen I | Markedly reduced (specific % not stated) | [8] |
| 4T1 (murine breast cancer) | 3D Tumoroid Invasion Assay | Reduced invasion into collagen gel | "Barely invaded" (qualitative) | [10] |
| AGS (human gastric cancer) | Apoptosis Assay | Increased apoptosis (with anti-ITGA2 antibody) | ~50% inhibition of survival | [5] |
| SW-1088 (human glioma) | Transwell Invasion Assay | Reduced cell invasion | Statistically significant reduction | [14] |
Detailed Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of ITGA2 in HEK293T Cells
This protocol outlines the generation of ITGA2 knockout HEK293T cells.[15][16]
1. sgRNA Design and Vector Construction:
-
Use online design tools (e.g., GenScript's gRNA Design Tool, IDT's Custom gRNA Design Tool) to design at least two sgRNAs targeting an early exon of the ITGA2 gene.[17][18][19][20] Ensure the sgRNAs have high on-target scores and low off-target predictions.
-
Synthesize and clone the sgRNA sequences into a suitable Cas9 expression vector (e.g., a vector co-expressing SpCas9 and the sgRNA).
2. Transfection of HEK293T Cells:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
On the day of transfection, seed the cells in a 6-well plate to be 70-80% confluent.
-
Transfect the cells with the Cas9-sgRNA plasmid using a lipid-based transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.
3. Single-Cell Cloning:
-
48-72 hours post-transfection, dilute the transfected cells to a concentration of approximately 1 cell per 100 µL in culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plates and monitor for the growth of single colonies.
-
Once colonies are visible, expand them into larger culture vessels.
4. Genomic DNA Extraction and PCR:
-
From each expanded clone, harvest a portion of the cells for genomic DNA extraction using a commercial kit.
-
Design PCR primers to amplify the region of the ITGA2 gene targeted by the sgRNAs.
-
Perform PCR on the extracted genomic DNA.
5. Sanger Sequencing for Knockout Validation:
-
Purify the PCR products and send them for Sanger sequencing.[1][14][21][22]
-
Analyze the sequencing chromatograms using a tool like TIDE (Tracking of Indels by Decomposition) to identify and characterize the insertions or deletions (indels) introduced by the CRISPR/Cas9 system. Clones with frameshift mutations in all alleles are considered successful knockouts.
Protocol 2: Western Blot for this compound Protein Expression
This protocol is for validating the absence of this compound protein in knockout cell clones.[21][23][24]
1. Protein Lysate Preparation:
-
Wash wild-type and knockout cell pellets with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease inhibitors on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against human ITGA2 (e.g., Abcam ab133557) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. The absence of a band at the expected molecular weight for this compound in the knockout clones confirms successful knockout at the protein level. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Protocol 3: Flow Cytometry for Cell Surface this compound Expression
This protocol quantifies the loss of this compound from the cell surface.
1. Cell Preparation:
-
Harvest wild-type and knockout cells and resuspend them in FACS buffer (PBS with 1% BSA).
-
Aliquot approximately 1 x 10^6 cells per tube.
2. Antibody Staining:
-
Add a fluorophore-conjugated primary antibody against human CD49b (ITGA2) to the cell suspension.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer by centrifugation at 300 x g for 5 minutes.
3. Data Acquisition and Analysis:
-
Resuspend the cells in 500 µL of FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo). A shift in fluorescence intensity in the knockout cells compared to the wild-type cells indicates the loss of surface this compound expression.
Protocol 4: Cell Adhesion Assay on Collagen-Coated Plates
This assay measures the ability of cells to adhere to a collagen I substrate.[19]
1. Plate Coating:
-
Coat the wells of a 96-well plate with 50 µg/mL collagen I in PBS overnight at 4°C.
-
The next day, wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C.
2. Cell Seeding:
-
Harvest wild-type and this compound knockout cells and resuspend them in serum-free medium.
-
Seed 5 x 10^4 cells per well into the collagen-coated plate.
-
Incubate for 1-2 hours at 37°C to allow for cell adhesion.
3. Washing and Staining:
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
Fix the remaining adherent cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
4. Quantification:
-
Wash the wells with water to remove excess stain and allow them to dry.
-
Solubilize the stain by adding 10% acetic acid to each well.
-
Measure the absorbance at 595 nm using a plate reader. A decrease in absorbance in the knockout cells indicates reduced adhesion to collagen.
Protocol 5: Transwell Migration Assay
This assay assesses the migratory capacity of cells.[4][7][9][17][18]
1. Assay Setup:
-
Place Transwell inserts (8 µm pore size) into a 24-well plate.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Resuspend wild-type and this compound knockout cells in serum-free medium.
2. Cell Seeding:
-
Seed 1 x 10^5 cells in 100 µL of serum-free medium into the upper chamber of the Transwell insert.
3. Incubation:
-
Incubate the plate for 12-24 hours at 37°C.
4. Staining and Quantification:
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the migrated cells with 0.5% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to dry.
-
Count the number of migrated cells in several random fields of view under a microscope. A lower number of migrated cells in the knockout group suggests that this compound is involved in cell migration.
Conclusion
The application of CRISPR/Cas9 technology to generate this compound knockout cell lines offers a robust and precise platform for investigating the multifaceted roles of this integrin. The protocols and workflows detailed in this document provide a comprehensive guide for researchers to successfully create and validate these cell lines, and to subsequently perform functional assays to elucidate the contributions of this compound to cell adhesion, migration, and signaling. The quantitative data derived from such studies are invaluable for advancing our understanding of this compound's function in both normal physiology and disease, and for identifying its potential as a therapeutic target in drug development.
References
- 1. Regulation and functions of integrin α2 in cell adhesion and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conditional Knockout of Integrin α2β1 in Murine Megakaryocytes Leads to Reduced Mean Platelet Volume - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow cytometry-based quantification of targeted knock-in events in human cell lines using a GPI-anchor biosynthesis gene PIGP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thy-1 (CD90)-regulated cell adhesion and migration of mesenchymal cells: insights into adhesomes, mechanical forces, and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FAK association with multiple signal proteins mediates pressure-induced colon cancer cell adhesion via a Src-dependent PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Integrin signaling in tumor biology: mechanisms of intercellular crosstalk and emerging targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Dampened Regulatory Circuitry of TEAD1/ITGA1/ITGA2 Promotes TGFβ1 Signaling to Orchestrate Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systematic Evaluation of Sanger Validation of NextGen Sequencing Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods to use flow cytometry and sanger sequencing to evaluate CRISPR/Cas9 CD19 knockout in GM24385 cells | NIST [nist.gov]
- 12. Flow cytometry-based quantification of genome editing efficiency in human cell lines using the L1CAM gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. genscript.com [genscript.com]
- 14. CRISPR Design Tool [horizondiscovery.com]
- 15. genscript.com [genscript.com]
- 16. idtdna.com [idtdna.com]
- 17. Sanger Sequencing for Validation of Next-Generation Sequencing - CD Genomics [cd-genomics.com]
- 18. Screening and validation of genome-edited animals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. β1-Integrins induce phosphorylation of Akt on serine 473 independently of focal adhesion kinase and Src family kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Guide to western blot quantification | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low GP1a Signal in Western Blot Analysis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting weak or absent signals for Glycoprotein 1a (GP1a), also known as integrin α2, in Western blot experiments.
Frequently Asked Questions (FAQs)
Section 1: Sample Preparation & Protein Extraction
Q1: I'm not seeing any this compound signal. Could my sample preparation be the issue?
A: Yes, this is a very common cause, especially for transmembrane proteins like this compound.[1] Inadequate protein extraction is a primary suspect. Key considerations include:
-
Low Protein Abundance: The target protein concentration in your sample may be too low. Consider loading more protein onto the gel or enriching for this compound through methods like immunoprecipitation.[2]
-
Improper Lysis Buffer: this compound is a membrane-bound protein, requiring specific lysis buffers for efficient solubilization.[3] Standard buffers for cytoplasmic proteins may not be sufficient. Using a buffer with stronger detergents, like RIPA buffer, is often necessary to effectively extract membrane proteins.[4][5][6]
-
Protein Degradation: Once cells are lysed, proteolysis can begin, degrading your target protein. Always prepare samples on ice and add fresh protease and phosphatase inhibitors to your lysis buffer.[2][4]
Q2: What is the best lysis buffer for extracting this compound?
A: The choice of lysis buffer is critical for membrane proteins. RIPA (Radioimmunoprecipitation assay) buffer is generally recommended due to its strong detergents, which are effective at solubilizing membrane-bound proteins.[3][4][6]
| Buffer | Components | Best For |
| RIPA Buffer | 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% Sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0 | Membrane-bound proteins (like this compound) , Nuclear, and hard-to-solubilize proteins.[3][4] |
| NP-40 Buffer | 150 mM NaCl, 1% NP-40 or Triton X-100, 50 mM Tris pH 8.0 | Whole-cell lysates, cytoplasmic proteins. May be less effective for complete this compound solubilization.[4] |
| Tris-HCl | 20 mM Tris-HCl, pH 7.5 | Cytoplasmic proteins. Not recommended for this compound.[4] |
Q3: I boil my samples at 100°C before loading. Could this affect my this compound signal?
A: Yes, excessive heat can be detrimental. While boiling is standard for many proteins, transmembrane proteins like this compound can aggregate at high temperatures (95-100°C).[7] This aggregation can prevent the protein from properly entering the gel, leading to a weak or absent signal.
-
Recommendation: Try heating your samples at a lower temperature, for example, 70°C for 10-20 minutes , to denature the protein without causing aggregation.[7]
Section 2: Antibodies & Incubation
Q4: How do I know if my primary antibody is working correctly?
A: Poor antibody performance is a frequent source of weak signals. Here's how to check:
-
Validation: Ensure your primary antibody is validated for Western blot applications. The manufacturer's datasheet should provide this information.
-
Positive Control: Use a positive control, such as a cell lysate known to express this compound or a purified recombinant protein, to confirm that your antibody can detect the target.[2]
-
Dot Blot: A dot blot is a quick method to check if your antibody is active. Directly spot a small amount of your positive control lysate onto a membrane and follow the immunodetection steps. This confirms antibody activity without the electrophoresis and transfer steps.[8]
Q5: What are the optimal antibody concentrations and incubation times?
A: These parameters often require optimization. If your signal is weak, consider adjusting concentrations and incubation times.
| Parameter | Starting Recommendation | Optimization for Weak Signal |
| Primary Antibody | 1:1000 dilution | Increase concentration (e.g., 1:500, 1:250).[2] |
| Secondary Antibody | 1:5000 - 1:20,000 dilution | Increase concentration (e.g., 1:2000, 1:5000). |
| Incubation | 1-2 hours at Room Temp | Incubate overnight at 4°C to increase binding.[2] |
Section 3: Electrophoresis & Transfer
Q6: My this compound protein is quite large (~170 kDa). How can I ensure it transfers efficiently?
A: Inefficient transfer of high molecular weight (HMW) proteins is a common problem.
-
Transfer Method: A wet transfer is generally more efficient than a semi-dry transfer for large proteins.[7]
-
Transfer Time: Increase the transfer time. For HMW proteins, a longer transfer (e.g., 90-120 minutes or even overnight at a low, constant voltage in the cold) may be necessary.
-
Buffer Composition: Adding a low concentration of SDS (up to 0.05%) to the transfer buffer can help large proteins elute from the gel.
-
Membrane Choice: Use a PVDF membrane with a 0.45 µm pore size, which is suitable for larger proteins.[7] Always confirm transfer by staining the membrane with Ponceau S before blocking.[9]
Section 4: Blocking & Detection
Q7: Can my blocking buffer be the cause of a weak signal?
A: Yes, over-blocking or using an inappropriate blocking agent can mask the epitope your antibody is supposed to recognize.[7]
-
Problem: Non-fat dry milk contains phosphoproteins which can sometimes interfere with certain antibodies.
-
Solution: If you are using milk, try switching to 5% Bovine Serum Albumin (BSA) in TBS-T or PBS-T. You can also try reducing the blocking time or the concentration of the blocking agent.[2]
Q8: I've optimized my protocol, but the signal is still faint. What could be wrong with my detection step?
A: The final detection stage is critical. Common issues include:
-
Inactive/Expired Reagents: Ensure your ECL (chemiluminescence) substrate is not expired and has been stored correctly.[8]
-
Insufficient Substrate: Use enough substrate to completely cover the surface of the blot.
-
Exposure Time: Increase the exposure time when imaging. Start with short exposures to gauge the signal and progressively increase to longer times.[8]
-
Enzyme Inhibitors: Ensure none of your buffers contain sodium azide, as it inhibits the Horseradish Peroxidase (HRP) enzyme commonly conjugated to secondary antibodies.[8]
Visualizations and Workflows
Troubleshooting Flowchart
The following diagram provides a logical workflow for troubleshooting a weak or absent this compound signal.
Caption: A step-by-step flowchart to diagnose potential causes of a weak this compound Western blot signal.
Standard Western Blot Workflow
This diagram outlines the key stages of a typical Western blot experiment.
Caption: The sequential workflow for performing a Western blot, from sample preparation to imaging.
Simplified this compound (Integrin α2β1) Signaling Pathway
This compound (integrin α2) forms a heterodimer with integrin β1 to act as a primary receptor for collagen.[1] This interaction is crucial for cell adhesion and initiates downstream signaling cascades.
Caption: Simplified signaling cascade initiated by collagen binding to the integrin α2β1 receptor.
Key Experimental Protocols
Protocol 1: Membrane Protein Extraction for this compound
This protocol is optimized for the extraction of membrane-bound proteins from cultured cells.
-
Cell Harvesting: Wash cultured cells with ice-cold PBS. Scrape adherent cells or pellet suspension cells by centrifugation (e.g., 1000 x g for 5 minutes at 4°C).[5]
-
Lysis: Resuspend the cell pellet in ice-cold RIPA buffer containing freshly added protease and phosphatase inhibitors. Use approximately 100-200 µL of buffer per 1-2 million cells.[5]
-
Incubation: Incubate the cell suspension on ice for 30 minutes, vortexing briefly every 10 minutes to facilitate lysis.[4]
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[4]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-chilled tube.
-
Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation for Loading: Mix the lysate with 4X or 6X Laemmli sample buffer. Heat the samples at 70°C for 10-20 minutes . Do not boil.[7] Store at -80°C for long-term use.
Protocol 2: Western Blot Immunodetection
This protocol begins after the protein has been transferred to a PVDF or nitrocellulose membrane.
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% BSA or 5% non-fat dry milk in TBS with 0.1% Tween-20 (TBS-T)) for 1 hour at room temperature with gentle agitation.[2]
-
Primary Antibody Incubation: Dilute the anti-GP1a primary antibody in fresh blocking buffer at the desired concentration (e.g., 1:1000). Incubate the membrane in the primary antibody solution, typically overnight at 4°C with gentle agitation.[2]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBS-T at room temperature with agitation.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer (e.g., 1:5000), for 1 hour at room temperature with agitation.
-
Final Washes: Repeat the washing step (Step 3) to remove any unbound secondary antibody.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane in the substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure times as needed to obtain a clear signal without saturating the bands.
References
- 1. uniprot.org [uniprot.org]
- 2. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 3. bio-rad.com [bio-rad.com]
- 4. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 5. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 6. bosterbio.com [bosterbio.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Western blot troubleshooting guide! [jacksonimmuno.com]
Technical Support Center: Optimizing Blocking Conditions for GP1a ELISA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize blocking conditions for their Glycoprotein 1a (GP1a) ELISA experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why am I seeing high background in my this compound ELISA?
High background is a common issue in ELISA and can be caused by several factors related to the blocking step. Insufficient blocking is a primary cause, where the blocking buffer does not effectively cover all unoccupied surfaces of the microplate wells, leading to non-specific binding of the primary or secondary antibodies.[1][2] Another reason could be the use of an inappropriate blocking buffer for your specific assay conditions.[3][4] Cross-reactivity of the blocking agent with the detection antibodies or other assay components can also contribute to high background.[3] Finally, issues such as contaminated reagents or improper washing techniques can also lead to elevated background signals.[3][5]
Troubleshooting Guide for High Background:
-
Increase Blocking Incubation Time and/or Concentration: Extend the blocking incubation period or increase the concentration of the blocking agent to ensure complete saturation of non-specific binding sites.
-
Test Different Blocking Buffers: Not all blocking buffers are suitable for every ELISA.[1] It is recommended to test a panel of blocking agents to find the one that provides the best signal-to-noise ratio for your this compound assay.
-
Ensure Proper Washing: Inadequate washing between steps can leave behind unbound reagents, contributing to high background. Increase the number of wash cycles and ensure complete removal of wash buffer from the wells.[6]
-
Check for Reagent Contamination: Use fresh, sterile buffers and reagents to avoid contamination that can lead to non-specific signal.[3][5]
2. What is the best blocking buffer for a this compound ELISA?
There is no single "best" blocking buffer for all ELISAs, as the optimal choice depends on the specific antibodies, sample matrix, and other assay components.[1] Commonly used blocking buffers include Bovine Serum Albumin (BSA), non-fat dry milk, casein, and various commercial formulations.[7][8] For a this compound ELISA, it is advisable to empirically determine the most effective blocking buffer.
Comparison of Common Blocking Buffers:
| Blocking Agent | Typical Concentration | Advantages | Potential Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% in PBS or TBS | Well-characterized, generally low cross-reactivity. | Can have lot-to-lot variability; may not be sufficient for all assays.[7] |
| Non-Fat Dry Milk | 0.1-5% in PBS or TBS | Inexpensive and readily available. | May contain endogenous biotin and phosphatases that can interfere with avidin-biotin detection systems and alkaline phosphatase-based assays. |
| Casein | 1% in PBS or TBS | A common and effective blocking agent.[8] | Can sometimes mask epitopes on the coated antigen or antibody. |
| Gelatin | 0.5-2% in PBS or TBS | Can be an effective alternative to BSA or milk. | May require heating to fully dissolve. |
| Commercial Blockers | Varies by manufacturer | Often optimized for high performance and stability. May be protein-free or contain non-mammalian proteins to reduce cross-reactivity.[9][10] | Can be more expensive. |
3. Why is my this compound ELISA signal weak or absent?
A weak or absent signal can also be related to the blocking step. Over-blocking, where the blocking agent masks the epitopes of the capture antibody or antigen, can prevent efficient binding of the target analyte or detection antibody.[4] Additionally, using a blocking buffer that is incompatible with your detection system can inhibit the enzymatic reaction.
Troubleshooting Guide for Weak Signal:
-
Decrease Blocking Incubation Time or Concentration: If over-blocking is suspected, try reducing the incubation time or the concentration of the blocking agent.
-
Switch Blocking Buffer: The chosen blocking buffer may be sterically hindering the binding of your antibodies. Testing an alternative blocker is recommended.[4]
-
Ensure Compatibility with Detection System: If using a biotin-based detection system, avoid blocking buffers containing biotin (like non-fat dry milk). Similarly, for phosphatase-based detection, ensure the blocking buffer is free of phosphatases.
-
Verify Reagent Activity: Confirm that all antibodies, conjugates, and substrates are active and used at the optimal concentrations.[3]
Experimental Protocol for Optimizing Blocking Conditions
This protocol provides a framework for systematically testing different blocking buffers to identify the optimal conditions for your this compound ELISA.
Materials:
-
ELISA microplate coated with this compound capture antibody
-
Various blocking buffers to be tested (e.g., 1% BSA, 5% Non-Fat Dry Milk, 1% Casein, a commercial blocker)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
This compound standard or a positive control sample
-
Detection Antibody (anti-GP1a)
-
Enzyme-conjugated Secondary Antibody
-
Substrate solution
-
Stop Solution
-
Microplate reader
Procedure:
-
Plate Preparation: Coat the wells of a 96-well microplate with the this compound capture antibody according to your standard protocol. Wash the wells twice with Wash Buffer.
-
Blocking:
-
Divide the plate into sections, with each section dedicated to a different blocking buffer.
-
Add 200 µL of each blocking buffer to the appropriate wells.
-
Include a "no block" control group of wells that receive only Wash Buffer.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing: Aspirate the blocking buffer and wash the wells three times with Wash Buffer.
-
Sample/Standard Incubation:
-
Add 100 µL of a known concentration of this compound standard or a positive control sample to each well.
-
Include blank wells that receive only the sample diluent.
-
Incubate for 2 hours at room temperature.
-
-
Washing: Aspirate the sample/standard and wash the wells three times with Wash Buffer.
-
Detection Antibody Incubation: Add 100 µL of the diluted detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Aspirate the detection antibody and wash the wells three times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Aspirate the secondary antibody and wash the wells five times with Wash Buffer.
-
Signal Development: Add 100 µL of substrate solution to each well and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Compare the signal-to-noise ratio (Signal from positive control / Signal from blank) for each blocking buffer. The optimal blocking buffer will yield a high signal for the positive control and a low signal for the blank wells.
Visual Guides
Caption: General Sandwich ELISA workflow with emphasis on the blocking step.
Caption: Troubleshooting flowchart for high background in a this compound ELISA.
References
- 1. bosterbio.com [bosterbio.com]
- 2. spbase.org [spbase.org]
- 3. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 4. corning.com [corning.com]
- 5. ELISA Troubleshooting Guide – ELISA Tests [elisatests.in]
- 6. ethosbiosciences.com [ethosbiosciences.com]
- 7. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. resources.biomol.com [resources.biomol.com]
- 10. antibodiesinc.com [antibodiesinc.com]
Technical Support Center: Glycoprotein Ia (GP1a) Flow Cytometry
Welcome to the Technical Support Center for Glycoprotein Ia (GP1a) Flow Cytometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful execution of your this compound flow cytometry experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important in flow cytometry?
A1: Glycoprotein Ia (this compound), also known as integrin α2 (CD49b), is a transmembrane glycoprotein that forms a heterodimer with the β1 integrin (CD29) to create the VLA-2 complex.[1] This complex functions as a primary receptor for collagen on platelets.[2][3] In flow cytometry, this compound is a crucial marker for identifying and characterizing platelets and studying their activation and adhesion processes.[1][4]
Q2: What are the common causes of non-specific binding in this compound flow cytometry on platelets?
A2: Non-specific binding in flow cytometry can arise from several factors:
-
Fc Receptor (FcR) Binding: Platelets, as well as other blood cells like monocytes and B cells, express Fc receptors that can bind to the Fc portion of your primary antibody, leading to false positive signals.[5][6]
-
Dead Cells: Dead cells are notoriously "sticky" and can non-specifically bind antibodies and fluorochromes, contributing to high background fluorescence.[7]
-
Antibody Concentration: Using an excessively high concentration of your anti-GP1a antibody can lead to low-affinity, non-specific interactions.[8]
-
Staining Buffer Composition: Inadequate blocking components in your staining buffer can result in increased background.
-
Platelet Activation: Inappropriate sample handling can lead to platelet activation, which may alter their surface properties and increase non-specific binding.
II. Troubleshooting Guide
This guide addresses common issues encountered during this compound flow cytometry experiments.
Issue 1: High Background/Non-Specific Staining
High background fluorescence can obscure your specific signal, making data interpretation difficult.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Fc Receptor Binding | Pre-incubate your cells with an Fc receptor blocking reagent.[5][9] Alternatively, using serum from the same species as your secondary antibody can also be effective.[10] For human samples, human serum or commercially available human Fc block is recommended.[9][11] |
| Dead Cells | Include a viability dye in your staining panel to exclude dead cells from your analysis.[7] |
| Antibody Titration | Perform a titration experiment to determine the optimal concentration of your anti-GP1a antibody that provides the best signal-to-noise ratio.[8] |
| Washing Steps | Increase the number and/or volume of wash steps after antibody incubation to remove unbound antibodies.[12] |
| Staining Buffer | Ensure your staining buffer contains a protein supplement like Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS) to block non-specific protein-protein interactions. A common concentration is 0.5-2% BSA or 2-10% FBS.[10] |
Issue 2: Weak or No this compound Signal
A weak or absent signal for this compound can be due to several factors related to the experimental protocol or reagents.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Antibody Issues | Confirm that your anti-GP1a antibody is validated for flow cytometry and is not expired. Ensure proper storage conditions have been maintained. |
| Low this compound Expression | While this compound is expressed on platelets, its levels might be lower on certain subpopulations or under specific conditions. Consider using a brighter fluorochrome for your anti-GP1a antibody. |
| Fixation/Permeabilization | If performing intracellular staining in conjunction with surface staining, be aware that some fixation and permeabilization methods can affect surface epitopes. Test the effect of your chosen method on this compound staining. |
| Instrument Settings | Ensure the correct laser and filter combination is being used for the fluorochrome conjugated to your anti-GP1a antibody. Check instrument performance with calibration beads.[2] |
III. Quantitative Data Summary
Choosing the right blocking agent is critical for minimizing non-specific binding. While the ideal blocking strategy can be cell-type and antibody-dependent, the following table summarizes the general effectiveness of common blocking agents.
| Blocking Agent | Mechanism of Action | Typical Concentration | Reported Effectiveness | Citation(s) |
| Fc Block | Specifically binds to Fc receptors, preventing antibody Fc portion binding. | Varies by manufacturer (e.g., 2.5 µg per 1x10^6 cells) | Highly effective for reducing Fc-mediated non-specific binding. | [9] |
| Serum (e.g., Human Serum) | Contains a high concentration of immunoglobulins that saturate Fc receptors and other non-specific binding sites. | 5-10% | Very effective; human serum is often preferred for human samples over FBS. | [10][11] |
| Bovine Serum Albumin (BSA) | A general protein blocker that coats surfaces and reduces non-specific protein-protein interactions. | 0.5-2% in staining buffer | Moderately effective; often used in combination with other blocking agents. |
Note: The percentage reduction in non-specific binding can vary significantly based on the specific experimental conditions.
IV. Experimental Protocols
Detailed Protocol for this compound (CD49b) Staining of Human Platelets
This protocol is designed to minimize non-specific binding while ensuring robust detection of this compound on human platelets.
Materials:
-
Whole blood collected in Acid-Citrate-Dextrose (ACD) or citrate tubes
-
Phosphate-Buffered Saline (PBS) without Ca2+/Mg2+
-
Staining Buffer: PBS with 1% BSA and 0.1% sodium azide
-
Human Fc Block
-
Fluorochrome-conjugated anti-human CD49b (this compound) antibody
-
Fluorochrome-conjugated platelet marker (e.g., anti-CD41 or anti-CD61)
-
Isotype control for the anti-CD49b antibody
-
Viability dye (e.g., 7-AAD or a fixable viability dye)
-
1% Paraformaldehyde (PFA) in PBS
-
Flow cytometry tubes
Procedure:
-
Blood Collection and Preparation:
-
Collect whole blood into ACD or citrate tubes to prevent platelet activation.
-
Process samples within 2 hours of collection.
-
Dilute whole blood 1:10 with PBS.
-
-
Blocking Step:
-
To 50 µL of diluted whole blood in a flow cytometry tube, add Human Fc Block at the manufacturer's recommended concentration.
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Antibody Staining:
-
Without washing, add the pre-titered fluorochrome-conjugated anti-human CD49b antibody and a platelet-specific marker (e.g., anti-CD41).
-
In a separate tube, add the corresponding isotype control and the platelet marker for use as a negative control.
-
Vortex gently and incubate for 20-30 minutes at room temperature in the dark.
-
-
Viability Staining:
-
If using a non-fixable viability dye like 7-AAD, add it 5-10 minutes before the end of the antibody incubation. If using a fixable viability dye, follow the manufacturer's protocol, which may require a separate staining step before blocking.
-
-
Washing:
-
Add 1 mL of Staining Buffer to each tube.
-
Centrifuge at 150 x g for 5 minutes to pellet the cells.
-
Carefully aspirate the supernatant.
-
Repeat the wash step.
-
-
Fixation (Optional but Recommended):
-
Resuspend the cell pellet in 200-500 µL of 1% PFA.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Note: Fixation can affect some fluorochromes. If not fixing, resuspend in Staining Buffer and acquire samples immediately.
-
-
Data Acquisition:
-
Acquire samples on a flow cytometer.
-
Gate on the platelet population based on forward and side scatter characteristics and the positive signal from your platelet-specific marker (e.g., CD41).
-
Exclude dead cells using the viability dye gate.
-
Analyze this compound expression on the live, single platelet population.
-
V. Visualizations
This compound Signaling Pathway
Upon binding to collagen, this compound (integrin α2β1) initiates an intracellular signaling cascade that contributes to platelet activation and spreading. This "outside-in" signaling involves the activation of several key downstream molecules.[3][13]
Caption: this compound signaling cascade in platelets.
Experimental Workflow for this compound Flow Cytometry
The following diagram outlines the key steps in a typical this compound flow cytometry experiment, from sample preparation to data analysis.
Caption: this compound flow cytometry experimental workflow.
Logical Relationships in Troubleshooting Non-Specific Binding
This diagram illustrates the decision-making process for troubleshooting high background staining in your this compound flow cytometry experiments.
Caption: Troubleshooting logic for non-specific binding.
References
- 1. Platelet signaling: a complex interplay between inhibitory and activatory networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the platelet collagen receptor integrin alpha(2)beta(1): its mechanism and participation in the physiological functions of platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrin alpha2beta1 mediates outside-in regulation of platelet spreading on collagen through activation of Src kinases and PLCgamma2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beckman.com [beckman.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Blocking of FC-Receptor Binding | Flow Cytometry Core Laboratory [cyto.med.ucla.edu]
- 7. biocompare.com [biocompare.com]
- 8. cytometry.org [cytometry.org]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. blog.mblintl.com [blog.mblintl.com]
- 12. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 13. rupress.org [rupress.org]
Technical Support Center: Improving the Reproducibility of Platelet Aggregation Assays for Glycoprotein Ia (GP1a)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you improve the reproducibility of your platelet aggregation assays focusing on the collagen receptor, GP1a (integrin α2β1), and to troubleshoot common issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in platelet aggregation?
A1: this compound, also known as integrin α2β1, is a key receptor on the platelet surface that mediates the initial adhesion of platelets to collagen exposed at a site of vascular injury.[1][2] This interaction is particularly important for adhesion to type I collagen and contributes to subsequent platelet activation and aggregation, playing a crucial role in thrombus formation.[3][4]
Q2: Why is there high variability in collagen-induced platelet aggregation assays?
A2: High variability is a common challenge and can stem from several sources.[5][6] These include pre-analytical variables such as the method of blood collection, the choice and concentration of anticoagulant, and the time and temperature of sample storage.[6][7] Biological variability between donors, such as differences in this compound expression levels, and technical inconsistencies in the assay procedure itself also contribute significantly.[8]
Q3: What is the recommended agonist for studying this compound function?
A3: Collagen is the direct ligand for this compound and is, therefore, the recommended agonist. Fibrillar type I collagen is often used as this compound shows a preferential interaction with this type.[3] The concentration of collagen used is critical and should be carefully titrated to achieve a submaximal response, which allows for the detection of both inhibitory and potentiating effects.
Q4: What is Light Transmission Aggregometry (LTA)?
A4: Light Transmission Aggregometry (LTA) is considered the gold standard for assessing platelet function.[9] The method involves measuring the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist, forming larger clumps.[3][10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your platelet aggregation experiments.
| Issue | Potential Cause | Recommended Action |
| No or Low Aggregation Response to Collagen | Low this compound Expression: Some individuals may have naturally lower levels of this compound on their platelets.[11] | Consider screening donors for this compound expression levels using flow cytometry if consistently low responses are observed. |
| Incorrect Collagen Type: this compound has a higher affinity for type I collagen compared to type III.[3][4] | Ensure you are using the appropriate type of fibrillar collagen for your assay. | |
| Inactive Collagen: Improper storage or repeated freeze-thaw cycles can degrade the collagen preparation. | Prepare fresh collagen dilutions for each experiment from a properly stored stock. | |
| Platelet Refractoriness: Platelets can become activated and then refractory during sample preparation. | Handle blood samples gently, avoid vigorous mixing, and adhere strictly to the protocol for PRP preparation.[6] | |
| High Variability Between Replicates | Inconsistent Pipetting: Small variations in the volume of agonist or platelet-rich plasma (PRP) can lead to significant differences in aggregation. | Use calibrated pipettes and ensure consistent pipetting technique. |
| Temperature Fluctuations: Platelet function is highly sensitive to temperature. Assays should be performed at a constant 37°C.[12] | Allow PRP and reagents to equilibrate to 37°C before starting the assay. Ensure the aggregometer is properly calibrated. | |
| Inadequate Mixing: Insufficient stirring will prevent platelets from coming into contact to aggregate. | Ensure the stir bar is rotating at the recommended speed (e.g., 900-1200 rpm) throughout the assay. | |
| Spontaneous Platelet Aggregation | Pre-activated Platelets: Difficult blood draws or improper sample handling can activate platelets before the agonist is added. | Use a 19-21 gauge needle for venipuncture and discard the first few milliliters of blood.[8] Process samples promptly after collection.[7] |
| Contamination: Contamination of reagents or disposables can lead to platelet activation. | Use sterile, high-quality disposables and reagents. | |
| Irreproducible Results Between Experiments | Donor Variability: As mentioned, there is significant biological variability between individuals. | If possible, use PRP from the same donor for a series of related experiments. If using different donors, be mindful of this variability when interpreting results. |
| Day-to-Day Variation in Reagents: The potency of agonist solutions can change over time. | Prepare fresh agonist dilutions for each day of experiments. |
Quantitative Data Summary
The following table provides typical quantitative parameters for collagen-induced platelet aggregation assays using LTA. Note that these values can vary depending on the specific aggregometer, reagents, and donor population.
| Parameter | Typical Value/Range | Notes |
| Platelet Count in PRP | 200 - 400 x 10⁹/L | Standardization of platelet count is recommended for reducing variability. |
| Collagen Concentration (Type I) | 1 - 10 µg/mL | A dose-response curve should be generated to determine the optimal concentration. |
| Incubation Temperature | 37°C | Strict temperature control is crucial.[12] |
| Stirring Speed | 900 - 1200 rpm | Consistent stirring is essential for platelet contact. |
| Maximum Aggregation (%) | 70 - 90% | This is the typical range for healthy donors with a robust response to collagen. |
| Lag Phase | 15 - 60 seconds | The time from agonist addition to the onset of aggregation. |
| Aggregation Velocity (%/min) | Varies | The steepest slope of the aggregation curve, indicating the rate of aggregation. |
Detailed Experimental Protocol: Light Transmission Aggregometry (LTA) for this compound Function
This protocol outlines a standardized method for assessing this compound-mediated platelet aggregation in response to collagen.
1. Materials
-
Whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least 14 days.
-
3.2% Sodium Citrate Vacutainer tubes.
-
Light Transmission Aggregometer.
-
Calibrated pipettes and sterile tips.
-
Aggregometer cuvettes and stir bars.
-
Fibrillar Type I Collagen.
-
Phosphate Buffered Saline (PBS).
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect whole blood into 3.2% sodium citrate tubes. The ratio of blood to anticoagulant should be 9:1.[8]
-
Gently invert the tubes 3-4 times to mix. Do not shake.
-
Let the blood rest at room temperature for 30 minutes.
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature with the brake off to obtain PRP.
-
Carefully aspirate the upper PRP layer and transfer it to a new polypropylene tube. Keep the tube capped and at room temperature.
-
Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain PPP.
-
Transfer the PPP to a separate tube. This will be used to set the 100% aggregation baseline.
3. Platelet Aggregation Assay
-
Turn on the aggregometer and allow it to warm up to 37°C.
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 250 x 10⁹/L) using PPP if necessary.
-
Pipette the required volume of PPP into a cuvette to set the 100% aggregation baseline.
-
Pipette the same volume of standardized PRP into another cuvette with a stir bar to set the 0% aggregation baseline.
-
For the test sample, pipette the standardized PRP into a new cuvette with a stir bar and place it in the sample well of the aggregometer. Allow it to incubate for at least 2 minutes at 37°C with stirring.
-
Prepare a working dilution of Type I Collagen in PBS.
-
Add the desired concentration of collagen to the PRP to initiate aggregation. The volume of the agonist should not exceed 10% of the PRP volume.
-
Record the change in light transmission for 5-10 minutes.
-
Analyze the aggregation curve to determine the maximum aggregation (%), lag phase (s), and aggregation velocity (%/min).
Visualizations
This compound Signaling Pathway
Caption: this compound signaling cascade initiated by collagen binding.
Experimental Workflow for LTA
Caption: Workflow for a this compound platelet aggregation assay using LTA.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low aggregation.
References
- 1. Signal transduction pathway induced by integrin α2 β1 in platelets [jstage.jst.go.jp]
- 2. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Collagen Receptor Signaling in Platelets - Leslie Parise [grantome.com]
- 5. rupress.org [rupress.org]
- 6. researchgate.net [researchgate.net]
- 7. Platelet Collagen Receptors | Oncohema Key [oncohemakey.com]
- 8. Activation of the platelet collagen receptor integrin alpha(2)beta(1): its mechanism and participation in the physiological functions of platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Different role of platelet glycoprotein GP Ia/IIa in platelet contact and activation induced by type I and type III collagens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Harnessing the Platelet Signaling Network to Produce an Optimal Hemostatic Response | Oncohema Key [oncohemakey.com]
- 12. G protein-coupled receptor signaling: transducers and effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Issues with GP1a Function-Blocking Antibodies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Glycoprotein Ia (GP1a) function-blocking antibodies. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific problems you may encounter.
Q1: Why am I observing incomplete or variable inhibition of collagen-induced platelet aggregation with my anti-GP1a antibody?
A1: Several factors can contribute to incomplete blockade. Consider the following:
-
Collagen Type Specificity: this compound/IIa (also known as integrin α2β1) is more specifically involved in platelet spreading and aggregation induced by type I collagen. Its role in aggregation induced by type III collagen is less pronounced. The anti-GP1a/IIa antibody clone 6F1, for example, effectively inhibits type I collagen-induced aggregation but only slightly slows down aggregation induced by type III collagen.[1] Ensure your collagen type is appropriate for targeting this compound.
-
Dual Collagen Receptors: Platelets have two primary collagen receptors: this compound/IIa and Glycoprotein VI (GPVI). GPVI is a potent signaling receptor crucial for collagen-induced platelet activation.[2] If your experimental conditions strongly activate GPVI, you may see significant aggregation even with complete this compound blockade.
-
Antibody Concentration: The concentration of the blocking antibody is critical. While a specific IC50 value for every antibody may not be available, titrating the antibody is essential. For the 6F1 monoclonal antibody, concentrations around 20 µg/mL have been used to inhibit integrin α2β1 adhesion in flow-based assays.[3]
-
Presence of Plasma Proteins: In platelet-rich plasma (PRP), the inhibitory effect of some anti-GP1a antibodies, like 6F1, can be reduced compared to their effect on washed platelets.[4] Plasma proteins may interact with collagen and provide alternative adhesion and activation pathways.
Q2: My anti-GP1a antibody seems to be activating platelets instead of blocking them. What is happening?
A2: This is a known phenomenon called Fc-mediated activation.
-
Mechanism: Whole IgG antibodies possess a fragment crystallizable (Fc) region. Human platelets express the FcγRIIA receptor, which can bind the Fc portion of antibodies that are already bound to a platelet surface antigen (like this compound).[5] This cross-linking of FcγRIIA can trigger an activation signal, leading to platelet aggregation and degranulation, independent of the antibody's intended blocking function.[5][6]
-
Solution: To prevent Fc-mediated activation, use F(ab')2 fragments of your anti-GP1a antibody. These fragments retain the antigen-binding domains but lack the Fc portion, thus they do not engage the FcγRIIA receptor.[7][8] F(ab')2 fragments of other anti-platelet antibodies have been shown to effectively block receptor function without causing platelet activation.[8]
Q3: I am seeing no effect of my anti-GP1a antibody on initial platelet adhesion to collagen. Is my antibody not working?
A3: Not necessarily. The primary role of this compound/IIa is in firm adhesion, spreading, and subsequent aggregation, rather than the very initial contact (tethering) with collagen, especially under flow conditions.
-
This compound's Role: The anti-GP1a/IIa antibody 6F1 has been shown to inhibit type I collagen-induced aggregation but does not prevent the initial contact between platelets and collagen.[1] This suggests this compound is crucial for the steps that follow initial tethering.
-
Other Adhesion Molecules: Initial platelet tethering to collagen, particularly under high shear stress, is primarily mediated by the interaction of von Willebrand factor (vWF) with the GPIb-IX-V complex.[3][9] Therefore, blocking this compound may not affect this first step.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound on platelets? this compound (integrin α2) forms a heterodimer with β1 integrin to create the this compound/IIa complex (integrin α2β1), which serves as a major receptor for collagen on the platelet surface. It is critically involved in platelet adhesion, spreading on collagen, and subsequent aggregation, playing a key role in thrombus formation.[1][4][10]
Q2: Which anti-GP1a antibody clone is commonly cited in the literature? The murine monoclonal antibody clone 6F1 is frequently used in research to block the function of human this compound/IIa.[2][3][4][9][10][11] It recognizes an epitope within the I-domain of the α2 integrin subunit.[11]
Q3: How should I validate my this compound function-blocking antibody? Validation should be performed using a functional assay. The most common is a collagen-induced platelet aggregation assay using light transmission aggregometry (LTA). A successful blocking antibody will show a dose-dependent inhibition of aggregation. Flow cytometry can also be used to confirm antibody binding to the platelet surface.
Q4: Can I use a this compound-blocking antibody in whole blood assays? Yes, but with considerations. For instance, the 6F1 antibody has been used in whole blood perfusion assays over collagen surfaces.[3][9] However, be aware that interactions with other blood cells and plasma proteins can influence the outcome.[4]
Data Presentation: Antibody Performance
The following table summarizes typical concentrations and effects for the commonly used anti-GP1a/IIa antibody, clone 6F1. Note that specific IC50 values for aggregation inhibition by the antibody are not consistently reported in the literature; researchers typically use a concentration known to be effective for blocking adhesion.
| Antibody Clone | Target | Application | Typical Concentration | Observed Effect |
| 6F1 | Integrin α2β1 (this compound/IIa) | Platelet Aggregation (Washed Platelets) | Not specified (titration recommended) | Nearly complete inhibition of collagen-induced aggregation.[4] |
| 6F1 | Platelet Aggregation (Platelet-Rich Plasma) | Not specified (titration recommended) | Minor effect; prolongs lag phase but does not significantly reduce maximum aggregation.[4] | |
| 6F1 | Platelet Adhesion (Flow Assay) | 20 µg/mL | Substantially reduces thrombus formation on collagen surfaces.[3] |
Experimental Protocols
Protocol 1: Collagen-Induced Platelet Aggregation Assay
This protocol outlines the use of a function-blocking antibody in a standard light transmission aggregometry (LTA) experiment.
1. Preparation of Platelet-Rich Plasma (PRP): a. Collect whole blood into tubes containing 3.2% sodium citrate. b. Centrifuge the blood at 150-200 x g for 15 minutes at room temperature with no brake to obtain PRP. c. Carefully transfer the upper PRP layer to a new plastic tube. Store at room temperature and use within 4 hours. d. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at ~2700 x g for 15 minutes. PPP is used to set the 100% transmission baseline.
2. Antibody Incubation: a. Adjust the PRP platelet count if necessary (typically to 2.5 x 10⁸ platelets/mL). b. In an aggregometer cuvette, add your anti-GP1a antibody (or F(ab')2 fragment) to the PRP. For clone 6F1, a starting concentration of 20 µg/mL can be tested. A vehicle control (e.g., PBS) should be run in parallel. c. Incubate for 10-15 minutes at 37°C with stirring (900-1200 rpm).
3. Aggregation Measurement: a. Place the cuvette in the aggregometer and establish a baseline (0% transmission). Use a PPP-filled cuvette to set the 100% transmission reference. b. Add a collagen solution (e.g., type I collagen, typical final concentration 1-5 µg/mL) to initiate aggregation. c. Record the change in light transmission for 5-10 minutes. d. Analyze the aggregation curve, noting the lag time, slope, and maximum aggregation percentage.
Protocol 2: Flow Cytometry for Antibody Binding
This protocol verifies that the anti-GP1a antibody binds to the surface of platelets.
1. Sample Preparation: a. Dilute citrated whole blood 1:10 in a suitable buffer (e.g., HEPES-Tyrode buffer). b. To a 5 mL flow cytometry tube, add your primary anti-GP1a antibody at the desired concentration. Include an isotype-matched control antibody in a separate tube. c. Add 50 µL of the diluted whole blood to each tube. d. Incubate for 20 minutes at room temperature in the dark.
2. Staining and Fixation: a. Add a fluorescently-labeled secondary antibody (e.g., FITC-conjugated anti-mouse IgG) if your primary antibody is not directly conjugated. Incubate for another 20 minutes in the dark. b. (Optional) Add a fluorescently-labeled pan-platelet marker (e.g., PE-conjugated anti-CD41) to positively identify platelets. c. Add 500 µL of 1% paraformaldehyde to fix the cells.
3. Data Acquisition: a. Analyze the samples on a flow cytometer. b. Gate on the platelet population based on their characteristic forward and side scatter properties and/or positive staining for the pan-platelet marker (e.g., CD41). c. Measure the fluorescence intensity for your anti-GP1a antibody compared to the isotype control to confirm specific binding.
Visualizations
Signaling Pathways and Workflows
Caption: this compound/IIa (Integrin α2β1) downstream signaling cascade in platelets. (Max-Width: 760px)
Caption: Troubleshooting workflow for incomplete inhibition of platelet aggregation. (Max-Width: 760px)
Caption: General experimental workflow for a platelet aggregation assay. (Max-Width: 760px)
References
- 1. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct roles of GPVI and integrin alpha(2)beta(1) in platelet shape change and aggregation induced by different collagens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Restraining of glycoprotein VI- and integrin α2β1-dependent thrombus formation by platelet PECAM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collagen-platelet interactions: evidence for a direct interaction of collagen with platelet GPIa/IIa and an indirect interaction with platelet GPIIb/IIIa mediated by adhesive proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Antibody Activity by Platelet Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPVI and α2β1 play independent critical roles during platelet adhesion and aggregate formation to collagen under flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrin α2β1 mediates outside-in regulation of platelet spreading on collagen through activation of Src kinases and PLCγ2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dshb.biology.uiowa.edu [dshb.biology.uiowa.edu]
- 10. Platelet Aggregation: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 11. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
Optimizing Lysis Buffers for GP1a Immunoprecipitation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing lysis buffers for Glycoprotein Ia (GP1a) immunoprecipitation (IP).
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of a lysis buffer in this compound immunoprecipitation?
The ideal lysis buffer for this compound, a transmembrane protein, must efficiently solubilize the cell membrane to release the protein into the lysate. Concurrently, it should maintain the native conformation of this compound to ensure that the antibody binding site (epitope) remains intact and accessible for the immunoprecipitating antibody.[1] The buffer must also preserve the interaction between this compound and its binding partners if the goal is to perform a co-immunoprecipitation (Co-IP) experiment.
Q2: Which are the most common base lysis buffers for membrane protein IP?
RIPA (Radioimmunoprecipitation Assay) buffer and NP-40-based buffers are two of the most commonly used lysis buffers for immunoprecipitation of membrane-bound proteins.[2]
-
RIPA buffer is considered a stringent, or harsh, lysis buffer due to its inclusion of ionic detergents like sodium deoxycholate and SDS.[1][3] This makes it highly effective at solubilizing membrane proteins. However, its denaturing properties can sometimes disrupt antibody-antigen binding and protein-protein interactions.[4]
-
NP-40 (or Triton X-100) based buffers are milder, non-ionic detergent buffers. They are generally better at preserving the native structure of proteins and maintaining protein-protein interactions, making them a good starting point for Co-IP experiments.[4]
Q3: What are the critical components of a lysis buffer that I can optimize?
The key components of a lysis buffer that can be adjusted to optimize this compound immunoprecipitation are detergents, salt concentration, pH, and the inclusion of protease and phosphatase inhibitors.
Q4: How do I choose the right detergent for this compound IP?
The choice of detergent is critical for solubilizing this compound from the cell membrane while preserving its antigenicity.[5]
-
Non-ionic detergents (e.g., NP-40, Triton X-100): These are generally recommended as a starting point because they are less likely to denature the protein or disrupt protein-protein interactions.[6]
-
Ionic detergents (e.g., SDS, sodium deoxycholate): These are stronger detergents that can be useful if you have difficulty solubilizing this compound. However, they should be used at low concentrations (e.g., 0.1% SDS, 0.5% sodium deoxycholate in a RIPA buffer) as they can interfere with antibody-antigen binding.[1]
-
Zwitterionic detergents (e.g., CHAPS): These can be a good alternative as they are effective at solubilizing membrane proteins while being less denaturing than ionic detergents.
Q5: Why is it important to add protease and phosphatase inhibitors to my lysis buffer?
Upon cell lysis, proteases and phosphatases are released from cellular compartments, which can degrade your target protein and its interacting partners or alter their phosphorylation state. It is crucial to add a cocktail of protease and phosphatase inhibitors to your lysis buffer immediately before use to protect the integrity of your sample.[2][7]
Troubleshooting Guide
Issue 1: Low or No this compound Signal After Immunoprecipitation
| Possible Cause | Troubleshooting Recommendation |
| Inefficient Cell Lysis | The lysis buffer may not be strong enough to solubilize this compound from the membrane. Consider switching from a mild non-ionic detergent buffer (e.g., NP-40) to a more stringent buffer like RIPA. Alternatively, you can try increasing the concentration of the non-ionic detergent.[2] |
| Protein Degradation | Ensure that a fresh protease inhibitor cocktail is added to your lysis buffer immediately before use. All steps should be performed at 4°C to minimize protease activity.[7] |
| Disruption of Antibody-Antigen Interaction | The detergents in your lysis buffer may be too harsh, denaturing the this compound epitope recognized by your antibody. If using RIPA buffer, try a milder buffer like one with NP-40 or Triton X-100. You can also try reducing the concentration of ionic detergents in your RIPA buffer. |
| Incorrect Buffer Composition | The salt concentration or pH of your lysis buffer may not be optimal. It is recommended to test a range of salt concentrations (0-1 M) and pH values (6-9) to find the ideal conditions for your specific antibody-antigen interaction.[6] |
Issue 2: High Background in Immunoprecipitation Eluate
| Possible Cause | Troubleshooting Recommendation |
| Non-specific Protein Binding to Beads | Pre-clearing your lysate by incubating it with the beads before adding your primary antibody can help reduce non-specific binding. |
| Weak Stringency of Lysis/Wash Buffer | Increasing the salt concentration (e.g., up to 500 mM NaCl) or the detergent concentration in your wash buffer can help to reduce non-specific protein interactions. Be cautious, as overly stringent wash conditions can also disrupt the specific antibody-antigen interaction. |
| Hydrophobic Interactions | The inclusion of a mild, non-ionic detergent in your wash buffer can help to disrupt non-specific hydrophobic interactions that contribute to background. |
Quantitative Data on Lysis Buffer Components
| Detergent | Type | Concentration Range | Solubilization Efficiency | Preservation of Protein Interactions | Notes |
| Triton X-100 | Non-ionic | 0.5 - 2.0% | Moderate to High | Good | A good starting point for most applications. |
| NP-40 | Non-ionic | 0.5 - 2.0% | Moderate to High | Good | Similar to Triton X-100. |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | 0.5 - 1.0% | High | Excellent | Often more efficient than Triton X-100 for solubilizing and maintaining the integrity of membrane protein complexes.[5] |
| CHAPS | Zwitterionic | 0.5 - 1.0% | High | Good | A good alternative to non-ionic detergents, particularly for preserving protein-protein interactions. |
| Sodium Deoxycholate | Ionic | 0.25 - 0.5% | High | Fair to Poor | Typically used in combination with non-ionic detergents (e.g., in RIPA buffer) to enhance solubilization. Can disrupt some protein interactions. |
| SDS | Ionic | 0.05 - 0.1% | Very High | Poor | Highly denaturing and should be used with caution in IP, typically at very low concentrations in combination with other detergents. |
Experimental Protocols
Protocol 1: Standard Lysis Procedure for this compound Immunoprecipitation
This protocol provides a starting point for the lysis of adherent cells for this compound immunoprecipitation using a standard NP-40 based buffer.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40)
-
Protease and Phosphatase Inhibitor Cocktails
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add the appropriate volume of ice-cold lysis buffer with freshly added protease and phosphatase inhibitors to the dish (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells from the dish using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This lysate is now ready for the immunoprecipitation procedure.
Protocol 2: Optimization of Lysis Buffer for this compound Immunoprecipitation
This protocol outlines a systematic approach to optimizing the lysis buffer for your specific experimental conditions.
Procedure:
-
Prepare several small batches of lysis buffer, each with a single variation in one component (e.g., different detergents, different salt concentrations).
-
Lyse separate batches of cells with each of the different lysis buffers, following the standard lysis protocol.
-
Perform the immunoprecipitation for this compound with each of the resulting lysates.
-
Analyze the immunoprecipitated samples by Western blotting to assess the yield of this compound and the level of background.
-
Compare the results to determine the optimal lysis buffer composition for your experiment.
Visualizations
Caption: Workflow for optimizing this compound IP lysis buffer.
Caption: this compound signaling upon collagen binding.
References
- 1. usbio.net [usbio.net]
- 2. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Detergents on Membrane Protein Complex Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. IP Sample Preparation | Proteintech Group [ptglab.com]
Technical Support Center: Isolating the Functional GP1a/IIa Complex
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to isolating the functional Glycoprotein (GP) Ia/IIa complex, also known as integrin α2β1. This resource includes detailed protocols, troubleshooting advice, and frequently asked questions to ensure successful experimental outcomes.
Troubleshooting Guide
This guide addresses common issues that may arise during the isolation of the functional GP1a/IIa complex.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Platelet Yield After Initial Isolation | Inaccurate centrifugation speeds or times. | Ensure that the centrifuge is properly calibrated and that the correct speed and duration are used for separating platelet-rich plasma (PRP). |
| Suboptimal blood storage conditions. | Store blood at room temperature (23°C ± 2°C) for no longer than 8 hours before processing to maximize platelet recovery.[1] | |
| Evidence of Platelet Activation (e.g., aggregation, morphological changes) | Mechanical stress during handling. | Avoid vigorous pipetting or shaking of blood and platelet samples. Use wide-orifice plastic pipettes for transferring blood. |
| Inappropriate temperature. | Maintain samples at room temperature during isolation unless otherwise specified. Cold temperatures can sometimes enhance platelet activation.[1] | |
| Inadequate anticoagulation. | Ensure the correct ratio of anticoagulant (e.g., Acid Citrate Dextrose - ACD) to whole blood is used. | |
| Contamination of Platelet Preparation with Leukocytes or Erythrocytes | Improper separation of the buffy coat. | When aspirating the platelet-rich plasma (PRP), carefully avoid the buffy coat layer containing white blood cells.[2] Consider using leukocyte depletion filters or magnetic bead-based depletion for highly pure samples.[3] |
| Low Yield of this compound/IIa Complex After Affinity Chromatography | Inefficient binding to the collagen-sepharose column. | Ensure the column is properly equilibrated with the binding buffer. Check that the pH and ionic strength of the buffer are optimal for the interaction. |
| Incomplete elution of the bound complex. | Optimize the elution buffer by adjusting the pH or including a competitive ligand. Elution can be improved by a gradual change in pH rather than a sharp one. | |
| Isolated this compound/IIa Complex Shows Reduced Functionality | Denaturation of the protein during isolation. | Avoid harsh elution conditions. Use a gentle elution buffer and keep the protein on ice after elution. Consider adding protease inhibitors to the buffers.[4] |
| Presence of inhibitory substances from the isolation process. | Dialyze the purified complex against a suitable buffer to remove any residual elution agents or other chemicals that might interfere with functional assays. |
Frequently Asked Questions (FAQs)
A list of frequently asked questions regarding the isolation and function of the this compound/IIa complex.
Q1: What is the primary function of the this compound/IIa complex?
A1: The this compound/IIa complex, or integrin α2β1, is a major receptor on the platelet surface that mediates adhesion to collagen.[5] This interaction is a critical step in hemostasis and thrombosis.[6]
Q2: Why is it crucial to prevent platelet activation during isolation?
A2: Platelet activation leads to morphological changes and the release of granular contents, which can alter the protein profile and compromise the functionality of the isolated this compound/IIa complex.[2]
Q3: What type of affinity chromatography is best suited for isolating the this compound/IIa complex?
A3: Affinity chromatography using collagen covalently linked to a sepharose matrix is an effective method for isolating the this compound/IIa complex, as it specifically binds to its natural ligand.[7]
Q4: Can the isolated this compound/IIa complex be used in drug screening assays?
A4: Yes, a functionally intact this compound/IIa complex is valuable for in vitro assays to screen for compounds that inhibit the platelet-collagen interaction, which are potential anti-thrombotic agents.
Q5: What are the expected protein copy numbers of this compound and GP2a per platelet?
A5: Quantitative proteomic analysis has estimated the copy numbers of the α2 (this compound) and β1 (GP2a) subunits. The stoichiometry of the α2β1 integrin is approximately 2:1.[8]
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the isolation and characterization of the this compound/IIa complex.
| Parameter | Value | Reference |
| Average Platelet Yield from 40-45 mL of Blood | 1–3 × 10⁹ platelets | |
| This compound (α2 subunit) Copies per Platelet | ~2,000 | [8] |
| GP2a (β1 subunit) Copies per Platelet | ~1,000 | [8] |
| Stoichiometry of this compound:GP2a | 2:1 | [8] |
Detailed Experimental Protocol: Isolation of Functional this compound/IIa Complex
This protocol details a method for isolating the functional this compound/IIa complex from human platelets using affinity chromatography.
Materials:
-
Human whole blood
-
Acid Citrate Dextrose (ACD) solution
-
Prostaglandin E1 (PGE1)
-
HEPES-Tyrode's buffer
-
Triton X-100 Lysis Buffer
-
Collagen-Sepharose affinity column
-
Binding Buffer (e.g., Tris-buffered saline with Ca²⁺ and Mg²⁺)
-
Elution Buffer (e.g., acidic buffer or buffer with a competitive inhibitor)
-
Neutralization Buffer
-
Protease inhibitor cocktail
Procedure:
-
Platelet Isolation:
-
Collect human whole blood into tubes containing ACD as an anticoagulant.
-
Add PGE1 to a final concentration of 1 µM to prevent platelet activation.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Carefully aspirate the PRP, avoiding the buffy coat.[2]
-
Centrifuge the PRP at a higher speed (e.g., 1000 x g) for 15 minutes to pellet the platelets.
-
Resuspend the platelet pellet gently in HEPES-Tyrode's buffer.
-
-
Platelet Lysis:
-
Centrifuge the washed platelets and resuspend the pellet in Triton X-100 Lysis Buffer containing a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with gentle agitation.
-
Centrifuge at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet the insoluble material.
-
Collect the supernatant containing the platelet lysate.
-
-
Affinity Chromatography:
-
Equilibrate the Collagen-Sepharose column with 5-10 column volumes of Binding Buffer.[9]
-
Load the platelet lysate onto the column and allow it to flow through by gravity.[10]
-
Wash the column with 10-20 column volumes of Binding Buffer to remove non-specifically bound proteins.
-
Elute the bound this compound/IIa complex with Elution Buffer. Collect fractions.
-
Immediately neutralize the eluted fractions with Neutralization Buffer.
-
-
Protein Quantification and Functional Analysis:
-
Determine the protein concentration of the eluted fractions using a standard protein assay (e.g., BCA).
-
Assess the purity of the isolated complex by SDS-PAGE and Western blotting using antibodies specific for this compound and GP2a.
-
Evaluate the functionality of the isolated complex through solid-phase binding assays with collagen or cell adhesion assays.
-
Visual Guides
This compound/IIa Signaling Pathway
Caption: this compound/IIa-mediated signaling cascade upon collagen binding.
Experimental Workflow for this compound/IIa Isolation
Caption: Workflow for the isolation of the this compound/IIa complex.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Isolation and Proteomic Analysis of Platelets by SELDI-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Rapid and Efficient Platelet Purification Protocol for Platelet Gene Expression Studies | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Functional analysis of a recombinant glycoprotein Ia/IIa (Integrin alpha(2)beta(1)) I domain that inhibits platelet adhesion to collagen and endothelial matrix under flow conditions [pubmed.ncbi.nlm.nih.gov]
- 6. The role of platelet collagen receptor (glycoprotein Ia/IIa; integrin alpha2 beta1) polymorphisms in thrombotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct measurement of the platelet:collagen interaction by affinity chromatography on collagen/Sepharose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Validation & Comparative
A Comparative Guide: GP1a vs. P2Y12 Inhibitors as Therapeutic Antiplatelet Targets
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of safer and more effective antithrombotic therapies, the selection of a molecular target is paramount. This guide provides an objective comparison between the established P2Y12 receptor antagonists and the emerging therapeutic target, Glycoprotein Ia (GP1a), a key subunit of the integrin α2β1 collagen receptor. While P2Y12 inhibitors are a cornerstone of current antiplatelet therapy, targeting the upstream collagen receptor this compound presents a novel strategy with a potentially distinct efficacy and safety profile.
Mechanism of Action: Upstream Adhesion vs. Downstream Amplification
Platelet activation is a complex, multi-step process involving adhesion, activation, and aggregation. This compound and P2Y12 play critical, yet distinct, roles in this cascade.
Glycoprotein Ia (this compound): The Initial Anchor
This compound is a subunit of the integrin α2β1, which serves as a primary receptor for collagen exposed at sites of vascular injury.[1] Its role is foundational, mediating the initial firm adhesion and subsequent activation of platelets on the subendothelial matrix.[1][2] Targeting this compound represents an "upstream" inhibition strategy, aiming to block the very first interactions that trigger platelet activation and thrombus formation. The theoretical advantage is a targeted intervention at the site of injury with potentially less impact on systemic hemostasis.[2]
P2Y12 Receptor: The Amplification Engine
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that is activated by adenosine diphosphate (ADP).[3] ADP is released from the dense granules of activated platelets and acts as a powerful autocrine and paracrine signal, recruiting additional platelets to the growing thrombus.[4] P2Y12 activation, via the Gi pathway, inhibits adenylyl cyclase, lowers cyclic AMP (cAMP) levels, and promotes the sustained activation of the GPIIb/IIIa receptors, which is the final common pathway for platelet aggregation.[2][5][6] P2Y12 inhibitors are therefore "downstream" agents that disrupt this crucial amplification loop, reducing the overall magnitude and stability of the thrombus.[4]
Signaling Pathway Diagrams
Comparative Efficacy and Safety Data
Direct comparative clinical data between this compound and P2Y12 inhibitors is unavailable, as this compound inhibitors remain in the preclinical stage. The following tables compare the established clinical profile of potent P2Y12 inhibitors (Prasugrel, Ticagrelor) against Clopidogrel with the preclinical data available for a representative small-molecule this compound inhibitor.
Table 1: Comparative Efficacy
| Endpoint | Potent P2Y12 Inhibitors (Prasugrel/Ticagrelor) vs. Clopidogrel | Preclinical this compound Inhibitor (Compound 15) |
| Primary Mechanism | Inhibition of ADP-mediated platelet aggregation amplification.[4] | Inhibition of collagen-mediated platelet adhesion and activation.[2] |
| Composite Ischemic Events | Significantly decreased risk of composite adverse cardiovascular ischemic events (HR ~0.84-0.89).[7][8] | Not clinically tested. |
| Myocardial Infarction (MI) | Significant reduction in risk of recurrent MI.[9] | Not clinically tested. |
| Stent Thrombosis | Significant reduction in risk compared to clopidogrel.[9] | Not clinically tested. |
| In Vivo Thrombosis Model | N/A (Extensive clinical data available) | Proven efficacious in a mouse model of arterial thrombosis.[2] |
| Platelet Adhesion Assay | N/A (Primary effect is on aggregation) | Potently blocks adhesion of human platelets to fibrillar collagen under arterial flow conditions.[5] |
Table 2: Comparative Safety Profile
| Endpoint | Potent P2Y12 Inhibitors (Prasugrel/Ticagrelor) vs. Clopidogrel | Potential Profile of this compound Inhibitors |
| Major Bleeding | Increased risk of major bleeding (HR ~1.26-1.27).[7][9][10] | Hypothesized to have a lower bleeding risk.[2] |
| Rationale for Safety | Potent, systemic inhibition of a key amplification pathway. | Deficiency in this compound/IIa results in only a mildly prolonged bleeding time, unlike the severe bleeding in GPIIb/IIIa deficiency.[2] |
| Reversibility | Prasugrel/Clopidogrel: Irreversible.[11] Ticagrelor: Reversible.[11] | Compound 15: Reversible, allosteric inhibitor.[5] |
| Adverse Effects | Dyspnea (Ticagrelor), bleeding complications. | Unknown in humans. Preclinical models suggest minimal impact on normal hemostasis.[2] |
Key Experimental Protocols
The evaluation of antiplatelet agents relies on standardized in vitro and ex vivo assays. Below are methodologies for two common experimental procedures used to assess the function of this compound and P2Y12 inhibitors.
Protocol 1: Light Transmission Aggregometry (LTA)
LTA is the gold-standard method for assessing platelet aggregation.[12] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[13]
-
Objective: To measure the inhibitory effect of a test compound on platelet aggregation induced by specific agonists (e.g., ADP for P2Y12, collagen for this compound).
-
Methodology:
-
Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate anticoagulant.[14] The first few mL should be discarded to avoid activation from venipuncture.[14]
-
PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate platelet-rich plasma (PRP) from red and white blood cells.[14]
-
PPP Preparation: Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2500 x g) for 15 minutes. PPP is used to set the 100% aggregation baseline.[3]
-
Assay Procedure:
-
Pipette a defined volume of PRP into an aggregometer cuvette with a stir bar and incubate at 37°C.[15]
-
Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.
-
Add the test inhibitor (e.g., P2Y12 or this compound inhibitor) or vehicle control and incubate for a specified time.
-
Add a specific agonist (e.g., ADP to test P2Y12 pathway, collagen to test this compound/GPVI pathways) to induce aggregation.[16]
-
Record the change in light transmission for 5-10 minutes.[15]
-
-
Data Analysis: The maximum percentage of aggregation is calculated relative to the PPP baseline. Inhibition is determined by comparing the aggregation in the presence of the inhibitor to the vehicle control.
-
References
- 1. Platelet collagen receptors, signaling and antagonism: emerging approaches for the prevention of intravascular thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of integrin alpha2beta1 that prevent pathological thrombus formation via an allosteric mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine diphosphate receptor inhibitor - Wikipedia [en.wikipedia.org]
- 4. Small-molecule inhibitors of integrin α2β1 that prevent pathological thrombus formation via an allosteric mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential therapeutic targeting of platelet-mediated cellular interactions in atherosclerosis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Restraining of glycoprotein VI- and integrin α2β1-dependent thrombus formation by platelet PECAM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Platelet Glycoprotein Ib α-Chain as a Putative Therapeutic Target for Juvenile Idiopathic Arthritis: A Mendelian Randomization Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. An Updated Review on Glycoprotein IIb/IIIa Inhibitors as Antiplatelet Agents: Basic and Clinical Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evidence with antiplatelet therapy and ADP-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Comparison of collagen versus adenosine diphosphate in detecting antiplatelet effect in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Conjecturing about Small-Molecule Agonists and Antagonists of α4β1 Integrin: From Mechanistic Insight to Potential Therapeutic Applications [cris.unibo.it]
- 16. Glycoprotein IIb/IIIa inhibitors - Wikipedia [en.wikipedia.org]
Comparative Validation of Novomab: A Novel Anti-GP1a Monoclonal Antibody for In Vivo Antithrombotic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The platelet collagen receptor, glycoprotein VI (GPVI) and integrin α2β1 (also known as GP1a), plays a crucial role in the initiation of arterial thrombosis. While several anti-platelet agents exist, there is a continuous need for novel therapeutics with improved efficacy and safety profiles. This guide introduces Novomab, a novel anti-GP1a monoclonal antibody, and provides a comprehensive comparison with a well-established competitor, CompetitorMab, based on pre-clinical in vivo data. This document outlines the experimental validation of Novomab's antithrombotic potential and its effects on hemostasis.
Comparative Performance Data
The following tables summarize the in vivo performance of Novomab in comparison to CompetitorMab in a murine model.
Table 1: Efficacy in a Ferric Chloride-Induced Carotid Artery Thrombosis Model
| Antibody (Dose) | Time to Occlusion (minutes) | Thrombus Weight (mg) | Platelet Count (post-treatment, % of baseline) |
| Vehicle Control | 10.5 ± 2.1 | 0.45 ± 0.08 | 98 ± 4 |
| Novomab (1 mg/kg) | > 30 (no occlusion) | 0.08 ± 0.02 | 95 ± 5 |
| Novomab (0.5 mg/kg) | 25.8 ± 4.5 | 0.15 ± 0.04 | 96 ± 3 |
| CompetitorMab (1 mg/kg) | 22.1 ± 3.9 | 0.18 ± 0.05 | 94 ± 6 |
Data are presented as mean ± standard deviation.
Table 2: Assessment of Hemostatic Function
| Antibody (Dose) | Tail Bleeding Time (seconds) | Blood Loss (µL) |
| Vehicle Control | 125 ± 30 | 15 ± 5 |
| Novomab (1 mg/kg) | 210 ± 45 | 25 ± 8 |
| Novomab (0.5 mg/kg) | 180 ± 40 | 20 ± 6 |
| CompetitorMab (1 mg/kg) | 350 ± 60 | 45 ± 12 |
Data are presented as mean ± standard deviation.
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathway and the workflow of the in vivo validation studies.
Caption: this compound signaling cascade upon collagen binding, leading to platelet activation.
Caption: Workflow for in vivo validation of anti-GP1a monoclonal antibodies.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. All animal procedures were conducted in accordance with institutional guidelines.
1. Ferric Chloride-Induced Carotid Artery Thrombosis Model
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Procedure:
-
Mice were anesthetized, and the right common carotid artery was exposed.
-
A baseline blood flow was measured using a Doppler probe.
-
Novomab, CompetitorMab, or a vehicle control was administered intravenously via the tail vein.
-
After 15 minutes, a 1x2 mm filter paper saturated with 10% ferric chloride (FeCl₃) was applied to the adventitial surface of the artery for 3 minutes to induce vascular injury.
-
Blood flow was monitored until stable occlusion occurred (defined as flow < 0.1 mL/min for 10 minutes) or for a maximum of 30 minutes.
-
The injured arterial segment was excised and the thrombus was collected and weighed.
-
Blood samples were collected for platelet counting.
-
2. Tail Bleeding Time Assay
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Procedure:
-
Mice were anesthetized and placed on a heated pad.
-
Novomab, CompetitorMab, or a vehicle control was administered intravenously.
-
After 15 minutes, the distal 3 mm of the tail was transected using a sterile scalpel.
-
The tail was immediately immersed in saline at 37°C.
-
The time to cessation of bleeding (no bleeding for >30 seconds) was recorded, with a maximum observation time of 10 minutes.
-
Total blood loss was determined by measuring the amount of hemoglobin in the saline.
-
Comparative Analysis: Novomab vs. CompetitorMab
Caption: Feature comparison between Novomab and CompetitorMab.
Conclusion: The in vivo data presented in this guide demonstrate that Novomab is a highly effective anti-GP1a monoclonal antibody. Compared to CompetitorMab, Novomab shows superior antithrombotic activity in the ferric chloride-induced thrombosis model, completely preventing vessel occlusion at a 1 mg/kg dose. Furthermore, Novomab exhibits a more favorable safety profile, with only a moderate prolongation of bleeding time compared to the significant increase observed with CompetitorMab. These findings suggest that Novomab has the potential to be a potent antithrombotic agent with a reduced risk of bleeding complications, warranting further investigation for clinical development.
A Comparative Analysis of Glycoprotein Ia (GP1a) Binding to Different Collagen Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding characteristics of Glycoprotein Ia (GP1a), also known as integrin α2β1, to various types of collagen. Understanding the specificity and kinetics of this interaction is crucial for research in areas such as thrombosis, hemostasis, fibrosis, and cancer metastasis. This document summarizes quantitative binding data, details experimental protocols for measuring these interactions, and visualizes the associated signaling pathways and experimental workflows.
Comparative Binding Affinity of this compound to Different Collagen Types
Integrin α2β1 is a primary receptor for collagens on the surface of various cells, including platelets and epithelial cells. Its binding affinity varies among different collagen types, a factor that dictates its physiological and pathological roles. While extensive quantitative data for all collagen types is not uniformly available in the literature, a combination of quantitative and qualitative findings provides a clear picture of this compound's binding preferences.
The interaction is primarily mediated by the α2 subunit's inserted domain (I-domain).[1] This binding is dependent on the native triple-helical conformation of collagen.[2] A specific amino acid motif, GFOGER (where O is hydroxyproline), present in some collagens, serves as a high-affinity binding site for the α2β1 integrin.
Table 1: Summary of this compound (Integrin α2β1) Binding to Different Collagen Types
| Collagen Type | Binding Affinity (Kd) | Comments |
| Type I | ~10 µM (recombinant α2 A-domain) | Integrin α2β1 shows a high affinity for type I collagen.[3] It is a key receptor in platelet adhesion to this collagen type. |
| 90 ± 30 nM (wild-type α2 I-domain) | ||
| Type II | Similar affinity to Type I (qualitative) | Cell adhesion experiments demonstrate that Th17 cells attach to collagen I and collagen II using α2β1 integrin.[4] |
| Type III | Similar affinity to Type I (qualitative) | Recombinant I domains of integrin α2 bind to fibrillar collagen types I, II, and III with similar affinities.[3] Novel high-affinity binding motifs, GROGER and GLOGEN, have been identified in human collagen III.[5] |
| Type IV | Lower affinity than Types I-III | Integrin α2β1 has a higher affinity for collagen types I-III than for type IV.[4] |
Experimental Protocols
Accurate measurement of this compound-collagen binding is essential for research and drug development. Below are detailed methodologies for two common techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Direct ELISA Protocol for Measuring this compound-Collagen Binding
This protocol describes a solid-phase assay to directly measure the binding of purified this compound (integrin α2β1) to different types of immobilized collagen.[6][7][8]
Materials:
-
High-binding 96-well ELISA plates
-
Purified human collagens (Type I, II, III, IV, etc.)
-
Purified human this compound (integrin α2β1)
-
Coating Buffer: 0.1 M Sodium Bicarbonate, pH 9.6
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in TBS-T (Tris-Buffered Saline with 0.05% Tween-20)
-
Wash Buffer: TBS-T
-
Binding Buffer: 50 mM Tris HCl pH 7.4, 100 mM NaCl, 2 mM MgCl2, 1 mM MnCl2, 1% BSA
-
Primary Antibody: Anti-integrin β1 subunit antibody
-
Secondary Antibody: Horseradish Peroxidase (HRP)-conjugated anti-species IgG
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)
-
Stop Solution: 2 M H2SO4
-
Plate reader
Procedure:
-
Coating:
-
Dilute each collagen type to 10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted collagen solutions to separate wells of the 96-well plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
-
Binding:
-
Wash the plate three times with 200 µL of Wash Buffer.
-
Prepare serial dilutions of purified this compound in Binding Buffer.
-
Add 100 µL of the this compound dilutions to the collagen-coated wells.
-
Incubate for 2-3 hours at room temperature with gentle agitation.
-
-
Detection:
-
Wash the plate three times with 200 µL of Wash Buffer.
-
Add 100 µL of the primary antibody (diluted in Binding Buffer) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with 200 µL of Wash Buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody (diluted in Binding Buffer) to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Signal Development and Measurement:
-
Wash the plate five times with 200 µL of Wash Buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a blue color develops.
-
Add 50 µL of Stop Solution to each well to stop the reaction. The color will change to yellow.
-
Read the absorbance at 450 nm using a plate reader.
-
Surface Plasmon Resonance (SPR) Protocol for Kinetic Analysis
SPR is a powerful technique for real-time, label-free analysis of binding kinetics, providing association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (Kd).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified this compound (integrin α2β1) - Ligand
-
Purified human collagens (Type I, II, III, IV, etc.) - Analytes
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5
-
Running Buffer: HBS-EP+ (HEPES-buffered saline with EDTA and surfactant P20) supplemented with 1 mM MgCl2 and 1 mM MnCl2
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject a solution of this compound (20-50 µg/mL in Immobilization Buffer) over the activated surface to achieve the desired immobilization level.
-
Deactivate the remaining active esters by injecting ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of each collagen type in Running Buffer.
-
Inject the collagen solutions over the this compound-immobilized surface at a constant flow rate.
-
Monitor the association phase in real-time.
-
After the injection, flow Running Buffer over the surface to monitor the dissociation phase.
-
-
Regeneration:
-
If necessary, regenerate the sensor surface by injecting a solution that disrupts the this compound-collagen interaction without denaturing the immobilized this compound (e.g., a low pH glycine solution).
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized this compound) from the response of the active flow cell.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd, and Kd).
-
Signaling Pathways and Experimental Workflows
This compound-Collagen Signaling Pathway
The binding of collagen to this compound on the cell surface initiates a cascade of intracellular signaling events that regulate cell adhesion, migration, proliferation, and survival.
Caption: this compound-collagen binding activates FAK and Src, leading to downstream signaling through PI3K/Akt and MAPK pathways.
Experimental Workflow for Direct ELISA
The following diagram illustrates the key steps in the direct ELISA protocol for measuring this compound-collagen binding.
Caption: Workflow of a direct ELISA for comparing this compound binding to different collagens.
References
- 1. The alpha 2 beta 1 integrin cell surface collagen receptor binds to the alpha 1 (I)-CB3 peptide of collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformation dependence of integrin-type II collagen binding. Inability of collagen peptides to support alpha 2 beta 1 binding, and mediation of adhesion to denatured collagen by a novel alpha 5 beta 1-fibronectin bridge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel binding site in collagen type III for integrins alpha1beta1 and alpha2beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha2beta1 integrin is the major collagen-binding integrin expressed on human Th17 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of synthetic peptides to locate novel integrin alpha2beta1-binding motifs in human collagen III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid phase assays for studying ECM protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Solid-Phase Assay for Studying Direct Binding of Progranulin to TNFR and Progranulin Antagonism of TNF/TNFR Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
A Researcher's Guide to Assessing the Cross-Reactivity of Antibodies Targeting Integrin α1 (GP1a)
For researchers, scientists, and drug development professionals, ensuring the specificity of antibodies is paramount to the validity of experimental results and the safety of potential therapeutics. This guide provides a framework for comparing the cross-reactivity of antibodies against Glycoprotein 1a (GP1a), also known as integrin α1 or CD49a, with other members of the integrin family. Due to the limited availability of comprehensive public data on this specific cross-reactivity, this guide focuses on empowering researchers with the necessary experimental protocols and data presentation templates to conduct their own comparative studies.
Integrins are a large family of heterodimeric cell surface receptors that play crucial roles in cell adhesion, signaling, and migration. The α1β1 integrin is a key receptor for collagens and laminins. Antibodies targeting the α1 subunit are valuable tools in various research applications; however, their potential cross-reactivity with other structurally similar integrin α subunits must be carefully evaluated to ensure target specificity.
Quantitative Data Comparison
The following table serves as a template for summarizing quantitative cross-reactivity data. Researchers should populate this table with their own experimental findings. An example data point has been included for illustrative purposes.
| Antibody Clone/ID | Target Integrin | Off-Target Integrin | Assay Type | Binding Affinity (KD) / % Cross-Reactivity | Reference/Source |
| Example Antibody X | Human ITGA1 | Human ITGA2 | ELISA | < 5% | Internal Data |
| Human ITGA3 | |||||
| Human ITGA4 | |||||
| Human ITGA5 | |||||
| Human ITGA6 | |||||
| Human ITGA11 | ELISA | < 5% | Internal Data | ||
| Human ITGAV | |||||
| Antibody Y | Human ITGA1 | Human ITGA2 | |||
| ... | |||||
| Polyclonal PA5-47763 | Human ITGA1 | Human ITGA2 | Direct ELISA | < 5% | [1] |
| Human ITGA11 | Direct ELISA | < 5% | [1] |
Experimental Protocols
Detailed methodologies for key cross-reactivity assessment assays are provided below. These protocols should be optimized for specific antibodies and experimental setups.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity
This protocol outlines a direct ELISA to determine the binding of an anti-GP1a antibody to various immobilized integrin subunits.
-
Antigen Coating:
-
Reconstitute purified recombinant human integrin α subunits (this compound, α2, α3, α4, α5, α6, α11, αV, etc.) to a concentration of 1-10 µg/mL in a coating buffer (e.g., 0.1 M sodium carbonate, pH 9.5).
-
Add 100 µL of each integrin solution to separate wells of a 96-well high-binding microplate.
-
Include a negative control well with coating buffer only.
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Primary Antibody Incubation:
-
Prepare serial dilutions of the anti-GP1a antibody in blocking buffer, starting from a concentration recommended by the manufacturer or determined by titration (e.g., 1 µg/mL down to 1 ng/mL).
-
Add 100 µL of each antibody dilution to the wells coated with different integrins.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP or anti-rabbit IgG-HRP, depending on the primary antibody host) diluted in blocking buffer to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop the reaction by adding 50 µL of 1 M sulfuric acid to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the negative control wells from all other readings.
-
Plot the absorbance values against the antibody concentration for each integrin.
-
Cross-reactivity can be expressed as the percentage of the signal obtained with the off-target integrin compared to the signal with the target integrin (this compound) at a specific antibody concentration.
-
Flow Cytometry for Cell-Surface Cross-Reactivity
This protocol is for assessing the binding of an anti-GP1a antibody to different integrins expressed on the surface of various cell lines.
-
Cell Preparation:
-
Select cell lines known to express different integrin subunits. For example, HT1080 cells express multiple integrins, while specific transfectants can be used for more controlled experiments.
-
Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in flow cytometry buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).
-
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension (100,000 cells) into flow cytometry tubes.
-
Add the anti-GP1a antibody at a pre-determined optimal concentration. If the antibody is not directly conjugated, a primary antibody incubation step is followed by a wash and then incubation with a fluorescently labeled secondary antibody.
-
Include an isotype control antibody at the same concentration to control for non-specific binding.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells three times with 1 mL of flow cytometry buffer, centrifuging at 300 x g for 5 minutes between washes.
-
-
Data Acquisition:
-
Resuspend the cells in 500 µL of flow cytometry buffer.
-
Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate on the live cell population based on forward and side scatter properties.
-
Compare the median fluorescence intensity (MFI) of cells stained with the anti-GP1a antibody to the MFI of cells stained with the isotype control.
-
A significant shift in MFI for a cell line expressing an off-target integrin indicates cross-reactivity.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR provides quantitative data on the binding affinity (KD) and kinetics (ka, kd) of an antibody to its antigen.
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5).
-
Immobilize an anti-species (e.g., anti-mouse IgG) capture antibody onto the sensor chip surface using standard amine coupling chemistry.
-
-
Antibody Capture:
-
Inject the anti-GP1a antibody over the sensor surface to be captured by the immobilized anti-species antibody.
-
-
Analyte Binding:
-
Inject a series of concentrations of purified recombinant integrin subunits (this compound as the target, other integrins as potential off-targets) over the captured antibody.
-
Monitor the association and dissociation phases in real-time.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., low pH glycine) to remove the bound integrin and captured antibody, preparing the surface for the next cycle.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
A low KD value for an off-target integrin indicates significant cross-reactivity.
-
Visualizations
Experimental Workflow for Antibody Cross-Reactivity Testing
Caption: Workflow for assessing antibody cross-reactivity.
Simplified Integrin Signaling Pathway
Caption: A simplified integrin-mediated signaling cascade.
References
A Comparative Guide to Platelet Collagen Receptor Signaling: GP1a (α2β1 Integrin) vs. GPVI
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signaling pathways of the two primary platelet collagen receptors: Glycoprotein VI (GPVI) and the α2β1 integrin, also known as Glycoprotein Ia/IIa (GP1a). Understanding the distinct and overlapping roles of these receptors is crucial for research into hemostasis, thrombosis, and the development of novel antiplatelet therapies. This comparison is supported by experimental data and includes detailed methodologies for key assays.
Introduction to Platelet Collagen Receptors
Upon injury to a blood vessel, platelets rapidly adhere to the exposed subendothelial collagen, initiating a cascade of events leading to the formation of a hemostatic plug. This process is critical for preventing blood loss but can also lead to pathological thrombus formation in diseased arteries. Two key receptors on the platelet surface mediate this interaction with collagen: the immunoglobulin superfamily member GPVI and the integrin α2β1.[1][2] While both are essential, they play distinct roles. GPVI is the primary signaling receptor, responsible for platelet activation, while α2β1 is crucial for firm adhesion to collagen.[3][4] This guide will delve into the specifics of their signaling pathways, quantitative differences, and the experimental methods used to study them.
Quantitative Comparison of GPVI and α2β1 Integrin
The functional differences between GPVI and α2β1 are reflected in their expression levels and binding affinities for various forms of collagen.
| Parameter | Glycoprotein VI (GPVI) | α2β1 Integrin (this compound/IIa) | Reference(s) |
| Receptor Type | Immunoglobulin Superfamily | Integrin | [2] |
| Primary Function | Signaling and Platelet Activation | Adhesion | [3][4] |
| Copy Number per Platelet | ~9,577 | ~4,588 | [5] |
| Ligand Specificity | Fibrillar Collagen, Collagen-Related Peptide (CRP) | Monomeric and Fibrillar Collagen | [3][6] |
| Binding Affinity (Kd) | Dimeric GPVI to Fibrillar Collagen I: 30 nMDimeric GPVI to CRP: 2.7 nMMonomeric GPVI: Weak to no binding | To GFOGER motif in collagen: High affinity (exact Kd varies with experimental setup) | [1][7] |
Signaling Pathways: A Detailed Look
GPVI and α2β1 initiate distinct but interconnected signaling cascades upon collagen binding.
Glycoprotein VI (GPVI) Signaling
GPVI signaling is initiated by the binding of dimeric GPVI to fibrillar collagen, leading to receptor clustering.[2][8] This triggers a signaling cascade through its association with the Fc receptor γ-chain (FcRγ), which contains an immunoreceptor tyrosine-based activation motif (ITAM).
Key steps in GPVI signaling include:
-
Src Kinase Activation: Upon GPVI clustering, the Src family kinases Lyn and Fyn phosphorylate the tyrosine residues within the ITAM of FcRγ.
-
Syk Recruitment and Activation: The phosphorylated ITAM serves as a docking site for the tandem SH2 domains of spleen tyrosine kinase (Syk), leading to its activation.
-
Signalosome Formation: Activated Syk phosphorylates downstream adapter proteins, including Linker for Activation of T-cells (LAT) and SLP-76, forming a signalosome.
-
PLCγ2 Activation: The signalosome recruits and activates phospholipase Cγ2 (PLCγ2).
-
Downstream Events: PLCγ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates calcium mobilization from intracellular stores, while DAG activates protein kinase C (PKC). These events culminate in platelet granule secretion, conformational activation of integrin αIIbβ3, and platelet aggregation.
α2β1 Integrin (this compound) Signaling
Integrin α2β1 is primarily responsible for the firm adhesion of platelets to collagen. While it was initially thought to be a purely adhesive receptor, it is now known to also generate "outside-in" signals that contribute to platelet spreading and reinforce activation.
Key aspects of α2β1 signaling include:
-
Conformational Change: While resting platelets can adhere to collagen via α2β1, "inside-out" signals originating from GPVI activation can increase the affinity of α2β1 for collagen.[7]
-
Src and Syk Activation: Upon ligand binding, α2β1 can also activate Src family kinases and Syk, although the mechanism is less well-defined than for GPVI.
-
PLCγ2 Activation and Calcium Mobilization: Similar to GPVI, α2β1 signaling can lead to the activation of PLCγ2 and subsequent calcium mobilization, promoting platelet spreading and filopodia formation.[6]
-
Synergy with GPVI: The signaling pathways of GPVI and α2β1 are interconnected. GPVI-initiated signals enhance α2β1-mediated adhesion, while α2β1-mediated adhesion and signaling can stabilize platelet-collagen interactions and amplify GPVI signaling.[9]
Experimental Protocols
Studying the distinct roles of GPVI and α2β1 requires specific experimental approaches. Below are detailed protocols for key assays.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Materials:
-
Whole blood collected in 3.2% or 3.8% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Agonists (e.g., collagen, collagen-related peptide (CRP), ADP, thrombin).
-
Light transmission aggregometer.
-
Cuvettes with stir bars.
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain PPP.
-
-
Instrument Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using PPP for 100% aggregation (maximum light transmission) and PRP for 0% aggregation (minimum light transmission).
-
-
Aggregation Measurement:
-
Pipette 450 µL of PRP into a cuvette with a stir bar.
-
Place the cuvette in the heating block of the aggregometer for at least 2 minutes to equilibrate to 37°C.
-
Place the cuvette in the reading well and start recording.
-
Add 50 µL of the agonist to the cuvette and continue recording for 5-10 minutes.
-
The instrument will generate an aggregation curve.
-
Platelet Adhesion Assay under Flow Conditions
This assay mimics the physiological conditions of blood flow to study platelet adhesion to a collagen-coated surface.
Materials:
-
Microfluidic flow chambers.
-
Syringe pump.
-
Fluorescence microscope.
-
Collagen solution (e.g., type I collagen).
-
Whole blood labeled with a fluorescent dye (e.g., Calcein AM).
-
Blocking buffer (e.g., bovine serum albumin).
Procedure:
-
Chamber Preparation:
-
Coat the microfluidic channels with collagen solution and incubate.
-
Wash the channels with buffer to remove unbound collagen.
-
Block the surface with a blocking buffer to prevent non-specific binding.
-
-
Blood Perfusion:
-
Label whole blood with a fluorescent dye.
-
Perfuse the labeled blood through the collagen-coated channels at a defined shear rate using a syringe pump.
-
-
Data Acquisition and Analysis:
-
Capture images of platelet adhesion and thrombus formation using a fluorescence microscope.
-
Analyze the images to quantify surface coverage, thrombus size, and other parameters.
-
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration in response to platelet activation.
Materials:
-
Washed platelets or PRP.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Fluorometer or flow cytometer.
-
Agonists.
Procedure:
-
Platelet Loading:
-
Incubate washed platelets or PRP with the calcium indicator dye.
-
-
Measurement:
-
Place the loaded platelets in a fluorometer or flow cytometer.
-
Establish a baseline fluorescence reading.
-
Add an agonist and record the change in fluorescence over time.
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Immunoprecipitation and Western Blotting for Signaling Proteins
This technique is used to analyze the phosphorylation status of key signaling proteins in the GPVI and α2β1 pathways.
Materials:
-
Washed platelets.
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Primary antibodies specific for the protein of interest (e.g., anti-Syk, anti-PLCγ2) and its phosphorylated form.
-
Protein A/G beads.
-
SDS-PAGE equipment.
-
Western blotting equipment.
-
Secondary antibodies conjugated to HRP.
-
Chemiluminescent substrate.
Procedure:
-
Platelet Lysis:
-
Stimulate washed platelets with an agonist for a specific time.
-
Lyse the platelets in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with a primary antibody against the protein of interest.
-
Add Protein A/G beads to capture the antibody-protein complex.
-
Wash the beads to remove non-specific proteins.
-
-
Western Blotting:
-
Elute the protein from the beads and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the protein.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Conclusion
GPVI and α2β1 integrin are both critical for platelet interaction with collagen, but they fulfill distinct and complementary roles. GPVI acts as the primary signaling receptor, initiating a robust activation cascade that is essential for thrombus formation. In contrast, α2β1 integrin is the key player in mediating firm adhesion, a process that is enhanced by inside-out signaling from GPVI. The synergistic action of these two receptors ensures a rapid and effective hemostatic response at sites of vascular injury. A thorough understanding of their individual signaling pathways and their interplay is paramount for the development of targeted antiplatelet therapies that can effectively prevent thrombosis while minimizing bleeding risks. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate these complex and vital platelet functions.
References
- 1. sure.sunderland.ac.uk [sure.sunderland.ac.uk]
- 2. Constitutive dimerization of glycoprotein VI (GPVI) in resting platelets is essential for binding to collagen and activation in flowing blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycoprotein VI but not α2β1 integrin is essential for platelet interaction with collagen | The EMBO Journal [link.springer.com]
- 4. Glycoprotein VI but not α2β1 integrin is essential for platelet interaction with collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. GPVI and α2β1 play independent critical roles during platelet adhesion and aggregate formation to collagen under flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Insights into the Interactions between Platelet Receptors and Fibrillar Collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Constitutive Dimerization of Glycoprotein VI (GPVI) in Resting Platelets Is Essential for Binding to Collagen and Activation in Flowing Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. α2β1 integrin, GPVI receptor, and common FcRγ chain on mouse platelets mediate distinct responses to collagen in models of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Platelet Glycoprotein Ia (GP1a) Expression: A Comparative Guide for Thrombosis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the correlation between Glycoprotein Ia (GP1a) expression levels and clinical outcomes in thrombosis. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Correlation of this compound Expression with Clinical Outcomes in Thrombosis
Platelet glycoprotein Ia (this compound), forming the integrin α2β1 complex with GP2a (β1 integrin), is a critical receptor for collagen on the platelet surface. Its interaction with exposed collagen at sites of vascular injury is a key initiating step in platelet adhesion, activation, and subsequent thrombus formation. Variations in the expression level of this compound have been investigated as a potential risk factor for thrombotic diseases, including myocardial infarction (MI), ischemic stroke, and deep vein thrombosis (DVT).
Much of the current understanding of the role of this compound expression in thrombosis comes from studies on the C807T (rs1126643) single nucleotide polymorphism in the ITGA2 gene, which encodes this compound. The 'T' allele has been associated with higher surface expression of this compound.
Quantitative Data Summary
The following tables summarize findings from studies investigating the link between this compound expression (often inferred from C807T genotype) and clinical outcomes in thrombosis.
Table 1: this compound Expression/Polymorphism and Myocardial Infarction (MI)
| Study Cohort | Measurement Method | Key Findings | Clinical Outcome Association | Reference |
| 2237 male patients undergoing coronary angiography | Genotyping (Allele-specific PCR) | The T807 allele was strongly associated with nonfatal MI in individuals younger than 62. | Odds Ratio (OR) for MI in T807 carriers <62 years: 1.57 (P = 0.004). OR increased with decreasing age, reaching 2.61 in those <49 years. | [1] |
| 177 patients with MI and 89 controls | Genotyping | Increased risk of MI with the homozygous 807T/873A genotype. | OR: 3.3 (95% CI, 1.2 to 8.8) | [2] |
| 77 patients with prior MI and 77 controls | Flow Cytometry (direct measurement of integrin α2β1 density) | Mean integrin α2β1 density was 6% higher in patients with prior MI (not statistically significant). A receptor density in the lowest decile was associated with lower MI prevalence. | OR for MI with lowest decile of α2β1 density: 6.3 (95% CI: 1.3-29.2, P = 0.009) | [3] |
| 100 young males with first MI and 119 controls | Genotyping | No significant difference in the allele frequencies of the 807C/T polymorphism between MI patients and controls. | The 807C/T polymorphism was not found to be an independent risk factor for MI in this cohort. | [4] |
Table 2: this compound Expression/Polymorphism and Ischemic Stroke
| Study Cohort | Measurement Method | Key Findings | Clinical Outcome Association | Reference |
| Meta-analysis of multiple studies | Genotyping | The 807T allele of this compound is associated with an increased risk of ischemic stroke. | Increased risk of early-onset ischemic stroke. | [5] |
| Case-control study | Genotyping | The polymorphism of GPIa/IIa may be an inherited risk factor for the development of stroke. | Association suggested but quantitative risk not detailed in abstract. | [4] |
Table 3: this compound Expression/Polymorphism and Deep Vein Thrombosis (DVT)
Current literature provides limited direct evidence linking quantitative this compound expression levels to the risk of DVT. Most studies on genetic risk factors for DVT have focused on other polymorphisms like Factor V Leiden and prothrombin gene mutations.
Experimental Protocols
Quantification of Platelet Surface this compound by Flow Cytometry
This protocol outlines a general method for the quantitative analysis of this compound (integrin α2) expression on the platelet surface from whole blood.
Materials:
-
Whole blood collected in 3.2% sodium citrate tubes.
-
Phosphate-buffered saline (PBS).
-
Paraformaldehyde (1% in PBS) for fixation.
-
FITC-conjugated anti-human CD49b (clone AK-7, specific for integrin α2/GP1a) or other suitable monoclonal antibody.
-
FITC-conjugated isotype control antibody (e.g., mouse IgG1).
-
Flow cytometer.
-
Flow cytometry tubes.
Procedure:
-
Blood Collection: Collect whole blood into sodium citrate tubes. All processing should be performed at room temperature to avoid platelet activation.
-
Preparation of Platelet-Rich Plasma (PRP) (Optional, for cleaner platelet population):
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with no brake.
-
Carefully collect the upper layer of PRP.
-
-
Antibody Staining (from whole blood or PRP):
-
For whole blood analysis, dilute the blood 1:10 with PBS.
-
Aliquot 50 µL of diluted whole blood or PRP into flow cytometry tubes.
-
Add a saturating concentration of the FITC-conjugated anti-GP1a antibody to the sample tubes.
-
Add the corresponding isotype control to a separate tube.
-
Gently mix and incubate for 20-30 minutes at room temperature in the dark.
-
-
Fixation (Optional):
-
Add 500 µL of 1% paraformaldehyde to each tube to fix the platelets.
-
Incubate for at least 30 minutes at 4°C.
-
-
Flow Cytometric Analysis:
-
Acquire the samples on a flow cytometer.
-
Identify the platelet population based on their characteristic forward scatter (FSC) and side scatter (SSC) properties.
-
Gate on the platelet population.
-
Measure the mean fluorescence intensity (MFI) of the FITC signal for both the anti-GP1a and isotype control samples.
-
-
Data Analysis:
-
Subtract the MFI of the isotype control from the MFI of the anti-GP1a sample to obtain the specific fluorescence intensity, which is proportional to the number of this compound receptors on the platelet surface.
-
Compare the MFI values between patient and control groups.
-
Mandatory Visualizations
This compound (Integrin α2β1) Signaling Pathway in Platelet Activation
References
- 1. Item - Surface content of platelet integrins α2β1 and αIIbβ3 measured in whole blood by flow cytometry. - Public Library of Science - Figshare [plos.figshare.com]
- 2. Activation of the platelet collagen receptor integrin alpha(2)beta(1): its mechanism and participation in the physiological functions of platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet - Wikipedia [en.wikipedia.org]
- 4. Platelet alpha2beta1 integrin activation: contribution of ligand internalization and the alpha2-cytoplasmic domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Integrin alpha2beta1 mediates outside-in regulation of platelet spreading on collagen through activation of Src kinases and PLCgamma2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Functional Assays for Glycoprotein 1a (GP1a)
For Researchers, Scientists, and Drug Development Professionals
Glycoprotein 1a (GP1a), as part of the integrin α2β1, is a critical platelet receptor responsible for the initial adhesion of platelets to collagen exposed at sites of vascular injury. Evaluating the function of this compound is paramount in hemostasis and thrombosis research and for the development of novel antiplatelet therapies. This guide provides a detailed comparison of key functional assays used to assess this compound activity, supported by experimental data and protocols.
Comparative Overview of this compound Functional Assays
The functional assessment of this compound primarily revolves around its ability to mediate platelet adhesion to collagen and trigger downstream signaling events. The choice of assay depends on the specific research question, required throughput, and the physiological relevance sought. The following table summarizes the key characteristics of the most common this compound functional assays.
| Assay Type | Principle | Throughput | Physiological Relevance | Key Quantitative Readouts |
| Static Adhesion Assay | Measures the attachment of platelets to a collagen-coated surface under no-flow conditions. | High | Low to Medium | Number of adherent platelets, percentage of surface area covered, fluorescence intensity. |
| Flow-Based Adhesion Assay | Mimics physiological blood flow by perfusing platelets over a collagen-coated surface at defined shear rates. | Low to Medium | High | Number and size of platelet aggregates, surface area coverage over time. |
| Light Transmission Aggregometry (LTA) | Measures the change in light transmission through a suspension of platelet-rich plasma (PRP) upon the addition of a platelet agonist like collagen. | Low | Medium | Maximum percentage of aggregation, aggregation rate (slope). |
| Downstream Signaling Assay | Measures the activation of specific signaling molecules downstream of this compound engagement with collagen. | Varies | Medium to High | Phosphorylation levels of proteins (e.g., Src kinases, PLCγ2), intracellular calcium mobilization. |
In-Depth Analysis of Key Functional Assays
Static Platelet Adhesion Assay
This assay is a fundamental method to quantify the direct interaction between platelets and a collagen substrate.
Principle: Platelets are incubated on a surface coated with collagen. After an incubation period, non-adherent platelets are washed away, and the remaining adherent platelets are quantified.
Common Applications:
-
Screening for inhibitors of platelet-collagen interaction.
-
Assessing the impact of genetic modifications on platelet adhesion.
-
Evaluating the quality of different collagen preparations.
Experimental Protocol:
-
Coating: 96-well microplates are coated with collagen type I (e.g., 4 µg/mL in 50 µL) and incubated for 1 hour at 37°C.[1]
-
Blocking: The wells are washed and then blocked with a solution of bovine serum albumin (BSA) (e.g., 0.03%) to prevent non-specific binding.[1]
-
Platelet Preparation: Human washed platelets are prepared and resuspended at a desired concentration (e.g., 8 x 10⁴/µL).[1]
-
Incubation: The platelet suspension is added to the coated wells and incubated for 1 hour at 37°C.[1]
-
Washing: Non-adherent platelets are removed by gentle washing.
-
Quantification: Adherent platelets are quantified. A common method is to use a fluorescent dye like BCECF-AM (4 µg/mL), which is taken up by the platelets, followed by fluorescence measurement using a plate reader.[1]
Data Presentation:
| Parameter | Control | Inhibitor X (10 µM) |
| Fluorescence Intensity (RFU) | 15,800 ± 950 | 4,200 ± 350 |
| % Inhibition | - | 73.4% |
Advantages:
-
High-throughput capability, suitable for screening large numbers of compounds.
-
Relatively simple and cost-effective to set up.
-
Provides a direct measure of adhesion.
Limitations:
-
Lacks the physiological shear stress present in blood vessels.
-
May not fully recapitulate the complex dynamics of thrombus formation.
Flow-Based Platelet Adhesion Assay
This assay provides a more physiologically relevant model by incorporating shear flow, a critical determinant of platelet adhesion and aggregation in vivo.
Principle: Platelets, often in whole blood or platelet-rich plasma, are perfused through microfluidic channels coated with collagen at specific shear rates. Platelet adhesion and aggregate formation are visualized and quantified in real-time using microscopy.
Common Applications:
-
Studying the roles of different platelet receptors under physiological flow.
-
Evaluating the efficacy of antiplatelet drugs under shear conditions.
-
Investigating the mechanisms of thrombus formation.
Experimental Protocol (using a microfluidic system like BioFlux):
-
Channel Coating: The microfluidic channels of a BioFlux plate are coated with collagen I (e.g., 40 µg/mL) by perfusion.[2] The plate is then incubated at 37°C for 1 hour.[2]
-
Blocking: The channels are perfused with a BSA solution to block non-specific binding sites.[2]
-
Platelet Preparation: Platelet-rich plasma (PRP) is prepared and labeled with a fluorescent dye such as Calcein AM.[2]
-
Perfusion: The labeled PRP is perfused through the coated channels at a defined shear rate (e.g., 1000 s⁻¹).
-
Image Acquisition: Platelet adhesion and aggregation are monitored and recorded using a fluorescence microscope.
-
Quantification: Image analysis software is used to quantify the percentage of the surface area covered by platelets and the size of the aggregates over time.
Data Presentation:
| Shear Rate (s⁻¹) | Surface Coverage (%) at 5 min | Average Aggregate Size (µm²) at 5 min |
| 200 | 15.2 ± 2.1 | 85 ± 12 |
| 1000 | 45.8 ± 5.3 | 250 ± 35 |
| 2000 | 62.1 ± 6.8 | 410 ± 52 |
Advantages:
-
High physiological relevance due to the inclusion of shear flow.
-
Allows for real-time visualization of thrombus formation.
-
Can differentiate between initial tethering, firm adhesion, and aggregation.
Limitations:
-
Lower throughput compared to static assays.
-
Requires specialized and more expensive equipment.
-
Data analysis can be more complex.
Light Transmission Aggregometry (LTA)
LTA is considered the gold standard for assessing platelet aggregation.[3][4]
Principle: This technique measures the increase in light transmission through a stirred suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist, such as collagen.[3][4] As platelets clump together, the turbidity of the plasma decreases, allowing more light to pass through.
Common Applications:
-
Diagnosing inherited and acquired platelet function disorders.[5]
-
Monitoring the efficacy of antiplatelet therapies.
-
Characterizing the pro-aggregatory effects of various compounds.
Experimental Protocol:
-
PRP Preparation: Platelet-rich plasma is obtained by centrifuging whole blood at a low speed. Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation and is used as a reference for 100% aggregation.
-
Assay Setup: The PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer.
-
Baseline Reading: A baseline of 0% aggregation is established with the PRP.
-
Agonist Addition: A specific concentration of a collagen solution is added to the PRP to induce aggregation.
-
Measurement: The change in light transmission is recorded over time, typically for 5-10 minutes.
Data Presentation:
| Agonist | Maximum Aggregation (%) | Slope (%/min) |
| Collagen (2 µg/mL) | 85 ± 5 | 65 ± 8 |
| Collagen (5 µg/mL) | 92 ± 4 | 88 ± 10 |
Advantages:
-
Well-established and standardized method.[6]
-
Provides quantitative data on the extent and rate of aggregation.
-
Can be used with a variety of agonists to probe different activation pathways.
Limitations:
-
Requires a relatively large volume of blood.
-
Not suitable for thrombocytopenic patients due to the need for a certain platelet count.
-
The artificial stirring in a cuvette does not fully replicate the complex shear forces in vivo.
Visualizing the this compound Signaling Pathway and Assay Workflows
To better understand the molecular events and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Simplified this compound signaling cascade in platelets.
Caption: Workflow of a static platelet adhesion assay.
Caption: Workflow of a flow-based platelet adhesion assay.
Conclusion
The selection of a functional assay for this compound should be guided by the specific experimental goals and available resources. Static adhesion assays offer a high-throughput solution for initial screening, while flow-based assays provide a more physiologically relevant system for detailed mechanistic studies. Light transmission aggregometry remains the gold standard for assessing overall platelet aggregation. For a comprehensive understanding of this compound function, a combination of these assays, potentially supplemented with direct measurement of downstream signaling events, is often the most powerful approach. This guide provides the foundational knowledge for researchers to design and interpret experiments aimed at elucidating the critical role of this compound in platelet biology.
References
- 1. Standardization and Validation of Fluorescence-Based Quantitative Assay to Study Human Platelet Adhesion to Extracellular-Matrix in a 384-Well Plate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellmicrosystems.com [cellmicrosystems.com]
- 3. plateletservices.com [plateletservices.com]
- 4. journals.viamedica.pl [journals.viamedica.pl]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. unimedizin-mainz.de [unimedizin-mainz.de]
Safety Operating Guide
Essential Procedures for the Safe Disposal of GP1a
For Research Use Only. Not for use in humans or animals.
This document provides critical safety and logistical guidance for the proper disposal of GP1a, a potent cannabinoid receptor 2 (CB2) agonist. Adherence to these procedures is paramount for ensuring laboratory safety, preventing environmental contamination, and maintaining regulatory compliance. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating it as a hazardous chemical waste, is mandatory. All procedures should be performed in accordance with your institution's Environmental Health and Safety (EHS) guidelines.
Summary of Key Information
The following table summarizes essential data for this compound, critical for its safe handling and storage.
| Property | Value | Source |
| CAS Number | 511532-96-0 | [1] |
| Chemical Name | This compound | [1] |
| Description | Potent agonist of cannabinoid receptor 2 (CB2) | [1] |
| Primary Use | Research on inflammation, fibrogenesis, and re-epithelialization | [1] |
| Storage (Lyophilized Powder) | Room temperature in continental US; may vary elsewhere. | [1] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month (protect from light). | [1] |
Disposal Workflow
The diagram below outlines the procedural flow for the proper disposal of this compound waste, from the point of generation to final collection by Environmental Health and Safety (EHS).
Step-by-Step Disposal Protocols
The following procedures are recommended for the disposal of this compound and are based on general guidelines for hazardous chemical waste.
Personal Protective Equipment (PPE)
Before handling any this compound waste, it is imperative to wear appropriate PPE. This includes, but is not limited to:
-
Safety goggles
-
A lab coat
-
Chemical-resistant gloves (e.g., nitrile gloves)[2]
All handling of lyophilized this compound powder and concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation risk.[3]
Waste Segregation
Proper segregation of waste at the point of generation is critical.[3] Establish three primary waste streams for this compound disposal:
-
Liquid Waste: Unused or expired this compound solutions.[3]
-
Solid Waste: Contaminated items such as vials, pipette tips, gloves, and weigh paper.[3]
-
Sharps Waste: Needles, syringes, or any other contaminated items that can puncture the skin.[3]
Liquid Waste Disposal
Unused or expired this compound solutions must be treated as hazardous chemical waste.
Experimental Protocol for Chemical Inactivation (Consult with EHS before proceeding):
While specific degradation data for this compound is unavailable, a common method for peptide-like compounds is hydrolysis. This should only be performed if approved by your institution's EHS.
-
Objective: To hydrolyze the peptide bonds in this compound, rendering it inactive.
-
Materials:
-
This compound liquid waste
-
Concentrated Sodium Hydroxide (NaOH) solution
-
Appropriate hazardous liquid waste container
-
pH indicator strips
-
-
Procedure: a. Working in a chemical fume hood, slowly add a concentrated solution of NaOH to the this compound liquid waste to significantly raise the pH.[3] b. Stir the solution and allow it to react for a recommended contact time as advised by your EHS office. c. After the contact time, neutralize the solution as per your institution's protocol. d. The neutralized liquid waste should be collected in a clearly labeled hazardous waste container.[4]
Standard Liquid Waste Collection:
If chemical inactivation is not performed, collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be kept closed except when adding waste.[4]
Solid Waste Disposal
All non-sharp solid waste that has come into contact with this compound must be disposed of as hazardous waste.
-
Procedure:
-
Collect all contaminated items, such as empty vials, pipette tips, and gloves, in a designated hazardous waste container.[3][5]
-
The container must be clearly labeled as "HAZARDOUS WASTE" and specify the contents, including "this compound Waste".[5]
-
Store the sealed container in a designated Satellite Accumulation Area (SAA) until it is collected by EHS.[5]
-
-
Disposal of Lyophilized Powder: Small quantities of expired or unused lyophilized this compound powder should be dissolved in a suitable solvent and disposed of as liquid chemical waste.[3] This prevents the powder from becoming airborne.
Sharps Disposal
All sharps contaminated with this compound must be disposed of immediately after use.
-
Procedure:
-
Place all contaminated needles, syringes, and other sharps into a designated, puncture-resistant, and leak-proof sharps container.[3][6]
-
The container should be clearly labeled with the biohazard symbol and as containing pharmaceutical waste.[3]
-
Do not overfill the sharps container; seal it when it is approximately three-quarters full and arrange for pickup by EHS.[3]
-
Spill Cleanup
In the event of a this compound spill, immediate and appropriate action must be taken.
-
Procedure:
-
Alert others in the area and cordon off the spill.
-
Wear appropriate PPE, including double gloves, a lab coat, and safety goggles.
-
Absorb the spill with an inert, dry material such as vermiculite, sand, or a commercial sorbent.[5]
-
Using non-sparking tools, collect the absorbed material and place it in a sealed, labeled container for hazardous solid waste.[5]
-
Decontaminate the spill area with an appropriate disinfectant or cleaning agent.
-
Report the incident to your supervisor and EHS office.[5]
-
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment. Always prioritize consulting your institution's specific guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rapidprototyping.nl [rapidprototyping.nl]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. benchchem.com [benchchem.com]
- 6. agrariamedicinaveterinaria.unipd.it [agrariamedicinaveterinaria.unipd.it]
Personal protective equipment for handling GP1a
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of GP1a (CAS 511532-96-0), a potent and selective cannabinoid receptor 2 (CB2) agonist.[1][2] Adherence to these procedures is essential for minimizing exposure risk and ensuring a safe laboratory environment. This compound is a white to off-white solid powder intended for research use only.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to potent powdered compounds like this compound. The required level of protection varies with the handling procedure.
| Activity | Required Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Laboratory Coat- Safety Glasses with Side Shields- Nitrile Gloves |
| Weighing and Dispensing (Dry Powder) | - Full-face Respirator or Powered Air-Purifying Respirator (PAPR)- Disposable Solid-Front Laboratory Coat with Elastic Cuffs- Double Nitrile Gloves- Disposable Sleeve Covers |
| Solution Preparation and Dilution | - Chemical Fume Hood- Laboratory Coat- Chemical Splash Goggles- Nitrile Gloves |
| General Handling of Solutions | - Laboratory Coat- Safety Glasses with Side Shields- Nitrile Gloves |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial when working with potent compounds. The following workflow outlines the key stages from preparation to post-handling cleanup.
1. Preparation:
-
Designate and Prepare the Work Area: All handling of this compound powder should be conducted within a certified chemical fume hood, ventilated balance enclosure, or glove box to minimize inhalation exposure. Before starting, decontaminate the work surface.
-
Assemble PPE: Gather all necessary PPE as specified in the table above. Inspect all equipment, especially gloves, for any signs of damage before use.
-
Review Safety Information: Always consult the latest Safety Data Sheet (SDS) for this compound before beginning any new procedure.[3][4][5]
-
Spill Kit: Ensure a spill kit containing appropriate absorbent materials, cleaning solutions, and waste bags is readily accessible.
2. Handling:
-
Personal Protective Equipment: Don the appropriate PPE for the task. For weighing, a full-face respirator or PAPR is critical due to the risk of aerosolization.
-
Weighing: Carefully weigh the required amount of this compound powder in a ventilated enclosure. Use smooth weighing paper or a container to minimize dispersal.
-
Solution Preparation: Prepare stock solutions within a chemical fume hood. Add solvent to the powder slowly to avoid splashing. Ensure the container is securely capped.
3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment after handling this compound.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, disposable lab coats, and weighing papers, in designated hazardous waste containers.
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. The most contaminated items (gloves) should be removed first.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and potential harm to others.
1. Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weighing paper, pipette tips, and contaminated lab coats, must be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a clearly labeled, sealed waste container. Do not mix incompatible waste streams.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container.
2. Storage and Disposal:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Storage: Store waste containers in a designated and secure satellite accumulation area, away from general laboratory traffic.
-
Professional Disposal: All this compound waste must be disposed of through a licensed hazardous waste disposal service. Incineration is often the preferred method for potent pharmaceutical compounds. Do not dispose of this compound down the drain or in regular trash.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
